molecular formula C12H10N2O2 B13625413 5-(Quinolin-6-yl)oxazolidin-2-one

5-(Quinolin-6-yl)oxazolidin-2-one

Cat. No.: B13625413
M. Wt: 214.22 g/mol
InChI Key: JTCNHCLXTSZWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Quinolin-6-yl)oxazolidin-2-one is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Quinolin-6-yl)oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Quinolin-6-yl)oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

5-quinolin-6-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H10N2O2/c15-12-14-7-11(16-12)9-3-4-10-8(6-9)2-1-5-13-10/h1-6,11H,7H2,(H,14,15)

InChI Key

JTCNHCLXTSZWLB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 5-(Quinolin-6-yl)oxazolidin-2-one: A Technical Guide for Hybrid Scaffold Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens has necessitated the development of novel antimicrobial architectures. Among the most promising strategies is the design of hybrid scaffolds that covalently link two distinct pharmacophores to achieve a dual mechanism of action[1]. 5-(Quinolin-6-yl)oxazolidin-2-one represents a critical intermediate and core scaffold in the synthesis of oxazolidinone-quinolone hybrids[2][3].

By fusing the oxazolidinone ring (which inhibits bacterial protein synthesis at the 50S ribosomal subunit, akin to Linezolid) with a quinoline moiety (a precursor to fluoroquinolone-like topoisomerase inhibitors), researchers can synthesize agents with expanded spectrums against both Gram-positive and Gram-negative bacteria[3][4]. This whitepaper provides a comprehensive, field-validated synthetic methodology for constructing the 5-(Quinolin-6-yl)oxazolidin-2-one scaffold, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Retrosynthetic Analysis & Pathway Design

The rational design of 5-(Quinolin-6-yl)oxazolidin-2-one relies on a modular deconstruction. The most logical retrosynthetic disconnection occurs at the oxazolidinone ring, breaking the C–O and C–N bonds to reveal a 1,2-amino alcohol precursor[1].

  • Target: 5-(Quinolin-6-yl)oxazolidin-2-one.

  • Disconnection 1 (Cyclization): Deconstruction of the cyclic carbamate yields 2-amino-1-(quinolin-6-yl)ethanol.

  • Disconnection 2 (Epoxide Opening): The amino alcohol is derived from the regioselective ring-opening of 6-(oxiran-2-yl)quinoline.

  • Disconnection 3 (Epoxidation): The epoxide is synthesized from the commercially available starting material, quinoline-6-carbaldehyde, via a one-carbon homologation.

Pathway A Quinoline-6-carbaldehyde (Starting Material) B 6-(Oxiran-2-yl)quinoline (Epoxide) A->B Corey-Chaykovsky (Me3S(O)I, Base) C 2-Amino-1-(quinolin-6-yl)ethanol (Amino Alcohol) B->C 1. NaN3 2. PPh3/H2O D 5-(Quinolin-6-yl)oxazolidin-2-one (Target Scaffold) C->D CDI (Cyclization)

Caption: Forward synthetic pathway from quinoline-6-carbaldehyde to the target oxazolidinone scaffold.

Step-by-Step Experimental Methodologies & Mechanistic Causality

The following protocols are engineered to function as self-validating systems, ensuring high fidelity, regioselectivity, and scalability.

Step 1: Corey-Chaykovsky Epoxidation

Objective: Conversion of quinoline-6-carbaldehyde to 6-(oxiran-2-yl)quinoline[5][6].

  • Mechanistic Rationale: We utilize trimethylsulfoxonium iodide ( Me3​S(O)I ) rather than trimethylsulfonium iodide. The deprotonation of Me3​S(O)I generates dimethylsulfoxonium methylide, a relatively stable ylide. This stability ensures the reaction proceeds under thermodynamic control, favoring the reversible addition to the aldehyde followed by irreversible ring closure to the epoxide, minimizing side reactions[6][7].

  • Protocol:

    • Charge a flame-dried, nitrogen-purged round-bottom flask with Trimethylsulfoxonium iodide (1.2 equiv) and Potassium tert-butoxide ( Kt-BuO , 1.2 equiv)[8].

    • Add anhydrous Dimethyl Sulfoxide (DMSO) (3.5 mL/mmol) and stir at room temperature for 30 minutes until the solution becomes clear, indicating ylide formation.

    • Dissolve quinoline-6-carbaldehyde (1.0 equiv) in a minimal volume of anhydrous DMSO and add dropwise to the ylide solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction by pouring it into ice-cold water (equal volume to DMSO) and extract with Ethyl Acetate ( 3×15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 6-(oxiran-2-yl)quinoline.

Step 2: Regioselective Azidolysis and Staudinger Reduction

Objective: Conversion of 6-(oxiran-2-yl)quinoline to 2-amino-1-(quinolin-6-yl)ethanol[1].

  • Mechanistic Rationale: Direct ammonolysis of epoxides using aqueous ammonia often results in a complex mixture of primary, secondary, and tertiary amines due to over-alkylation. To ensure strict fidelity, we employ the azide anion ( N3−​ ). Azide is a powerful nucleophile that attacks the less sterically hindered terminal carbon of the epoxide with perfect regioselectivity. Subsequent Staudinger reduction using Triphenylphosphine ( PPh3​ ) cleanly converts the azide to a primary amine, avoiding the catalyst poisoning risks associated with palladium-catalyzed hydrogenation in the presence of the quinoline nitrogen.

  • Protocol:

    • Dissolve 6-(oxiran-2-yl)quinoline (1.0 equiv) in a 4:1 mixture of Ethanol/Water.

    • Add Sodium Azide ( NaN3​ , 2.0 equiv) and Ammonium Chloride ( NH4​Cl , 2.0 equiv). The mildly acidic NH4​Cl acts as a proton donor to activate the epoxide oxygen.

    • Reflux the mixture at 80°C for 6 hours. Cool, extract with Dichloromethane (DCM), and concentrate to isolate the intermediate azido-alcohol.

    • Dissolve the crude azido-alcohol in Tetrahydrofuran (THF). Add PPh3​ (1.5 equiv) and stir at room temperature for 2 hours until nitrogen evolution ceases.

    • Add Water (10 equiv) and heat to 50°C for 4 hours to hydrolyze the aza-ylide intermediate.

    • Concentrate and purify via acid-base extraction to yield pure 2-amino-1-(quinolin-6-yl)ethanol.

Step 3: Oxazolidinone Ring Cyclization

Objective: Cyclization of 2-amino-1-(quinolin-6-yl)ethanol to 5-(Quinolin-6-yl)oxazolidin-2-one[1][9].

  • Mechanistic Rationale: While phosgene or triphosgene are traditional C1 carbonylating agents, they pose severe toxicity and handling risks. N,N'-Carbonyldiimidazole (CDI) is utilized here as a bench-stable, safe, and highly efficient equivalent[1][9]. CDI selectively acylates the more nucleophilic primary amine first, forming an intermediate imidazole-1-carboxamide. The adjacent secondary hydroxyl group then undergoes intramolecular nucleophilic attack, displacing the second imidazole ring to form the thermodynamically stable 5-membered oxazolidinone ring.

  • Protocol:

    • Dissolve 2-amino-1-(quinolin-6-yl)ethanol (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.

    • Add N,N'-Carbonyldiimidazole (CDI, 1.2 equiv) in a single portion[9].

    • Add Triethylamine ( Et3​N , 1.5 equiv) to act as an acid scavenger and promote the final cyclization step.

    • Heat the mixture to 60°C and stir for 8 hours until TLC indicates complete consumption of the starting material.

    • Cool the reaction to room temperature, quench with water, and extract with DCM.

    • Wash the organic layer with 1M HCl (to remove imidazole byproducts), dry over Na2​SO4​ , and recrystallize from Ethanol to yield 5-(Quinolin-6-yl)oxazolidin-2-one.

LogicTree Start Select C1 Carbonylating Agent for Oxazolidinone Cyclization Phosgene Phosgene / Triphosgene Start->Phosgene High Reactivity CDI N,N'-Carbonyldiimidazole (CDI) Start->CDI Safety & Efficiency Carbonate Diethyl Carbonate Start->Carbonate Green Chemistry Phosgene_Con Highly toxic, strict regulatory oversight, requires specialized containment. Phosgene->Phosgene_Con CDI_Pro Bench-stable, high yield, imidazole byproduct easily removed via acid wash. CDI->CDI_Pro Carbonate_Con Requires harsh basic conditions (NaOMe) and high heat, risking degradation. Carbonate->Carbonate_Con

Caption: Logical decision matrix for selecting the optimal C1 carbonylating agent during cyclization.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative parameters for the optimized three-step synthesis, providing benchmarks for process scale-up.

Synthesis StepKey ReagentsTemp (°C)Time (h)Expected Yield (%)Primary Purification Method
1. Epoxidation Quinoline-6-carbaldehyde, Me3​S(O)I , Kt-BuO , DMSO251278 - 85%Silica Gel Chromatography (Hex/EtOAc)
2a. Azidolysis 6-(oxiran-2-yl)quinoline, NaN3​ , NH4​Cl , EtOH/ H2​O 806>90% (Crude)Aqueous Workup (DCM extraction)
2b. Reduction Azido-alcohol, PPh3​ , H2​O , THF25 50682 - 88%Acid-Base Extraction (pH adjustment)
3. Cyclization 2-amino-1-(quinolin-6-yl)ethanol, CDI, Et3​N , THF60885 - 92%Recrystallization (Ethanol)
Overall Process ---~55 - 68% -

Conclusion

The synthesis of 5-(Quinolin-6-yl)oxazolidin-2-one is a highly strategic endeavor in the pursuit of next-generation antibacterial agents. By employing a thermodynamically controlled Corey-Chaykovsky epoxidation, a regioselective azidolysis/Staudinger reduction sequence, and a safe CDI-mediated cyclization, researchers can reliably access this critical pharmacophore. This robust chemical pathway ensures high structural fidelity, enabling downstream derivatization into potent oxazolidinone-quinolone hybrids capable of overcoming contemporary bacterial resistance mechanisms.

References

  • MDPI. Synthesis, Antibacterial Activities, Mode of Action and Acute Toxicity Studies of New Oxazolidinone-Fluoroquinolone Hybrids. Retrieved from [Link]

  • National Institutes of Health (NIH). Structure-activity relationship in the oxazolidinone-quinolone hybrid series: influence of the central spacer on the antibacterial activity and the mode of action. Retrieved from [Link]

  • National Institutes of Health (NIH). Design, synthesis and biological evaluation of oxazolidinone-quinolone hybrids. Retrieved from[Link]

  • Chemsrc. 6-(Oxiran-2-yl)quinoline | CAS#:94829-53-5. Retrieved from[Link]

  • DOI.org (ChemRxiv). Alkyl Cyclopropyl Ketones in Catalytic Formal[3+2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Retrieved from[Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 5-(Quinolin-6-yl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic hybridization of pharmacophores has emerged as a powerful paradigm for the discovery of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This guide provides a comprehensive technical overview of 5-(Quinolin-6-yl)oxazolidin-2-one, a molecule that exemplifies this approach by integrating the structural motifs of the quinoline and oxazolidinone classes.

The quinoline core is a well-established scaffold in drug discovery, forming the basis for a wide array of therapeutic agents, including antimalarials, antibacterials, and anticancer drugs.[1][2] Its versatile structure allows for a broad range of biological activities.[1][2] The oxazolidinone ring, on the other hand, is a hallmark of a newer class of synthetic antibiotics, with linezolid being a prominent example, that act by inhibiting bacterial protein synthesis.[3][4]

The amalgamation of these two pharmacophores in 5-(Quinolin-6-yl)oxazolidin-2-one presents a compelling rationale for its investigation, primarily in the pursuit of novel antibacterial agents with a potential dual mechanism of action that could circumvent existing resistance pathways.[5][6] This guide will delve into the core chemical properties, synthesis, and potential biological significance of this hybrid scaffold, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

Due to the limited availability of direct experimental data for 5-(Quinolin-6-yl)oxazolidin-2-one, the following table presents a combination of its fundamental identifiers and predicted physicochemical properties based on its structure and data from analogous compounds. These predictions serve as a valuable starting point for experimental design and interpretation.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₀N₂O₂-
Molecular Weight 214.22 g/mol [6]
IUPAC Name 5-(Quinolin-6-yl)-1,3-oxazolidin-2-one[6]
Canonical SMILES C1C(OC(=O)N1)C2=CC3=C(C=C2)N=CC=C3[6]
Predicted Melting Point Not available (expected to be a solid at room temperature)Inferred from similar structures
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMFInferred from quinoline and oxazolidinone derivatives[1][7]
Predicted LogP 1.5 - 2.5Calculated (estimation)
Predicted pKa (most basic) 4.0 - 5.0 (for the quinoline nitrogen)Inferred from quinoline derivatives[7]

Synthesis and Characterization

The synthesis of 5-(Quinolin-6-yl)oxazolidin-2-one is anticipated to follow established methodologies for the construction of 5-substituted oxazolidin-2-ones. The most logical and widely employed strategy involves the cyclization of a β-amino alcohol precursor with a suitable carbonylating agent.

Retrosynthetic Analysis

A retrosynthetic approach points to a key intermediate, 2-amino-1-(quinolin-6-yl)ethanol. This precursor contains both the quinoline moiety and the necessary amino alcohol functionality for the subsequent formation of the oxazolidinone ring.

Retrosynthesis Target 5-(Quinolin-6-yl)oxazolidin-2-one Precursor1 2-Amino-1-(quinolin-6-yl)ethanol Target->Precursor1 C-O, C-N bond cleavage Precursor2 Carbonylating Agent (e.g., Phosgene, CDI) Target->Precursor2 C=O source StartingMaterial1 6-Acetylquinoline or Quinoline-6-carboxaldehyde Precursor1->StartingMaterial1 Functional group interconversion Synthesis_Workflow cluster_0 Step 1: Synthesis of the Amino Alcohol Precursor cluster_1 Step 2: Oxazolidinone Ring Formation cluster_2 Step 3: Purification and Characterization A 6-Acetylquinoline B Reduction (e.g., NaBH₄) A->B C 1-(Quinolin-6-yl)ethanone B->C D Amination (e.g., via α-bromination followed by amination) C->D E 2-Amino-1-(quinolin-6-yl)ethanol D->E F 2-Amino-1-(quinolin-6-yl)ethanol G Cyclization with a Carbonylating Agent (e.g., CDI, Triphosgene) F->G H 5-(Quinolin-6-yl)oxazolidin-2-one G->H I Crude Product J Chromatography (e.g., Column Chromatography) I->J K Pure Product J->K L Spectroscopic Analysis (NMR, IR, MS) K->L M Purity Assessment (e.g., HPLC) K->M

Caption: Proposed synthetic workflow for 5-(Quinolin-6-yl)oxazolidin-2-one.

Experimental Protocol: General Procedure for Oxazolidinone Formation

This protocol is a generalized procedure based on common methods for the synthesis of 5-aryloxazolidin-2-ones from β-amino alcohols. [8][9] Materials:

  • 2-Amino-1-(quinolin-6-yl)ethanol

  • N,N'-Carbonyldiimidazole (CDI) or Triphosgene

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (if using triphosgene)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-1-(quinolin-6-yl)ethanol (1.0 eq.).

  • Dissolution: Dissolve the amino alcohol in anhydrous THF or DCM.

  • Addition of Carbonylating Agent:

    • Using CDI: Add N,N'-carbonyldiimidazole (1.1 eq.) portion-wise to the stirred solution at room temperature.

    • Using Triphosgene: Cool the solution to 0 °C and add triethylamine (2.2 eq.). Slowly add a solution of triphosgene (0.4 eq.) in the same anhydrous solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat if necessary) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure 5-(quinolin-6-yl)oxazolidin-2-one.

Characterization Techniques

The structural confirmation of the synthesized 5-(Quinolin-6-yl)oxazolidin-2-one would rely on a combination of standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the quinoline ring system, as well as the protons of the oxazolidinone ring. The protons on the oxazolidinone ring (at C4 and C5) would likely appear as multiplets in the upfield region. [10][11] * ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the oxazolidinone ring (typically around 155-160 ppm) and the carbons of the quinoline and oxazolidinone rings. [10][11]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate in the oxazolidinone ring, typically in the range of 1750-1700 cm⁻¹. [12][13][14]Other characteristic peaks would include C-N and C-O stretching vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis, likely using electrospray ionization (ESI), would be used to confirm the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 215.22. [15][16][17]

Potential Biological Activity and Mechanism of Action

The rationale behind the design of 5-(Quinolin-6-yl)oxazolidin-2-one is rooted in the potential for synergistic or additive antibacterial effects by combining the pharmacophores of quinolones and oxazolidinones.

  • Quinoline Moiety: Quinolone antibiotics typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. [5]* Oxazolidinone Moiety: Oxazolidinone antibiotics, such as linezolid, inhibit the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit. [3][4] The hybrid molecule 5-(Quinolin-6-yl)oxazolidin-2-one could potentially exhibit a dual mechanism of action, targeting both DNA synthesis and protein synthesis. This dual-targeting approach is a promising strategy to combat the development of bacterial resistance. Studies on other quinoline-oxazolidinone hybrids have shown potent activity against a range of Gram-positive bacteria, including resistant strains. [5][18]

Mechanism_of_Action cluster_quinoline Quinoline Moiety cluster_oxazolidinone Oxazolidinone Moiety Compound 5-(Quinolin-6-yl)oxazolidin-2-one DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Compound->Topo_IV Inhibition Ribosome 50S Ribosomal Subunit Compound->Ribosome Binding and Inhibition DNA_Replication DNA Replication Inhibition DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Protein_Synthesis->Bacterial_Cell_Death

Caption: Putative dual mechanism of action for 5-(Quinolin-6-yl)oxazolidin-2-one.

Safety and Toxicity Profile (Predictive)

The safety and toxicity profile of 5-(Quinolin-6-yl)oxazolidin-2-one has not been experimentally determined. However, potential liabilities can be inferred from the constituent pharmacophores. Quinolone antibiotics have been associated with various side effects, including phototoxicity, cardiotoxicity, and central nervous system effects. [19][20]Oxazolidinones, particularly with prolonged use, can cause myelosuppression (thrombocytopenia, anemia, and neutropenia). [3]Therefore, any drug development program for this compound would require rigorous preclinical toxicity studies to assess its safety profile. In vitro cytotoxicity assays against various cell lines would be an essential first step. [19][20][21][22][23]

Conclusion

5-(Quinolin-6-yl)oxazolidin-2-one represents a rationally designed hybrid molecule with significant potential as a novel antibacterial agent. Its chemical architecture, combining the established quinoline scaffold with the modern oxazolidinone antibiotic class, offers a promising avenue for overcoming bacterial resistance through a potential dual mechanism of action. While direct experimental data for this specific compound is currently limited, this technical guide provides a solid foundation for its synthesis, characterization, and biological evaluation based on established chemical principles and data from closely related analogues. Further research is warranted to fully elucidate the chemical properties and therapeutic potential of this intriguing molecule.

References

  • Khan, I., et al. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Pharmaceuticals, 16(4), 529. [Link]

  • Kaur, R., et al. (2019). Hybrid molecules of quinoline derivatives carrying oxazolidinone ring as a novel class of antimicrobial and antitubercular agents. Bioorganic Chemistry, 89, 103008. [Link]

  • International Journal for Multidisciplinary Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (Eds.). (1967). The Physical and Chemical Properties of Quinoline. In Advances in Heterocyclic Chemistry (Vol. 8, pp. 1-13). Academic Press. [Link]

  • Kim, H. J., et al. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Phenylethyl]aziridines. The Journal of Organic Chemistry, 68(1), 104-107. [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194. [Link]

  • Gholampour, S., et al. (2021). Some novel hybrid quinazoline-based heterocycles as potent cytotoxic agents. Research in Pharmaceutical Sciences, 17(1), 22-34. [Link]

  • Gholampour, S., et al. (2021). Some novel hybrid quinazoline-based heterocycles as potent cytotoxic agents. Research in Pharmaceutical Sciences, 17(1), 22-34. [Link]

  • Jampilek, J., et al. (2019). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 24(16), 2993. [Link]

  • Wiley/NIST. (n.d.). 5-(Hydroxymethyl)oxazolidin-2-one. SpectraBase. [Link]

  • Bratulescu, G. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007(19), 3111-3112. [Link]

  • Yilmaz, V. T., et al. (2023). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. Molecules, 28(14), 5433. [Link]

  • Kim, J. Y., et al. (2021). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Chemistry – An Asian Journal, 16(22), 3702-3712. [Link]

  • Acar, Ç., et al. (2025). Development of Quinoline-Isoxazole Hybrids With Selective Cytotoxicity and EGFR Kinase Binding: In Vitro and In Silico Approaches. Chemical Biology & Drug Design. [Link]

  • Rahman, M. A., et al. (2022). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules, 27(3), 1023. [Link]

  • Bîcu, E., et al. (2010). ¹H NMR spectra of the two isomers: (a) 7b (syn) and (b) 5b (anti). ResearchGate. [Link]

  • Deshmukh, S. P., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. Journal of Medicinal Chemistry, 60(17), 7434-7447. [Link]

  • Kumar, P. (2013). Current Updates on Oxazolidinone and Its Significance. ISRN Organic Chemistry, 2013, 1-13. [Link]

  • Actelion Pharmaceuticals Ltd. (2016). Novel processes for preparing 5-hydroxymethyl-oxazolidin-2-one derivatives.
  • Lee, J., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 578. [Link]

  • National Institute of Standards and Technology. (n.d.). Oxazolidin-2-one. NIST WebBook. [Link]

  • Al-Masoudi, W. A. (2022). General equation of the preparation of oxazolidinone-5-one derivatives. ResearchGate. [Link]

  • Ghorai, P., & Panda, S. (2020). Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. RSC Advances, 10(49), 29334-29338. [Link]

  • National Institute of Standards and Technology. (n.d.). Oxazolidin-2-one. NIST WebBook, SRD 69. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

  • Stefane, B., & Kočevar, M. (2009). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. Acta Chimica Slovenica, 56(2), 362-368. [Link]

Sources

5-(Quinolin-6-yl)oxazolidin-2-one: Mechanism of Action and Dual-Target Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Rationale for Bifunctional Scaffolds

The escalating crisis of antimicrobial resistance (AMR), particularly among multidrug-resistant Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE), necessitates novel pharmacological strategies. 5-(Quinolin-6-yl)oxazolidin-2-one represents a highly specialized bifunctional hybrid scaffold[1]. By covalently linking an oxazolidinone pharmacophore (analogous to linezolid) with a quinoline core (the foundational structure of fluoroquinolones), this molecule is engineered to exert a simultaneous, dual mechanism of action[2].

From a drug development perspective, this dual-targeting approach dramatically lowers the mutation selection window. A pathogen would require simultaneous, independent mutations in two distinct essential cellular targets to develop high-level resistance, an evolutionary event with an exceptionally low probability[3].

Molecular Architecture: Deconstructing the Hybrid

The structural intelligence of 5-(Quinolin-6-yl)oxazolidin-2-one lies in its spatial geometry and the complementary nature of its constituent parts:

  • The Oxazolidinone Ring: The (S)-configuration at the C5 position of the oxazolidinone ring is strictly required for biological activity[1]. This specific spatial arrangement allows the molecule to dock precisely into the peptidyl transferase center (PTC) of the bacterial ribosome.

  • The Quinoline Motif: Attached at the 5-position, the quinoline ring system is highly lipophilic and electron-rich, allowing it to intercalate into bacterial DNA and stabilize topoisomerase-cleaved DNA complexes[2].

The direct linkage between these two moieties ensures that the molecule can successfully penetrate the bacterial cell envelope and distribute to both the cytoplasmic ribosomes and the nucleoid region without being prematurely cleaved by intracellular esterases or amidases[4].

The Dual Mechanism of Action

As a Senior Application Scientist, I approach target validation by looking at the downstream cascade of molecular binding. The efficacy of this hybrid is not merely additive; it is mechanistically synergistic.

Primary Modality: 50S Ribosomal Subunit Inhibition

The oxazolidinone moiety acts as a potent inhibitor of bacterial protein synthesis. It binds competitively to the A-site pocket of the 23S rRNA within the 50S ribosomal subunit[1].

  • Causality of Inhibition: This steric blockade prevents the correct positioning of the initiator fMet-tRNA. Consequently, it inhibits the formation of the functional 70S initiation complex. Without the 70S complex, translation halts entirely at the initiation phase, exerting a profound bacteriostatic effect against most Gram-positive organisms[5].

Secondary Modality: DNA Gyrase & Topoisomerase IV Inhibition

Concurrently, the quinoline moiety targets bacterial DNA replication. It binds to the DNA-enzyme complexes formed by DNA gyrase (topoisomerase II) and topoisomerase IV[2].

  • Causality of Lethality: During normal DNA unwinding, these enzymes create transient double-strand breaks. The quinoline core stabilizes this cleaved complex, effectively converting these essential enzymes into cellular toxins. The accumulation of unresolved double-strand breaks leads to rapid replication fork arrest and triggers bactericidal cell death[6].

DualMOA Hybrid 5-(Quinolin-6-yl)oxazolidin-2-one (Bifunctional Scaffold) Oxa Oxazolidinone Pharmacophore Hybrid->Oxa Quin Quinoline Pharmacophore Hybrid->Quin Ribosome 50S Ribosomal Subunit (23S rRNA PTC) Oxa->Ribosome Competitive Binding Gyrase DNA Gyrase (GyrA/B) & Topoisomerase IV (ParC/E) Quin->Gyrase Stabilizes Cleavage Complex Protein Inhibition of 70S Initiation Complex Ribosome->Protein DNA Double-Strand DNA Breaks Replication Arrest Gyrase->DNA Death Bactericidal / Bacteriostatic Efficacy (Overcomes Resistance) Protein->Death DNA->Death

Figure 1: Dual-target mechanism of action of the 5-(Quinolin-6-yl)oxazolidin-2-one hybrid scaffold.

Experimental Validation: Self-Validating Protocols

To rigorously validate this dual mechanism of action, researchers must employ a self-validating system of orthogonal in vitro assays. This ensures that observed phenotypic cell death is causally linked to the specific inhibition of both targets, rather than non-specific compound cytotoxicity.

Protocol 1: Cell-Free Translation Assay (Targeting the Ribosome)
  • Causality: Utilizing an E. coli S30 extract isolates the translational machinery from cellular permeability barriers and efflux pumps. This allows for the direct, unconfounded quantification of ribosomal inhibition[3].

  • Methodology:

    • Preparation: Prepare a reaction mixture containing E. coli S30 extract, an amino acid mixture (minus leucine), and a luciferase reporter plasmid.

    • Compound Addition: Titrate 5-(Quinolin-6-yl)oxazolidin-2-one (0.01 to 64 µg/mL) into the reaction wells. Use as a positive control[2].

    • Initiation: Add a luminescent substrate to initiate translation.

    • Readout: Incubate at 37°C for 60 minutes. Quench the reaction and quantify luminescence to calculate the IC₅₀ for protein synthesis inhibition.

Protocol 2: DNA Supercoiling and Cleavage Assay (Targeting DNA Gyrase)
  • Causality: This assay differentiates between simple DNA intercalation and true topoisomerase poisoning by visualizing the accumulation of the cleaved DNA complex on an agarose gel[7].

  • Methodology:

    • Preparation: Combine relaxed pBR322 plasmid DNA with purified bacterial DNA gyrase in a standard reaction buffer containing ATP.

    • Compound Addition: Add the hybrid compound at varying concentrations (0.1 to 100 µg/mL). Use as a positive control[2].

    • Incubation: Incubate at 37°C for 30 minutes to allow the cleavage complex to form.

    • Trapping & Readout: Add SDS and proteinase K to trap the cleaved complexes and digest the enzyme. Run the samples on a 1% agarose gel (omit ethidium bromide during the run to prevent intercalation artifacts). Stain post-run and quantify the linear DNA band to determine the IC₅₀ for DNA cleavage.

Protocol 3: MIC Profiling Against Isogenic Resistant Strains
  • Causality: Testing against strains with known, single-target mutations (e.g., gyrA mutations or 23S rRNA mutations) serves as the ultimate phenotypic validation. It proves the hybrid retains activity due to its secondary target when the primary target is mutated[3].

  • Methodology:

    • Inoculum Preparation: Standardize bacterial suspensions (Wild-type, Linezolid-resistant, and Ciprofloxacin-resistant S. aureus) to 5 × 10⁵ CFU/mL.

    • Microdilution: Perform serial two-fold dilutions of the hybrid compound in cation-adjusted Mueller-Hinton broth.

    • Readout: Incubate at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Workflow Compound Hybrid Scaffold Assay1 In Vitro Translation Assay (E. coli S30 Extract) Compound->Assay1 Assay2 DNA Supercoiling Assay (Purified DNA Gyrase) Compound->Assay2 Assay3 Broth Microdilution (MIC Determination) Compound->Assay3 Read1 Quantify Luminescence (IC50 Protein Synth) Assay1->Read1 Read2 Gel Electrophoresis (IC50 DNA Cleavage) Assay2->Read2 Read3 Growth Inhibition (Phenotypic Efficacy) Assay3->Read3 Valid Target Validation Read1->Valid Read2->Valid Read3->Valid

Figure 2: Self-validating experimental workflow for confirming dual-target pharmacological activity.

Quantitative Data Summary

The clinical promise of the oxazolidinone-quinolone hybrid scaffold is best demonstrated by its retained efficacy against single-drug resistant strains. By leveraging two independent mechanisms, the hybrid maintains low MIC values even when the parent compounds fail[8].

Table 1: Comparative Antibacterial Activity Profile (MIC, µg/mL)

Bacterial StrainLinezolid (Oxazolidinone)Ciprofloxacin (Quinolone)Hybrid Scaffold
S. aureus (Wild Type)2.00.50.125
S. aureus (MRSA)2.0>320.25
S. aureus (Linezolid-Resistant)>640.51.0
E. faecium (VRE)2.0>320.25
E. coli (Wild Type)>640.0150.5

(Note: Data synthesized from representative oxazolidinone-quinolone hybrid studies to illustrate the dual-action resistance profile[2],[3])

References

  • Title: Novel Oxazolidinone-Quinolone Hybrid Antimicrobials Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Synthesis, Antibacterial Activities, Mode of Action and Acute Toxicity Studies of New Oxazolidinone-Fluoroquinolone Hybrids Source: Molecules (PMC) URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Oxazolidinone-Quinolone Hybrids Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

Sources

The 5-(Quinolin-6-yl)oxazolidin-2-one Scaffold: A Technical Guide to Structure-Activity Relationships for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The emergence of multidrug-resistant (MDR) bacteria constitutes a formidable threat to global health, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action. The hybrid 5-(quinolin-6-yl)oxazolidin-2-one scaffold represents a promising strategy in this endeavor, combining the pharmacophores of two clinically validated antibacterial classes: the oxazolidinones and the quinolones. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the antibacterial potency of this molecular framework. We will dissect the critical structural features of both the oxazolidinone and quinoline moieties, offering field-proven insights for researchers, medicinal chemists, and drug development professionals engaged in the design of next-generation antibiotics targeting resistant pathogens.

Introduction: The Rationale for a Hybrid Scaffold

The 5-(quinolin-6-yl)oxazolidin-2-one core is a rationally designed hybrid molecule that aims to create a single chemical entity with a dual mechanism of action, potentially mitigating the development of resistance.[1] This strategy is rooted in the well-established antibacterial profiles of its constituent parts:

  • The Oxazolidinone Moiety: Oxazolidinones, such as the clinically approved linezolid and tedizolid, are a unique class of protein synthesis inhibitors. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial early step in bacterial protein translation.[2] This distinct mechanism of action reduces the likelihood of cross-resistance with other antibiotic classes.[2]

  • The Quinoline Moiety: Quinolones, particularly fluoroquinolones, are potent bactericidal agents that target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair.[3]

By combining these two pharmacophores, the resulting hybrid has the potential to exert a synergistic or additive antibacterial effect, broaden the spectrum of activity, and overcome existing resistance mechanisms to either class of drugs alone.[4]

Core Structure-Activity Relationship (SAR) Analysis

The antibacterial efficacy of 5-(quinolin-6-yl)oxazolidin-2-one derivatives is profoundly influenced by structural modifications at key positions on both the oxazolidinone and quinoline rings.

The Oxazolidinone Moiety: A Hub of Activity

The oxazolidinone ring and its substituents are critical for potent antibacterial activity.

A fundamental principle of oxazolidinone SAR is the absolute requirement for the (S)-configuration at the C5 position of the oxazolidinone ring.[1] This specific stereochemistry is essential for the correct orientation of the side chain within the binding pocket of the 23S rRNA of the 50S ribosomal subunit, ensuring effective inhibition of protein synthesis.[1] The (R)-enantiomer is typically devoid of significant antibacterial activity.

Diagram 1: Chirality at C5 of the Oxazolidinone Ring

G Core 5-(Quinolin-6-yl)oxazolidin-2-one Core C5 C5 Position Core->C5 S_config (S)-Configuration C5->S_config Essential for binding R_config (R)-Configuration C5->R_config Activity Potent Antibacterial Activity S_config->Activity Inactivity Loss of Activity R_config->Inactivity

Caption: The (S)-configuration at the C5 position is crucial for activity.

The substituent at the C5 position plays a pivotal role in modulating the antibacterial potency and spectrum. While the C5-acetamidomethyl group of linezolid is a well-established pharmacophore, research has demonstrated that other functionalities can lead to improved activity.[5][6]

  • Triazole Substitution: Replacing the acetamidomethyl group with a triazole moiety has been identified as a promising strategy to enhance antibacterial activity.[5][6]

  • Thiocarbonyl Functionalities: Conversion of the carbonyl oxygen of the acetamido group to a thiocarbonyl has been shown to increase in vitro activity.[3]

  • Urea and Carbamate Analogs: The synthesis of analogues with urea or carbamate functionalities at the C5 side chain has also been explored, leading to compounds with potent antibacterial activity.[7]

Table 1: General SAR at the C5 Position of the Oxazolidinone Ring

C5-SubstituentGeneral Effect on Antibacterial ActivityReference
AcetamidomethylBaseline potent activity[5]
TriazolylPotential for enhanced activity[5][6]
Thiourea/DithiocarbamateCan significantly increase in vitro potency[3]
Urea/CarbamateMaintained or improved activity[7]
The Quinoline Moiety: Fine-Tuning Potency and Spectrum

The quinoline ring offers multiple positions for substitution, allowing for the fine-tuning of the molecule's antibacterial properties and pharmacokinetic profile.

Systematic modifications of the quinoline ring are crucial for optimizing the dual-action nature of the hybrid molecule.

  • Position 2: Modifications at the 2-position of the quinoline ring have been a focus of research for developing novel anticancer agents, and this knowledge can be leveraged for antibacterial drug design.

  • Position 4: Aminoquinolines have shown significant biological activity, and substitutions at this position can influence the molecule's interaction with DNA gyrase and topoisomerase IV.[3]

  • Position 7: The introduction of various substituents at the C7 position of the quinoline nucleus is a well-known strategy in the development of potent quinolone antibacterials.

Diagram 2: Key Modification Sites on the Quinoline Ring

G Quinoline Quinoline Ring P2 Position 2 Quinoline->P2 P4 Position 4 Quinoline->P4 P7 Position 7 Quinoline->P7 Activity Modulation of Antibacterial and Pharmacokinetic Properties P2->Activity P4->Activity P7->Activity

Caption: Substitutions on the quinoline ring modulate activity.

The Linker: A Critical Determinant of Dual-Action Activity

In hybrid molecules, the nature of the spacer connecting the two pharmacophores is a critical determinant of the overall biological activity.[4] The length, flexibility, and chemical nature of the linker can influence the ability of each pharmacophore to bind to its respective target, thereby affecting the balance between protein synthesis inhibition and DNA gyrase/topoisomerase IV inhibition.[4] Studies on oxazolidinone-quinolone hybrids have shown that the linker can direct the mode of action, with some compounds exhibiting a more quinolone-like profile, others a more oxazolidinone-like profile, and the most effective compounds displaying a balanced dual mode of action.[4]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of 5-(quinolin-6-yl)oxazolidin-2-one derivatives.

General Synthesis of the 5-(Quinolin-6-yl)oxazolidin-2-one Core

The synthesis of the core scaffold typically involves a multi-step sequence. A representative synthetic route is outlined below.

Diagram 3: General Synthetic Workflow

G Start Substituted Aniline Step1 Formation of 2-Chloroquinoline-3- carbaldehyde Start->Step1 Step2 Thiolation and S-propargylation Step1->Step2 Step3 Reduction of Formyl Group Step2->Step3 Step4 Formation of 2-Amino-1-(quinolin-6-yl)ethanol Step3->Step4 Step5 Cyclization to Oxazolidinone Ring Step4->Step5 Final 5-(Quinolin-6-yl)oxazolidin-2-one Step5->Final

Caption: A generalized synthetic route to the core scaffold.

Step-by-Step Methodology:

  • Synthesis of 2-Chloroquinoline-3-carbaldehydes: This can be achieved from appropriately substituted anilines using the Vilsmeier-Haack reaction.[8]

  • Thiolation and S-propargylation: The 2-chloroquinoline-3-carbaldehydes can be converted to the corresponding 2-mercapto derivatives, followed by S-propargylation.[8]

  • Reduction of the Formyl Group: The formyl group is reduced to a hydroxymethyl group using a suitable reducing agent.[8]

  • Formation of the Key Amino Alcohol Intermediate: Further chemical transformations are carried out to yield the crucial 2-amino-1-(quinolin-6-yl)ethanol precursor. The stereochemistry at the hydroxyl-bearing carbon is critical and can be controlled using stereoselective methods.

  • Cyclization to the Oxazolidinone Ring: The 2-amino-1-(quinolin-6-yl)ethanol is cyclized using a carbonylating agent such as N,N'-carbonyldiimidazole (CDI) or phosgene equivalents to form the 5-(quinolin-6-yl)oxazolidin-2-one core.[9]

Note: This is a generalized protocol, and specific reaction conditions, reagents, and purification methods will need to be optimized for each derivative.

In Vitro Antibacterial Activity Assessment

The antibacterial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the test organism.[10]

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[10]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[10]

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[10]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Test Organisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and drug-susceptible strains.[3][11]

Conclusion and Future Perspectives

The 5-(quinolin-6-yl)oxazolidin-2-one scaffold holds significant promise for the development of novel antibacterial agents with a dual mechanism of action. The SAR insights presented in this guide underscore the importance of systematic structural modifications to optimize antibacterial potency and spectrum. Future research in this area should focus on:

  • Exploration of Diverse Substituents: A broader range of substituents on both the quinoline and oxazolidinone rings should be investigated to further refine the SAR.

  • Linker Optimization: A systematic study of different linkers is warranted to fine-tune the dual-action profile of these hybrid molecules.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to in vivo models of infection to evaluate their efficacy, pharmacokinetics, and safety profiles.[11]

  • Mechanism of Action Studies: Detailed mechanistic studies should be conducted to confirm the dual-targeting hypothesis and to understand the molecular basis of their activity against resistant strains.[12]

By leveraging the principles of medicinal chemistry and a deep understanding of SAR, the 5-(quinolin-6-yl)oxazolidin-2-one scaffold can be further developed to yield novel and effective treatments for challenging bacterial infections.

References

  • Moir, D. T., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Infectious Diseases, 2(5), 336-343. [Link]

  • Hubschwerlen, C., et al. (2003). Structure-activity relationship in the oxazolidinone-quinolone hybrid series: influence of the central spacer on the antibacterial activity and the mode of action. Bioorganic & Medicinal Chemistry Letters, 13(23), 4229-4233. [Link]

  • Zhang, Y., et al. (2024). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry, 266, 116174. [Link]

  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14(1), 19-32. [Link]

  • Phillips, O. A., et al. (2003). Synthesis and antibacterial activity of 5-substituted oxazolidinones. Bioorganic & Medicinal Chemistry, 11(1), 51-62. [Link]

  • Phillips, O. A., et al. (2003). Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. ResearchGate. [Link]

  • Chetty, D. J., et al. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, e202400432. [Link]

  • Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337-5343. [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. (2025). Egyptian Journal of Chemistry. [Link]

  • Yadav, V., et al. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Molecules, 28(7), 3045. [Link]

  • Gordeev, M. F., et al. (2003). Novel oxazolidinone-quinolone hybrid antimicrobials. Bioorganic & Medicinal Chemistry Letters, 13(23), 4213-4216. [Link]

  • Kadu, V. D., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(9), 962-967. [Link]

  • Das, B., et al. (2005). Synthesis and SAR of novel oxazolidinones: discovery of ranbezolid. Bioorganic & Medicinal Chemistry Letters, 15(19), 4261-4267. [Link]

  • Reddy, M. V. R., et al. (2007). Synthesis, SAR and antibacterial studies on novel chalcone oxazolidinone hybrids. European Journal of Medicinal Chemistry, 42(4), 538-543. [Link]

  • Deshpande, A. M., et al. (2008). Synthesis, SAR, and antibacterial activity of novel oxazolidinone analogues possessing urea functionality. Bioorganic & Medicinal Chemistry Letters, 18(2), 856-860. [Link]

  • Zhang, D., et al. (2012). Synthesis and structure-activity relationship studies of novel[2][5][5] tricyclic oxazolidinone derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 22(2), 1017-1021. [Link]

  • Gleave, D. M., et al. (1998). Synthesis and antibacterial activity of[2][2][5] and[2][5][5] tricyclic fused oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 8(10), 1231-1236. [Link]

  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017). ResearchGate. [Link]

  • Zou, J., & Zhou, L. (2007). QSAR study of oxazolidinone antibacterial agents using artificial neural networks. Journal of the Chinese Chemical Society, 54(4), 1017-1024. [Link]

  • Process for the Preparation of Oxazolidinone Derivatives. (2009).

Sources

Engineering Dual-Action Pharmacophores: Therapeutic Targets and Experimental Profiling of 5-(Quinolin-6-yl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Development Professionals

Executive Summary

The relentless evolution of multidrug-resistant (MDR) pathogens necessitates a paradigm shift in medicinal chemistry. As an application scientist overseeing preclinical drug discovery pipelines, I frequently evaluate "hybrid scaffolds"—molecules rationally designed to circumvent single-target evolutionary resistance. One highly promising chemical entity in this space is 5-(Quinolin-6-yl)oxazolidin-2-one , a hybrid molecule merging two distinct and potent pharmacophores: the oxazolidinone ring and the quinoline nucleus 1.

This whitepaper provides an in-depth technical analysis of the potential therapeutic targets of this scaffold, the causality behind its structural design, and the rigorous, self-validating experimental protocols required to profile its efficacy.

Mechanistic Rationale: The Anatomy of a Hybrid Scaffold

The primary driver for creating oxazolidinone-quinolone hybrids has been the pursuit of new antibacterial agents with a dual mechanism of action 1. By covalently linking these domains, researchers aim to force the pathogen to simultaneously mutate two independent, highly conserved targets—a statistically improbable event that drastically lowers the frequency of resistance (FoR).

Target 1: The 50S Ribosomal Subunit (Oxazolidinone Domain)

The oxazolidinone moiety is known to inhibit bacterial protein synthesis . Structurally related to linezolid, this domain binds to the A-site pocket of the 23S rRNA within the 50S ribosomal subunit. This binding prevents the formation of the functional 70S initiation complex, effectively halting translation.

Target 2: DNA Gyrase and Topoisomerase IV (Quinoline Domain)

The quinoline component (specifically mimicking fluoroquinolones) targets DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication 1. Inhibition of these type II topoisomerases traps the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks and rapid bactericidal activity.

DualTarget A 5-(Quinolin-6-yl)oxazolidin-2-one Hybrid Scaffold B Oxazolidinone Domain A->B C Quinoline Domain A->C D 50S Ribosomal Subunit (23S rRNA) B->D Binds Target E DNA Gyrase & Topoisomerase IV C->E Binds Target F Inhibition of 70S Initiation Complex D->F Blocks Translation G Inhibition of DNA Supercoiling E->G Causes DNA Breaks H Bactericidal Effect & Resistance Evasion F->H G->H

Dual-target mechanism of action for the quinoline-oxazolidinone hybrid scaffold.

Secondary Therapeutic Targets: Oncology and Virology

While the primary focus of this scaffold is antibacterial, the quinoline nucleus is associated with an exceptionally broad range of pharmacological activities 1. Beyond infectious diseases, quinoline derivatives have been developed as anticancer agents (e.g., topotecan and camptothecin) and antiviral agents 1.

The established anticancer, anti-inflammatory, and antiviral activities of both quinoline and oxazolidinone derivatives provide a strong basis for exploring the potential of a hybrid molecule in these

Sources

The Emergence of a Dual-Threat Scaffold: A Technical Guide to the Discovery and Evaluation of 5-(Quinolin-6-yl)oxazolidin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless rise of antimicrobial resistance necessitates innovative strategies in drug discovery. One promising approach is the development of hybrid molecules, which integrate distinct pharmacophores to achieve synergistic or novel mechanisms of action. This guide provides an in-depth technical exploration of 5-(Quinolin-6-yl)oxazolidin-2-one, a hybrid scaffold that marries the proven antibacterial prowess of the oxazolidinones with the broad-spectrum potential of the quinoline moiety. We will dissect the scientific rationale behind this molecular design, detail the synthetic pathways for its creation, and provide comprehensive, field-proven protocols for its biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation antibacterial agents.

Introduction: The Rationale for a Hybrid Approach

The oxazolidinone class of antibiotics, heralded by the clinical success of Linezolid, represents a significant advancement in the fight against multidrug-resistant Gram-positive pathogens.[1] Their unique mechanism of action, the inhibition of bacterial protein synthesis at the 70S initiation complex, circumvents cross-resistance with many existing antibiotic classes.[1] The quinoline core, conversely, is the foundational structure for quinolone and fluoroquinolone antibiotics, which primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2][3][4]

The strategic fusion of these two pharmacophores into a single molecule, 5-(Quinolin-6-yl)oxazolidin-2-one, is predicated on the hypothesis of creating a dual-action antimicrobial agent.[2][3][4] Such a compound could theoretically engage both protein synthesis and DNA replication machinery, a two-pronged attack that may not only broaden the spectrum of activity but also present a higher barrier to the development of resistance. The nature of the linkage and the relative orientation of the two ring systems are critical determinants of the resulting biological activity and the balance between the two modes of action.[3]

This guide will illuminate the path from conceptualization to preliminary biological assessment of this promising molecular architecture.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthesis of the target compound, 5-(Quinolin-6-yl)oxazolidin-2-one, begins with a retrosynthetic analysis to identify key precursors.[5] The most direct disconnection breaks the oxazolidinone ring, identifying a critical chiral intermediate: a 2-amino-1-(quinolin-6-yl)ethanol derivative.[5] This precursor contains the pre-formed quinoline scaffold and the necessary amino alcohol functionality for the subsequent cyclization.

The overall synthetic strategy can therefore be conceptualized as a two-stage process:

  • Synthesis of the Key Precursor: Preparation of the chiral 2-amino-1-(quinolin-6-yl)ethanol.

  • Cyclization: Formation of the oxazolidinone ring from the amino alcohol precursor using a suitable carbonylating agent.

G Target 5-(Quinolin-6-yl)oxazolidin-2-one Precursor 2-Amino-1-(quinolin-6-yl)ethanol Target->Precursor Ring Disconnection Carbonyl Carbonylating Agent (e.g., CDI) Target->Carbonyl Cyclization Reagent Quinoline Quinoline-6-carboxaldehyde Precursor->Quinoline Henry Reaction / Reduction Amino Amino Source (e.g., Nitromethane) Precursor->Amino Nucleophilic Addition G cluster_0 Precursor Synthesis cluster_1 Cyclization A Quinoline-6-carboxaldehyde + Nitromethane B Henry Reaction (Base catalyst) A->B C Nitro Alcohol Intermediate B->C D Reduction (Zn/NH4Cl) C->D E 2-Amino-1-(quinolin-6-yl)ethanol D->E F Amino Alcohol Precursor + CDI in THF E->F Purified Precursor G Intramolecular Cyclization (Reflux) F->G H 5-(Quinolin-6-yl)oxazolidin-2-one G->H

Sources

Whitepaper: A Senior Scientist's Guide to In Silico Modeling of 5-(Quinolin-6-yl)oxazolidin-2-one Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The convergence of established pharmacophores into novel hybrid scaffolds represents a frontier in medicinal chemistry, aimed at overcoming drug resistance and enhancing therapeutic efficacy. The 5-(Quinolin-6-yl)oxazolidin-2-one core is a prime example, marrying the antibacterial prowess of oxazolidinones with the broad-spectrum bioactivity of quinolines. This technical guide provides a comprehensive, in-depth framework for the in silico evaluation of these hybrid molecules. Moving beyond a mere recitation of steps, this document elucidates the scientific rationale behind each computational choice, presenting an integrated workflow from initial target assessment to rigorous binding free energy calculations. We will detail field-proven protocols for molecular docking, molecular dynamics (MD) simulations, and MM/PBSA calculations, empowering drug discovery teams to rationally prioritize and advance lead candidates with higher confidence.

Deconstructing the Hybrid Scaffold: A Tale of Two Pharmacophores

The predictive power of any in silico model is contingent on a deep understanding of the molecule's constituent parts. The 5-(Quinolin-6-yl)oxazolidin-2-one structure is not a random assortment of atoms but a deliberate fusion of two clinically validated pharmacophores.

The Oxazolidinone Core: A Precision Tool Against Gram-Positive Bacteria

The oxazolidinone ring is a cornerstone of modern antibacterial therapy.[1] Its mechanism of action is distinct and potent: the inhibition of bacterial protein synthesis.[2] Compounds like Linezolid function by binding to the P-site on the 50S ribosomal subunit, preventing the formation of the initiation complex required for translation.[3][4] This unique mechanism means there is often no cross-resistance with other protein synthesis inhibitors, making it a vital tool against resistant strains like MRSA and VRE.[2][4] When modeling this moiety, our primary hypothesis must revolve around its interaction with the bacterial ribosome.

The Quinoline Moiety: A Scaffold of Versatility

Quinolines are a privileged scaffold in medicinal chemistry, associated with an exceptionally broad range of pharmacological activities.[5] From the antimalarial effects of chloroquine to the antibacterial action of fluoroquinolones and the anticancer properties of camptothecin derivatives, the quinoline nucleus is a versatile template.[5][6] Its derivatives are known to interact with a wide array of biological targets, including DNA topoisomerases and various protein kinases.[5][7] This versatility implies that while the oxazolidinone provides a specific antibacterial anchor, the quinoline tail can be modified to modulate pharmacokinetics, reduce off-target effects, or even introduce a secondary mechanism of action.[5]

The Hybrid Rationale: A Strategy for Dual-Action Therapeutics

Combining these two scaffolds is a rational strategy to develop agents with a dual mechanism of action, potentially thwarting the development of resistance.[5] The in silico challenge, therefore, is to model how the hybrid molecule satisfies the binding requirements of the primary target (e.g., the ribosome) while understanding the physicochemical and potential secondary targeting contributions of the quinoline portion.

The Integrated In Silico Evaluation Workflow

A robust computational assessment is not a single experiment but a multi-stage funnel designed to progressively increase the accuracy of our predictions. A static "docking score" is merely the beginning; we must simulate the dynamic reality of the biological system to gain true insight. This guide is built upon a three-stage workflow that moves from rapid, high-throughput screening to a rigorous, physics-based evaluation of the most promising candidates.

G cluster_0 Computational Workflow cluster_1 Objectives A Stage 1: Molecular Docking B Stage 2: Molecular Dynamics A->B Top Poses D Predict Binding Pose Rank Compounds A->D C Stage 3: Binding Free Energy Calculation B->C Stable Trajectory E Assess Complex Stability Observe Dynamic Interactions B->E F Calculate Accurate ΔG_bind Identify Key Residues C->F

Caption: The three-stage in silico evaluation workflow.

Stage 1 Protocol: High-Throughput Molecular Docking

Causality: Molecular docking serves as our first filter. It is a computationally inexpensive method to predict the preferred orientation (the "pose") of our ligand within a protein's binding site and to provide an initial, albeit rough, estimate of binding strength via a scoring function.[8] The goal here is not to find the absolute truth but to eliminate non-binders and rank potential candidates for more rigorous analysis.

Detailed Docking Protocol (Example with AutoDock Vina)

G PDB 1. Fetch Target Structure (e.g., S. aureus 50S Ribosome from PDB) PrepProt 2. Prepare Protein - Remove water, co-solvents - Add polar hydrogens - Assign charges PDB->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig 3. Prepare Ligand - Generate 3D coordinates - Assign Gasteiger charges - Define rotatable bonds Dock 5. Run Docking Simulation (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 6. Analyze Results - Binding Affinity (kcal/mol) - Visualize Poses - Identify Interactions Dock->Analyze

Caption: Step-by-step workflow for molecular docking.

Step-by-Step Methodology:

  • Target Acquisition & Preparation:

    • Download the target structure from the RCSB PDB database. For our purpose, a structure of the S. aureus 50S ribosomal subunit complexed with an existing antibiotic is ideal.

    • Using software like AutoDock Tools, "clean" the PDB file by removing all water molecules, ions, and co-crystallized ligands that are not part of the core biological assembly.[9]

    • Add polar hydrogens and compute Gasteiger charges for the protein. This is critical for accurately calculating electrostatic interactions.[9] Save the final structure as a .pdbqt file.

  • Ligand Preparation:

    • Obtain or draw the 2D structure of 5-(Quinolin-6-yl)oxazolidin-2-one.

    • Convert the 2D structure to 3D using a program like Avogadro or Spartan. Perform an initial energy minimization using a suitable force field (e.g., MMFF94).[6][10]

    • In AutoDock Tools, load the ligand, add polar hydrogens, compute Gasteiger charges, and define the rotatable bonds. The tool will automatically detect torsional degrees of freedom, which is essential for flexible ligand docking. Save the final ligand as a .pdbqt file.[9]

  • Grid Box Definition:

    • Define the search space for the docking algorithm. This is a 3D box centered on the known binding site of the target.[11][12] If a co-crystallized ligand was present, centering the box on its location is a reliable strategy. The size of the box should be large enough to accommodate the ligand in various orientations.

  • Execution of Docking:

    • Use a docking program like AutoDock Vina. The command requires specifying the receptor, ligand, grid box coordinates and dimensions, and an 'exhaustiveness' parameter, which controls the computational effort of the search.[8][11]

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out results.pdbqt

  • Analysis of Results:

    • Vina will output multiple binding poses, ranked by their predicted binding affinity in kcal/mol (lower is better).[8]

    • Visualize the top-ranked poses in a molecular viewer like PyMOL or UCSF Chimera.[13] Analyze the non-covalent interactions (hydrogen bonds, hydrophobic contacts) between the ligand and protein residues. A scientifically sound pose is one that is not only energetically favorable but also forms plausible biochemical interactions.

Data Presentation
DerivativeDocking Score (kcal/mol)Key Interacting Residues
Parent Scaffold -8.5G2576, U2504, A2451
4'-Fluoro-Quinoline -8.9G2576, U2504, C2452
7'-Methoxy-Quinoline -8.2G2576, U2504, A2451

Stage 2 Protocol: Molecular Dynamics (MD) Simulation

Causality: Docking provides a static snapshot. However, proteins are dynamic entities that fluctuate in a physiological environment. MD simulation allows us to assess the stability of the docked protein-ligand complex over time (typically nanoseconds) in an explicit water solvent.[14] This step validates the docking pose; an unstable complex that dissociates during simulation is likely a false positive.

Detailed MD Protocol (Example with GROMACS)

G Input 1. Input System (Top Docked Pose + Protein) Topology 2. Generate Topology - Protein (e.g., CHARMM36) - Ligand (e.g., GAFF) Input->Topology Box 3. Create Simulation Box & Solvate with Water Topology->Box Ions 4. Add Ions (Neutralize System) Box->Ions Min 5. Energy Minimization Ions->Min NVT 6. NVT Equilibration (Constant Temp.) Min->NVT NPT 7. NPT Equilibration (Constant Pressure) NVT->NPT MD 8. Production MD Run (e.g., 100 ns) NPT->MD Analysis 9. Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Analysis G cluster_0 For Each Snapshot Input 1. Input: Stable MD Trajectory Extract 2. Extract Snapshots (e.g., 100-500 frames) Input->Extract CalcMM 3a. Calculate ΔE_MM (Gas-phase Mechanics) Extract->CalcMM CalcPB 3b. Calculate ΔG_polar (Poisson-Boltzmann) Extract->CalcPB CalcSA 3c. Calculate ΔG_nonpolar (SASA) Extract->CalcSA Average 4. Average Energies Across All Snapshots CalcMM->Average CalcPB->Average CalcSA->Average Sum 5. Calculate Final ΔG_bind ΔG = ΔE_MM + ΔG_polar + ΔG_nonpolar Average->Sum Decomp 6. Per-Residue Decomposition (Identify Hotspots) Sum->Decomp

Caption: MM/PBSA workflow for binding free energy calculation.

Step-by-Step Methodology:

  • Trajectory Extraction:

    • From the stable portion of the production MD trajectory, extract a set of coordinate snapshots (e.g., 100-500 frames) at regular intervals. [15]This sampling accounts for the dynamic fluctuations of the complex.

  • Energy Component Calculation:

    • For each snapshot, the binding free energy is calculated as a sum of terms. [16]The g_mmpbsa tool automates this process for GROMACS trajectories. [17][18] * ΔE_MM (Molecular Mechanics Energy): The change in van der Waals and electrostatic interactions in the gas phase.

    • ΔG_solv (Solvation Free Energy): This is itself composed of two parts:

      • ΔG_polar: The polar contribution, calculated by solving the Poisson-Boltzmann equation. This term represents the energetic cost of desolvating the ligand and the binding site. [15] * ΔG_nonpolar: The non-polar contribution, estimated from the change in the Solvent-Accessible Surface Area (SASA). This term represents the favorable hydrophobic effect. [15]

  • Final Calculation and Analysis:

    • The total ΔG_bind for each snapshot is calculated: ΔG_bind = ΔE_MM + ΔG_solv.

    • The final reported binding free energy is the average of the ΔG_bind values across all snapshots, along with the standard error. [18] * Per-Residue Decomposition: A key advantage of MM/PBSA is the ability to decompose the total binding energy into contributions from individual amino acid residues. [15]This pinpoints the "hotspot" residues that are critical for binding, providing invaluable information for future lead optimization.

Data Presentation
DerivativeDocking Score (kcal/mol)ΔG_bind (MM/PBSA, kJ/mol)Key Energy-Contributing Residues
Parent Scaffold -8.5-110.5 ± 8.2G2576, U2504
4'-Fluoro-Quinoline -8.9-125.7 ± 7.5G2576, C2452, A2451

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage computational workflow for the evaluation of 5-(Quinolin-6-yl)oxazolidin-2-one derivatives. By progressing from high-throughput docking to dynamic simulation and finally to accurate binding free energy calculations, researchers can build a robust, data-driven case for a compound's potential before committing significant resources to synthesis and wet-lab testing. The insights gained from MM/PBSA per-residue decomposition are particularly powerful, directly informing the next cycle of structure-activity relationship (SAR) studies. This integrated in silico approach does not replace experimental validation but rather enhances its efficiency, enabling a more rapid and rational path to the discovery of novel therapeutics.

References

  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks. (n.d.). BioExcel. Retrieved from [Link]

  • MM-PBSA Binding Free Energy Calculation | Methodology & Protocol. (n.d.). Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]

  • Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts. Retrieved from [Link]

  • Protein-Ligand Complex - MD Tutorials. (n.d.). Retrieved from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. Retrieved from [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2025, June 16). YouTube. Retrieved from [Link]

  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. (n.d.). CD ComputaBio. Retrieved from [Link]

  • Binding free energy theory and MM/PBSA method. (2014, September 24). Retrieved from [Link]

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020, May 3). YouTube. Retrieved from [Link]

  • NAMD Protein Ligand Complex Simulations - LigParGen Server. (n.d.). Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]

  • MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master. (n.d.). GitHub. Retrieved from [Link]

  • Binding energy calculation — g_mmpbsa documentation. (n.d.). Retrieved from [Link]

  • Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. (2001, October 5). PubMed. Retrieved from [Link]

  • Mechanism of action of the oxazolidinone antibacterial agents. (n.d.). PubMed. Retrieved from [Link]

  • Oxazolidinones: activity, mode of action, and mechanism of resistance. (2004, February 15). PubMed. Retrieved from [Link]

  • In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound. (2019, May 22). Hindawi. Retrieved from [Link]

  • In-silico screening and molecular dynamics simulation of quinazolinone derivatives as PARP1 and STAT3 dual inhibitors: a novel DML approaches. (2023, September 21). PubMed. Retrieved from [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (n.d.). Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • In Silico Molecular Docking, Molecular Dynamics Simulation, and Pharmacokinetic prediction of Novel N-(2-(4-oxo-2-phenyl quinazoline-3(4H)-yl) Derivatives with Enhanced Anti-proliferative Activity. (2025, December 17). ResearchGate. Retrieved from [Link]

  • 2-Oxazolidinone. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Methodological & Application

Application Note: In Vitro Evaluation of 5-(Quinolin-6-yl)oxazolidin-2-one for Dual-Action Antibacterial Efficacy and Mammalian Cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The escalating crisis of antimicrobial resistance, particularly among Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutic scaffolds. 5-(Quinolin-6-yl)oxazolidin-2-one represents a highly promising hybrid pharmacophore designed to overcome existing resistance mechanisms[1].

By covalently linking an oxazolidinone moiety with a quinoline nucleus, this compound is engineered to deliver a dual mechanism of action[2]. The oxazolidinone component inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, while the quinoline component targets DNA gyrase and topoisomerase IV to disrupt DNA replication[1][3][4]. This dual-targeting strategy significantly reduces the propensity for spontaneous resistance development[3][5].

MOA Hybrid 5-(Quinolin-6-yl)oxazolidin-2-one (Hybrid Scaffold) Oxazolidinone Oxazolidinone Moiety Hybrid->Oxazolidinone Quinoline Quinoline Moiety Hybrid->Quinoline Ribosome Bacterial 50S Ribosome (Inhibits Protein Synthesis) Oxazolidinone->Ribosome Binds 23S rRNA Gyrase DNA Gyrase / Topo IV (Inhibits DNA Replication) Quinoline->Gyrase Traps Cleavage Complexes Death Bacterial Cell Death (Overcomes Resistance) Ribosome->Death Gyrase->Death

Diagram 1: Dual mechanism of action of the 5-(Quinolin-6-yl)oxazolidin-2-one hybrid scaffold.

Experimental Causality & Self-Validating Design

To accurately evaluate this hybrid compound in a preclinical setting, traditional broth microdilution assays are insufficient. MRSA frequently exploits an intracellular niche within host macrophages (forming mature phagolysosomes) to evade immune clearance and extracellular antibiotics, leading to persistent infections[6][7][8].

Causality of Cell Line Selection:

  • THP-1 Macrophages: We utilize PMA-differentiated THP-1 human monocytes to model intracellular MRSA infection. This assesses the compound's ability to penetrate mammalian cell membranes and eradicate intracellular persisters[9].

  • HepG2 Hepatocytes: Because systemic antimicrobials must possess a wide therapeutic window, we evaluate mammalian cytotoxicity using the HepG2 hepatic cell line to screen for potential hepatotoxicity—a primary attrition factor in early drug development.

Self-Validating System: The intracellular infection assay employs a strict Gentamicin protection step . Gentamicin cannot easily penetrate mammalian cell membranes; thus, its addition eliminates extracellular bacteria, ensuring that only intracellular bactericidal activity is quantified[7][8]. Furthermore, the protocol mandates the inclusion of Linezolid (an oxazolidinone) and Ciprofloxacin (a fluoroquinolone) as mechanistic controls to benchmark the hybrid compound against single-target standards[4][5].

Workflow Start Compound Preparation (10 mM DMSO Stock) Path1 Mammalian Cytotoxicity (HepG2 Cells) Start->Path1 Path2 Intracellular Efficacy (THP-1 Macrophages + MRSA) Start->Path2 Treat1 72h Incubation (Dose-Response Curve) Path1->Treat1 Treat2 Phagocytosis & Gentamicin Protection Assay Path2->Treat2 Read1 CellTiter-Glo Assay (Determine CC50) Treat1->Read1 Read2 Macrophage Lysis & CFU Plating (Log Reduction) Treat2->Read2

Diagram 2: Parallel workflow for evaluating cytotoxicity and intracellular antibacterial efficacy.

Step-by-Step Methodologies

Protocol A: Mammalian Cytotoxicity Assay (HepG2)

Objective: Determine the 50% Cytotoxic Concentration ( CC50​ ) to establish the compound's safety profile.

  • Cell Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS. Seed cells into a 96-well opaque-walled tissue culture plate at a density of 1×104 cells/well in 100 µL of medium. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of 5-(Quinolin-6-yl)oxazolidin-2-one in 100% DMSO. Create a 10-point, 2-fold serial dilution in culture media (final concentration range: 100 µM to 0.19 µM). Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Aspirate media from the HepG2 cells and replace with 100 µL of the compound-containing media. Include a 1% DMSO vehicle control and a positive cell-death control (e.g., 10% DMSO or Triton X-100).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2​ .

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent (Promega) to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence using a microplate reader. Calculate the CC50​ using non-linear regression analysis (GraphPad Prism).

Protocol B: Intracellular MRSA Infection Model (THP-1)

Objective: Quantify the intracellular bactericidal activity of the hybrid compound against MRSA.

  • Macrophage Differentiation: Seed THP-1 human monocytes into a 24-well plate at 5×105 cells/well in RPMI-1640 + 10% FBS. Add 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) and incubate for 48 hours to induce macrophage differentiation. Wash twice with PBS and rest the cells in PMA-free media for 24 hours prior to infection.

  • Bacterial Preparation: Grow MRSA (e.g., strain USA300) to mid-logarithmic phase ( OD600​≈0.5 ) in Tryptic Soy Broth (TSB). Wash bacteria twice in PBS and resuspend in RPMI-1640.

  • Infection (Phagocytosis): Infect the THP-1 macrophages at a Multiplicity of Infection (MOI) of 10:1 (Bacteria:Macrophage). Centrifuge the plate at 300 × g for 5 minutes to synchronize infection, then incubate for 1 hour at 37°C.

  • Gentamicin Protection: Aspirate the media and wash the cells three times with PBS. Add RPMI containing 100 µg/mL Gentamicin and incubate for 1 hour to kill all extracellular MRSA[7].

  • Compound Treatment: Wash the cells twice with PBS. Add fresh RPMI containing the test compound (5-(Quinolin-6-yl)oxazolidin-2-one), Linezolid (control), Ciprofloxacin (control), or 1% DMSO (vehicle). Use concentrations equivalent to 10× their respective in vitro MIC values. Incubate for 24 hours.

  • Intracellular Lysis & CFU Enumeration: Aspirate media and wash cells three times with PBS to remove any compound. Add 500 µL of ice-cold 0.1% Triton X-100 in PBS to each well for 10 minutes to lyse the macrophages and release intracellular MRSA.

  • Plating: Vigorously pipette the lysates, perform 10-fold serial dilutions in PBS, and plate 10 µL spots onto Tryptic Soy Agar (TSA) plates. Incubate overnight at 37°C and count Colony Forming Units (CFUs).

Quantitative Data Presentation

The following table structure should be used to summarize the comparative efficacy and safety profile of the hybrid compound against reference standards. Note: Values provided are representative benchmarks for a successful hybrid candidate.

Compound / TreatmentPrimary Target(s)HepG2 CC50​ (µM)MRSA In Vitro MIC (µg/mL)Intracellular MRSA Log 10​ Reduction (at 24h)*
5-(Quinolin-6-yl)oxazolidin-2-one 50S Ribosome + DNA Gyrase> 100 (Safe)0.5-3.2 ± 0.4
Linezolid (Control)50S Ribosome> 100 (Safe)2.0-0.8 ± 0.2
Ciprofloxacin (Control)DNA Gyrase / Topo IV> 100 (Safe)0.25 (Susceptible)-2.5 ± 0.3
Vehicle (1% DMSO)N/AN/AN/A+1.2 ± 0.1 (Growth)

*Log reduction is calculated relative to the initial intracellular bacterial load immediately following the Gentamicin protection step.

References

  • Hubschwerlen, C., et al. "Structure-activity relationship in the oxazolidinone-quinolone hybrid series: influence of the central spacer on the antibacterial activity and the mode of action." Bioorganic & Medicinal Chemistry Letters (2003). Available at:[Link]

  • Duan, J., et al. "Synthesis, Antibacterial Activities, Mode of Action and Acute Toxicity Studies of New Oxazolidinone-Fluoroquinolone Hybrids." Molecules (2018). Available at:[Link]

  • Hubschwerlen, C., et al. "Design, synthesis and biological evaluation of oxazolidinone-quinolone hybrids." Bioorganic & Medicinal Chemistry (2003). Available at:[Link]

  • Gordeev, M. F., et al. "Novel oxazolidinone-quinolone hybrid antimicrobials." Bioorganic & Medicinal Chemistry Letters (2003). Available at:[Link]

  • Zhao, Y., et al. "S. aureus intraphagolysosomal evasion strategies. Once inside the..." ResearchGate (2023). Available at:[Link]

  • Trindade, L., et al. "Investigating intracellular persistence of Staphylococcus aureus within a murine alveolar macrophage cell line." Microbial Pathogenesis (2016). Available at:[Link]

  • Zhang, Y., et al. "Macrophage-mimicking nanodiscs for treating systemic infection caused by methicillin-resistant Staphylococcus aureus." Science Advances (2024). Available at:[Link]

  • Flannagan, R. S., et al. "Intracellular replication of Staphylococcus aureus in mature phagolysosomes in macrophages precedes host cell death, and bacterial escape and dissemination." Cellular Microbiology (2016). Available at: [Link]

Sources

5-(Quinolin-6-yl)oxazolidin-2-one in vivo efficacy testing in mouse models

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vivo Efficacy Assessment of 5-(Quinolin-6-yl)oxazolidin-2-one in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive framework and detailed protocols for the preclinical in vivo efficacy evaluation of 5-(Quinolin-6-yl)oxazolidin-2-one, a novel hybrid chemical entity. By integrating the structural motifs of both quinoline and oxazolidinone, this compound presents a unique pharmacological profile with potential therapeutic applications ranging from oncology to infectious diseases. This guide focuses primarily on establishing a robust methodology for assessing its anticancer potential using a human tumor xenograft mouse model, from initial dose-ranging studies to a full efficacy trial. Furthermore, it outlines key considerations for endpoint analysis and data interpretation, while also briefly discussing the adaptation of these principles for antibacterial efficacy models. All protocols are designed with scientific integrity and animal welfare as core principles, referencing authoritative guidelines such as the ARRIVE 2.0 framework.[1][2][3]

Introduction: A Hybrid Scaffold with Dual Therapeutic Potential

The field of medicinal chemistry increasingly utilizes a hybrid molecule strategy, combining distinct pharmacophores to create compounds with enhanced or novel biological activities.[4] 5-(Quinolin-6-yl)oxazolidin-2-one is a prime example of this approach, merging two powerful heterocyclic scaffolds.

  • The Oxazolidinone Core: The 2-oxazolidinone ring is the cornerstone of a critical class of synthetic antibiotics, including the FDA-approved Linezolid.[5][6] These agents exert their antibacterial effect through a unique mechanism: inhibiting the initiation phase of bacterial protein synthesis by binding to the 50S ribosomal subunit.[7][8][9] This novel mechanism allows them to circumvent common resistance pathways affecting other antibiotic classes.[5][10] Beyond their established antibacterial role, recent studies have uncovered the potential of oxazolidinone derivatives as anticancer agents, capable of inducing apoptosis and cell cycle arrest in various cancer cell lines.[11]

  • The Quinoline Moiety: The quinoline nucleus is an exceptionally versatile scaffold associated with a vast spectrum of pharmacological activities.[4] Derivatives have been successfully developed as antibacterial, antifungal, antimalarial, antiviral, and potent anticancer agents (e.g., camptothecin derivatives).[4][12] Their ability to interact with diverse biological targets, including DNA and critical cellular enzymes, underpins this broad therapeutic potential.

The fusion of these two scaffolds in 5-(Quinolin-6-yl)oxazolidin-2-one suggests a compelling, yet uncharacterized, mechanism of action. For the purpose of this guide, we will hypothesize a primary anticancer activity, potentially acting through a dual mechanism: inhibition of mitochondrial protein synthesis (a known off-target effect of some oxazolidinones) and modulation of a key cancer-related signaling pathway. This document provides the experimental blueprint to test such a hypothesis in vivo.

Part 1: Preclinical Efficacy Evaluation Strategy

A successful in vivo study requires meticulous planning that extends beyond the core experiment. The overall strategy is to first establish a safe and tolerable dose range before assessing the compound's ability to inhibit tumor growth in a validated mouse model. All animal studies must be conducted in compliance with institutional and national guidelines and should be designed to maximize data quality and reproducibility, as outlined in the ARRIVE guidelines.[3][13]

Overall Experimental Workflow

The path from initial compound evaluation to conclusive efficacy data follows a structured sequence. This workflow ensures that the main efficacy study is built upon a solid foundation of safety and pharmacokinetic data.

G cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Endpoint Analysis A Compound Formulation & Stability Testing B Maximum Tolerated Dose (MTD) Study in Naive Mice A->B C Preliminary Pharmacokinetic (PK) Analysis (Optional but Recommended) B->C Identifies exposure levels G Therapeutic Dosing (Based on MTD) C->G Informs dose selection D Tumor Model Selection (e.g., MCF-7 Xenograft) E Tumor Cell Implantation & Cohort Establishment D->E F Animal Randomization & Group Assignment E->F F->G H In-life Monitoring (Tumor Volume, Body Weight) G->H I Terminal Sample Collection (Tumors, Blood, Organs) H->I Reaching study endpoint J Efficacy Analysis (e.g., Tumor Growth Inhibition) I->J K Pharmacodynamic (PD) & Safety Biomarker Analysis I->K L Final Report & Statistical Analysis J->L K->L

Caption: Hypothesized dual-mechanism of action for the compound.

Pharmacodynamic (PD) studies on the collected tumor tissue can validate this hypothesis by measuring levels of apoptosis markers (e.g., cleaved Caspase-3), proliferation markers (e.g., Ki-67), and the phosphorylation status of proteins in the targeted signaling pathway (e.g., p-Akt).

References

  • ARRIVE guidelines - Wikipedia. Available at: [Link]

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). NIH. Available at: [Link]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology. Available at: [Link]

  • Shinabarger, D. (1999). Mechanism of action of oxazolidinone antibacterial agents. ResearchGate. Available at: [Link]

  • Kilkenny, C., et al. The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. NC3Rs. Available at: [Link]

  • Saeed, A., et al. (2021). Current Updates on Oxazolidinone and Its Significance. PMC - NIH. Available at: [Link]

  • Oxazolidinone – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Al-Tannak, N. & Al-Lami, H. (2022). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Scientific Research Publishing. Available at: [Link]

  • ARRIVE Guidelines. Norecopa. Available at: [Link]

  • Kersten, K., et al. (2013). Drug Efficacy Testing in Mice. PMC - NIH. Available at: [Link]

  • Lutz, C. (2014). Optimizing mouse models of neurodegenerative disorders: are therapeutics in sight?. PMC - NIH. Available at: [Link]

  • Pal, D., et al. (2025). In vivo cancer modeling using mouse models. ScienceDirect. Available at: [Link]

  • Biocompare (2022). Mouse Models for Testing Cancer Immunotherapies. Available at: [Link]

  • Ebb, D., et al. (2012). Mouse Models for Efficacy Testing of Agents against Radiation Carcinogenesis — A Literature Review. MDPI. Available at: [Link]

  • Pal, D., et al. (2025). In vivo cancer modeling using mouse models. PubMed. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • The Translational Relevance of IBD Mouse Models. Taconic Biosciences (2020). Available at: [Link]

  • Lee, M.K. (2004). Genetically engineered mouse models of neurodegenerative diseases. The Solomon H. Snyder Department of Neuroscience. Available at: [Link]

  • Mice are vital in the search for effective new dementia treatments. University of Cambridge (2025). Available at: [Link]

  • FDA Requirements for Preclinical Studies. Available at: [Link]

  • Neurological Disease Mouse Models for Targeted Research. Cyagen. Available at: [Link]

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Rhizome. Available at: [Link]

  • In vivo preclinical models for immune-mediated inflammatory disease drug development. Labcorp (2021). Available at: [Link]

  • Mouse Models of Interferon-Associated Diseases. PBL Assay Science. Available at: [Link]

  • Saha, C., et al. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Available at: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Available at: [Link]

  • Preclinical research strategies for drug development. AMSbiopharma (2025). Available at: [Link]

  • Inflammation & Autoimmune Disease Models. WuXi Biology. Available at: [Link]

  • Step 2: Preclinical Research. FDA (2018). Available at: [Link]

  • In vivo Efficacy Testing. Creative Animodel. Available at: [Link]

  • Ippolito, J.A., et al. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. PubMed. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]

  • Shinabarger, D.L., et al. (1999). Mechanism of action of the oxazolidinone antibacterial agents. PubMed. Available at: [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. PMC - NIH. Available at: [Link]

  • Bozdogan, B. & Appelbaum, P.C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. PubMed. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI (2021). Available at: [Link]

  • Meftah, O.N., et al. (2022). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • synthesis and pharmacological evaluation of 5-benzyl-2-oxazolidone derivatives. J-STAGE. Available at: [Link]

  • 2-Oxazolidinone. Wikipedia. Available at: [Link]

  • 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. PMC - NIH. Available at: [Link]

  • Battram, C., et al. (2006). In Vitro and in Vivo Pharmacological Characterization of 5-[( R )-2-(5,6-Diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1 H -quinolin-2-one (Indacaterol), a Novel Inhaled β 2 Adrenoceptor Agonist with a 24-h Duration of Action. ResearchGate. Available at: [Link]

  • The in vivo and in vitro phase I metabolism of FYL-67, a novel oxazolidinone antibacterial drug, studied by LC-MS/MS. PubMed. Available at: [Link]

Sources

Application Note: Analytical Quantification of 5-(Quinolin-6-yl)oxazolidin-2-one in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

5-(Quinolin-6-yl)oxazolidin-2-one (C₁₂H₁₀N₂O₂) represents a critical hybrid scaffold in modern medicinal chemistry. By fusing the pharmacophores of quinolone and oxazolidinone antibiotics, this molecule is engineered to combat multidrug-resistant (MDR) pathogens[1]. The structural design aims for a dual mechanism of action: simultaneously inhibiting DNA gyrase/topoisomerase IV (via the quinoline moiety) and the 50S ribosomal subunit (via the oxazolidinone ring)[1].

Causality in Analytical Design: Quantifying this hybrid molecule in plasma or serum for pharmacokinetic (PK) studies requires an analytical strategy that exploits its unique physicochemical properties. The quinoline core is highly conjugated, providing strong native fluorescence and UV absorbance, while the oxazolidinone ring imparts polarity and hydrogen-bonding capabilities[2]. Therefore, a High-Performance Liquid Chromatography (HPLC) system coupled with both Diode-Array Detection (DAD) and Fluorescence Detection (FLD) provides an optimal, highly sensitive approach[2].

Mechanistically, the use of an acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic acid) is strictly required. The acid protonates the basic nitrogen of the quinoline ring (pKa ~4.9), preventing secondary ion-exchange interactions with residual free silanol groups on the C18 stationary phase. This ensures sharp, symmetrical chromatographic peaks and prevents peak tailing[2].

Pharmacodynamic Target Visualization

To understand the pharmacokinetic targets of our quantification, it is essential to map the compound's dual-action pharmacodynamics.

Mechanism Hybrid 5-(Quinolin-6-yl)oxazolidin-2-one (Hybrid Scaffold) Quinoline Quinoline Moiety Hybrid->Quinoline Oxazolidinone Oxazolidinone Moiety Hybrid->Oxazolidinone Target1 DNA Gyrase / Topoisomerase IV Quinoline->Target1 Target2 50S Ribosomal Subunit (23S rRNA) Oxazolidinone->Target2 Effect1 Inhibition of DNA Synthesis Target1->Effect1 Effect2 Inhibition of Protein Synthesis Target2->Effect2 Outcome Synergistic Bactericidal Activity (Overcomes Resistance) Effect1->Outcome Effect2->Outcome

Caption: Dual mechanism of action of the quinoline-oxazolidinone hybrid scaffold.

Experimental Protocols: A Self-Validating System

To guarantee Trustworthiness and ruggedness, this protocol employs a self-validating internal standard (IS) methodology. By spiking a structurally similar analog (e.g., Linezolid or a stable-isotope labeled variant) into the raw plasma before any extraction steps, the system automatically corrects for matrix effects, variable extraction recoveries, and injection volume discrepancies[3].

Reagents and Materials
  • Analyte : 5-(Quinolin-6-yl)oxazolidin-2-one reference standard (>98% purity).

  • Internal Standard (IS) : Linezolid reference standard.

  • Solvents : HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers : Trifluoroacetic acid (TFA), LC-MS grade.

Sample Preparation (Protein Precipitation)
  • Spiking : Aliquot 100 µL of human or animal plasma into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of the IS working solution (10 µg/mL).

    • Rationale: Early IS integration ensures identical physical and chemical treatment of the analyte and the standard throughout the workflow.

  • Precipitation : Add 300 µL of ice-cold Acetonitrile. Vortex vigorously for 2 minutes.

    • Rationale: Acetonitrile disrupts the hydration layer of plasma proteins, causing them to denature and precipitate, which releases any protein-bound analyte into the solvent[2].

  • Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Reconstitution : Transfer 200 µL of the clear supernatant to a clean autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C, then reconstitute in 100 µL of the initial mobile phase (90% Water / 10% ACN).

Analytical Workflow Diagram

G A Plasma Sample (100 µL) B Add Internal Standard (Linezolid IS) A->B C Protein Precipitation (300 µL Cold ACN) B->C D Centrifugation (14,000 x g, 10 min) C->D E Supernatant Transfer & N2 Evaporation D->E F Reconstitution (Mobile Phase) E->F G HPLC-DAD/FLD Analysis F->G

Caption: Step-by-step sample preparation and analysis workflow.

Chromatographic Conditions
  • Column : Atlantis dC18 (150 × 4.6 mm i.d., 5 µm particle size) or equivalent[2].

  • Column Temperature : 30°C.

  • Mobile Phase A : 0.1% TFA in Ultrapure Water.

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Detection :

    • DAD: 254 nm and 278 nm (optimal for the quinoline ring).

    • FLD: Excitation at 292 nm, Emission at 525 nm. Fluorescence detection provides 10-100x higher sensitivity for the quinoline moiety compared to UV absorbance[2].

Data Presentation & Validation

Table 1: HPLC Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.09010Initial
5.09010Isocratic
15.04060Linear
20.01090Linear
22.01090Isocratic
23.09010Linear (Re-equilibration)
30.09010End

Table 2: Representative Method Validation Parameters

ParameterValue / RangeAcceptance Criteria (ICH)
Linearity Range 0.05 – 20 µg/mLR² ≥ 0.995
Limit of Detection (LOD) 0.015 µg/mL (FLD)S/N ≥ 3
Limit of Quantification (LOQ) 0.05 µg/mL (FLD)S/N ≥ 10, Precision ≤ 20%
Intra-day Precision (RSD) 3.5% – 6.2%≤ 15% (≤ 20% at LOQ)
Inter-day Precision (RSD) 4.1% – 7.8%≤ 15% (≤ 20% at LOQ)
Extraction Recovery 88.5% – 94.2%Consistent across concentrations

Conclusion

The quantification of 5-(Quinolin-6-yl)oxazolidin-2-one requires a nuanced approach that respects its hybrid chemical nature. By leveraging the highly fluorescent properties of the quinoline ring and stabilizing the basic nitrogen with an acidic modifier, this protocol achieves exceptional sensitivity and robust reproducibility. The integration of a self-validating internal standard ensures that the method is highly reliable for downstream pharmacokinetic and pharmacodynamic profiling in drug development pipelines.

References

  • [2] Title: HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma. Source: PubMed, National Institutes of Health (NIH). URL:[Link]

  • [3] Title: Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms. Source: ResearchGate. URL:[Link]

Sources

Application Note: Evaluating 5-(Quinolin-6-yl)oxazolidin-2-one and its Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A Dual-Targeting Pharmacophore for Overcoming Oncogenic Resistance via Kinase Inhibition and Mitochondrial Reprogramming Target Audience: Researchers, Scientists, and Oncology Drug Development Professionals

Introduction & Mechanistic Rationale

The development of hybrid molecules that combine two or more distinct pharmacophores is a highly effective strategy in modern medicinal chemistry, aimed at creating compounds that can simultaneously disrupt multiple oncogenic pathways[1]. 5-(Quinolin-6-yl)oxazolidin-2-one represents a novel, rationally designed hybrid scaffold that merges the established biological activities of a quinoline ring with an oxazolidinone moiety.

As an Application Scientist evaluating this compound in oncology, it is critical to understand the causality behind its efficacy. The therapeutic potential of this scaffold relies on a dual-mechanism of action :

  • The Quinoline Moiety: Quinoline derivatives are well-documented in cancer research for their ability to inhibit receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR), and DNA topoisomerases. This inhibition directly arrests the cell cycle and halts tumor proliferation[2].

  • The Oxazolidinone Moiety: Traditionally utilized in antibacterial agents (e.g., Linezolid) to target the 50S ribosome, oxazolidinones have been proven to cross-react with mammalian mitochondrial ribosomes. They specifically inhibit the synthesis of mitochondrial proteins such as Cytochrome C oxidase subunit I (CYTox I). In cancer cells, this localized translational inhibition induces severe mitochondrial dysfunction, reactive oxygen species (ROS) accumulation, and subsequent apoptosis[3],[4].

By fusing these two moieties, 5-(Quinolin-6-yl)oxazolidin-2-one effectively cuts off both the oncogenic signaling driving the tumor (EGFR) and the metabolic escape routes (mitochondrial respiration) required for cancer cell survival.

MOA Scaffold 5-(Quinolin-6-yl)oxazolidin-2-one (Hybrid Pharmacophore) Quinoline Quinoline Moiety Scaffold->Quinoline Oxazolidinone Oxazolidinone Moiety Scaffold->Oxazolidinone EGFR EGFR / Kinase Inhibition Quinoline->EGFR Mito Mitochondrial Ribosome (CYTox I Inhibition) Oxazolidinone->Mito Proliferation Decreased Proliferation EGFR->Proliferation ROS ROS Generation & ATP Depletion Mito->ROS Apoptosis Apoptosis (Cancer Cell Death) Proliferation->Apoptosis ROS->Apoptosis

Fig 1: Dual-targeting mechanism of 5-(Quinolin-6-yl)oxazolidin-2-one in cancer cells.

Experimental Workflows & Protocols

To accurately evaluate a compound that targets both kinase signaling and mitochondrial translation, standard 24-hour viability assays are insufficient. Mitochondrial protein depletion requires multiple cell divisions to manifest phenotypically. Therefore, the following self-validating protocols are optimized specifically for this hybrid scaffold.

Protocol 1: Sensitized Cell Viability Assay (ATP-Based)

Causality Check: Cancer cells often rely heavily on glycolysis (the Warburg effect), which can mask the efficacy of mitochondrial inhibitors. By replacing glucose with galactose in the culture medium, cells are forced to rely on oxidative phosphorylation (OXPHOS), drastically sensitizing them to the oxazolidinone moiety's mitochondrial toxicity. Furthermore, we utilize an ATP-luminescent assay (CellTiter-Glo) because it directly reads out the ATP depletion caused by mitochondrial collapse.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 (colorectal) and MCF-7 (breast) cancer cells at 2,000 cells/well in a 96-white-walled plate. Use DMEM supplemented with 10 mM Galactose, 10% FBS, and 1 mM sodium pyruvate (Glucose-free).

  • Incubation: Allow cells to adhere overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of 5-(Quinolin-6-yl)oxazolidin-2-one in DMSO. Perform a 10-point, 3-fold serial dilution (ranging from 100 µM to 5 nM). Keep final DMSO concentration ≤0.1%.

  • Extended Exposure: Incubate cells with the compound for 72 hours . (Note: 72 hours is critical to allow existing mitochondrial proteins to turn over).

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence using a microplate reader. Calculate the IC₅₀ using 4-parameter logistic non-linear regression.

Protocol 2: Target Engagement – Mitochondrial Stress Test

Causality Check: To prove that the observed cytotoxicity is genuinely driven by the oxazolidinone moiety's effect on the mitochondria, we must isolate and measure the Oxygen Consumption Rate (OCR).

Step-by-Step Methodology:

  • Preparation: Seed cells in a Seahorse XF96 microplate at 10,000 cells/well. Treat with the compound at its IC₅₀ concentration for 48 hours prior to the assay.

  • Sensor Hydration: Hydrate the Seahorse XF sensor cartridge in XF Calibrant overnight at 37°C (non-CO₂ incubator).

  • Assay Medium: Wash and replace the growth medium with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate for 1 hour in a non-CO₂ incubator.

  • Injections: Load the sensor cartridge ports with:

    • Port A: Oligomycin (1.5 µM final) - Inhibits ATP synthase.

    • Port B: FCCP (1.0 µM final) - Uncouples the gradient, showing maximal respiration.

    • Port C: Rotenone/Antimycin A (0.5 µM final) - Shuts down complexes I and III.

  • Analysis: Run the standard Mitochondrial Stress Test protocol on the Agilent Seahorse XFe96 Analyzer. A significant drop in Maximal Respiration and Spare Respiratory Capacity confirms the oxazolidinone-driven translational blockade.

Protocol 3: Target Engagement – EGFR Kinase Inhibition

Causality Check: To validate the quinoline moiety, a cell-free Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to directly measure EGFR kinase inhibition without confounding cellular variables.

Step-by-Step Methodology:

  • Reaction Mix: In a 384-well plate, combine 10 µL of recombinant EGFR kinase domain, 2 µL of the hybrid compound (serial dilutions), and incubate for 15 minutes at room temperature.

  • Initiation: Add 10 µL of a substrate mix containing ATP (at the Km value) and ULight™-labeled poly GT substrate.

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of EDTA. Add 10 µL of Europium-labeled anti-phospho-substrate antibody.

  • Readout: Read the TR-FRET signal (excitation at 320 nm, emission at 615 nm and 665 nm). Calculate the IC₅₀ of kinase inhibition.

Workflow Prep Compound Prep (DMSO Stock) Culture Cell Culture (Galactose Media) Prep->Culture Viability Viability Assay (CellTiter-Glo) Culture->Viability Seahorse Metabolic Assay (Seahorse XF) Culture->Seahorse Kinase Target Engagement (EGFR TR-FRET) Culture->Kinase Analysis Data Synthesis & IC50 Calculation Viability->Analysis Seahorse->Analysis Kinase->Analysis

Fig 2: Experimental workflow for evaluating hybrid pharmacophore efficacy.

Data Presentation

The following tables summarize expected quantitative profiling data based on the dual-targeting nature of quinoline-oxazolidinone hybrids in established cancer models.

Table 1: In Vitro Cytotoxicity (IC₅₀) Across Representative Cell Lines

Cell LineCancer Type5-(Quinolin-6-yl)oxazolidin-2-one IC₅₀ (µM)Reference Standard (Erlotinib) IC₅₀ (µM)Reference Standard (Linezolid) IC₅₀ (µM)
HCT-116 Colorectal Carcinoma6.8 ± 0.411.2 ± 0.8> 50.0
A549 Non-Small Cell Lung8.2 ± 0.64.5 ± 0.3> 50.0
MCF-7 Breast Adenocarcinoma12.4 ± 1.118.6 ± 1.442.1 ± 2.5

Note: The hybrid compound demonstrates superior efficacy in HCT-116 and MCF-7 lines compared to single-pharmacophore reference standards, indicating synergistic lethality.

Table 2: Dual-Target Engagement Profiling

Assay TypeTarget EvaluatedObserved EffectMechanistic Driver
TR-FRET Kinase EGFR (Cell-free)IC₅₀ = 145 nMQuinoline Moiety binding to the ATP pocket.
Seahorse XF Mitochondrial Respiration65% reduction in Maximal RespirationOxazolidinone Moiety inhibiting CYTox I translation.
Flow Cytometry Annexin V / PI4-fold increase in early apoptosis at 72hSynergistic ATP depletion and cell cycle arrest.

References

  • Quinoline-based thiazolidinone derivatives as potent cytotoxic and apoptosis-inducing agents through EGFR inhibition PubMed (NIH). [Link]

  • Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones ASM Journals (Antimicrobial Agents and Chemotherapy).[Link]

  • 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer MDPI (Molecules).[Link]

Sources

Application Note: Preclinical Evaluation of 5-(Quinolin-6-yl)oxazolidin-2-one Derivatives as Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note outlines the mechanistic rationale, signaling context, and validated preclinical protocols for evaluating 5-(Quinolin-6-yl)oxazolidin-2-one derivatives as PI3K pathway inhibitors.

Mechanistic Rationale & Target Profile

The efficacy of the 5-(Quinolin-6-yl)oxazolidin-2-one scaffold is rooted in the complementary structural biology of its constituent rings:

  • The Quinoline Motif (Hinge Binder): The quinoline ring serves as a robust hinge-binding motif. It inserts deep into the ATP-binding pocket of kinases (such as PI3Kα) and forms critical hydrogen bonds with the kinase hinge region, effectively competing with ATP .

By substituting the oxazolidinone ring via bioisosteric replacement, researchers can fine-tune the steric and electronic profile to selectively target PI3K isoforms, thereby inhibiting the PI3K/AKT/mTOR pathway and halting tumor growth .

Signaling Pathway Context

Pathway Ligand Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates PI3K PI3K (Target Enzyme) RTK->PI3K Recruits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 5-(Quinolin-6-yl) oxazolidin-2-one Derivatives Inhibitor->PI3K Competitive Inhibition (ATP pocket)

Fig 1: PI3K/AKT/mTOR signaling axis and competitive inhibition by quinoline-based derivatives.

Experimental Screening Workflow

To validate the efficacy of novel 5-(Quinolin-6-yl)oxazolidin-2-one derivatives, a cascading screening workflow is required. This ensures that biochemical affinity translates to cellular target engagement and ultimate phenotypic efficacy.

Workflow Synthesis Compound Synthesis Biochemical Cell-Free Kinase Assay (ADP-Glo) Synthesis->Biochemical Cellular Target Engagement (p-AKT Western Blot) Biochemical->Cellular IC50 < 100 nM Phenotypic Cell Viability Assay (MTT / CellTiter-Glo) Cellular->Phenotypic Target Inhibition Optimization Lead Optimization & In Vivo Models Phenotypic->Optimization Anti-proliferative Efficacy

Fig 2: Cascading screening workflow for evaluating novel kinase inhibitors.

Detailed Experimental Protocols

Protocol A: Cell-Free Kinase Activity Assay (ADP-Glo™)

Causality & Rationale: To prove direct target engagement, we utilize an ADP-detection assay rather than an ATP-depletion assay. Because it measures the production of ADP, it provides a positive signal (luminescence increases with kinase activity), offering a superior signal-to-background ratio for low-activity lipid kinases like PI3K.

Step-by-Step Methodology:

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% BSA).

  • Compound Dilution: Serially dilute the 5-(Quinolin-6-yl)oxazolidin-2-one derivative in DMSO (10-point curve, 1:3 dilution), then dilute 1:100 in Kinase Buffer.

  • Reaction Assembly: In a 384-well white microplate, combine 2 µL of diluted compound, 2 µL of purified PI3Kα enzyme (optimized concentration), and incubate for 15 minutes at room temperature.

  • Initiation: Add 1 µL of ATP/PIP2 lipid substrate mix to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 min). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 min).

  • Readout: Measure luminescence using a microplate reader.

Self-Validation & Quality Control: Include a no-enzyme control (0% activity) and a vehicle control (DMSO, 100% activity). Calculate the Z'-factor for the plate; a Z'-factor > 0.5 is strictly required to validate the assay's dynamic range and reliability.

Protocol B: Cellular Target Engagement (Western Blotting for p-AKT)

Causality & Rationale: Biochemical affinity does not guarantee cellular permeability. Measuring p-AKT (Ser473) is critical because AKT is the direct downstream effector of PIP3. Phosphorylation at Ser473 is strictly dependent on PIP3 membrane recruitment, making it a highly sensitive, in situ readout for PI3K inhibition .

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., U-87 MG or A549) in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Starvation & Treatment: Wash cells with PBS and culture in serum-free media for 12 hours. Treat with the inhibitor at varying concentrations (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL EGF for 15 minutes to strongly activate the PI3K/AKT axis.

  • Lysis: Wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA. Probe with primary antibodies against p-AKT (Ser473) and Total AKT overnight at 4°C.

  • Detection: Apply HRP-conjugated secondary antibodies and visualize using ECL substrate.

Self-Validation & Quality Control: Blots must be probed for Total AKT to ensure the inhibitor is not merely downregulating AKT protein expression or causing acute toxicity. GAPDH or β-actin must be used as a loading control to validate equal protein loading across all lanes.

Protocol C: Phenotypic Cell Viability Assay (CellTiter-Glo®)

Causality & Rationale: To assess the ultimate anti-proliferative effect, CellTiter-Glo measures intracellular ATP as a proxy for metabolically active cells. This homogeneous assay is preferred over MTT for high-throughput screening due to its superior sensitivity and avoidance of the media-removal steps that can dislodge apoptotic cells.

Step-by-Step Methodology:

  • Seeding: Seed cells (e.g., A549) in 96-well opaque plates at 2,000 cells/well in 90 µL of complete media.

  • Treatment: After 24 hours, add 10 µL of 10X inhibitor concentrations (10-point dose-response).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and record luminescence.

Self-Validation & Quality Control: Data must be normalized to the DMSO vehicle control (100% viability) and a cell-free media control (0% viability). Dose-response curves must be fitted using a 4-parameter logistic non-linear regression model to ensure a proper sigmoidal curve with defined top and bottom plateaus for accurate IC50 interpolation.

Quantitative Data Presentation

The following table summarizes representative, comparative profiling data for the base 5-(Quinolin-6-yl)oxazolidin-2-one scaffold against an optimized bioisosteric derivative and a clinical reference standard.

Table 1: Kinase Selectivity and Cellular Efficacy Profiling

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)A549 Viability IC50 (µM)U-87 MG Viability IC50 (µM)
5-QO (Base Scaffold) 850 ± 45>10,00012.5 ± 1.115.2 ± 1.4
Optimized Derivative 12 ± 2450 ± 250.8 ± 0.11.1 ± 0.2
Alpelisib (Reference) 4.6 ± 0.51156 ± 800.5 ± 0.050.9 ± 0.1

Note: Data represents quantitative summaries to illustrate expected profiling results for quinoline-based PI3K inhibitors. The optimized derivative demonstrates a >70-fold improvement in biochemical potency over the base scaffold, translating to sub-micromolar cellular efficacy.

References

  • Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. Bioorganic & Medicinal Chemistry, 2021. Available at:[Link]

  • Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere. European Journal of Medicinal Chemistry, 2014. Available at:[Link]

Application Note: Handling, Storage, and Experimental Protocols for 5-(Quinolin-6-yl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The escalating threat of antimicrobial resistance has necessitated the development of novel therapeutic scaffolds. 5-(Quinolin-6-yl)oxazolidin-2-one is a highly specialized hybrid molecule that covalently links two distinct pharmacophores: an oxazolidinone ring and a quinoline ring [1].

The rationale behind this hybridization is to engineer a compound with a dual mechanism of action . The oxazolidinone moiety (structurally related to linezolid) is designed to bind the A-site pocket at the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit, thereby halting protein synthesis [2][3]. Concurrently, the quinoline moiety (a core feature of fluoroquinolones) targets DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication [4]. By attacking two independent vital pathways simultaneously, this hybrid scaffold significantly reduces the probability of target-mediated cross-resistance, making it a critical asset in drug discovery against multidrug-resistant Gram-positive pathogens and Mycobacterium tuberculosis [1][4].

Physicochemical Properties & Safety Data

Understanding the physicochemical properties of 5-(Quinolin-6-yl)oxazolidin-2-one is essential for maintaining its structural integrity during experimental assays. The compound's high degree of aromaticity and planarity contributes to its low aqueous solubility, necessitating specific solvent considerations.

Table 1: Chemical Properties and GHS Safety Profiling
ParameterSpecification / DetailExperimental Implication
Catalog Number B13625413 [1]Reference for procurement and lot tracking.
Molecular Weight 214.22 g/mol Required for precise molarity calculations in assays.
InChI Key JTCNHCLXTSZWLB-UHFFFAOYSA-NUseful for computational docking and structural queries.
Solubility Poor in water; Soluble in DMSO/DMFStock solutions must be prepared in aprotic polar solvents.
GHS Hazards Category 2/2A (Skin/Eye Irritant)Mandates strict PPE (nitrile gloves, safety goggles).
Stability Light and moisture sensitiveRequires desiccated, dark storage to prevent degradation.

Storage & Handling Procedures

To ensure reproducible biological data, the chemical integrity of the hybrid scaffold must be preserved.

  • Temperature & Atmosphere: Store the lyophilized powder at 2–8°C (short-term) or -20°C (long-term). The container must be purged with an inert gas (Argon or Nitrogen) and tightly sealed. Causality: The oxazolidinone heterocycle is susceptible to hydrolytic cleavage under prolonged exposure to atmospheric moisture, which would eliminate its ribosomal binding affinity.

  • Light Protection: Store in amber vials or wrap containers in aluminum foil. Causality: The electron-rich quinoline nitrogen can undergo photo-oxidation to form an N-oxide when exposed to ambient laboratory UV/Vis light, fundamentally altering its pharmacokinetics and target binding kinetics.

  • Handling Environment: All weighing and transfer operations must be conducted within a Class II biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

Mechanism of Action Visualization

The following diagram illustrates the divergent, dual-targeting pathway of the hybrid scaffold.

MOA cluster_0 Pharmacophore Dual Action Compound 5-(Quinolin-6-yl)oxazolidin-2-one Oxazolidinone Oxazolidinone Moiety Compound->Oxazolidinone Quinoline Quinoline Moiety Compound->Quinoline Target1 50S Ribosomal Subunit (A-site) Oxazolidinone->Target1 Binds PTC Target2 DNA Gyrase / Topoisomerase IV Quinoline->Target2 Binds Enzyme Complex Effect1 Inhibits Protein Synthesis Target1->Effect1 Effect2 Inhibits DNA Replication Target2->Effect2 Outcome Bacterial Cell Death (Overcomes Cross-Resistance) Effect1->Outcome Effect2->Outcome

Caption: Dual mechanism of action of 5-(Quinolin-6-yl)oxazolidin-2-one targeting protein and DNA synthesis.

Experimental Workflow: In Vitro Antibacterial Evaluation (MIC)

To evaluate the efficacy of this hybrid scaffold, a standard Broth Microdilution Assay (following CLSI guidelines) must be utilized. The protocol below is engineered to account for the specific physicochemical limitations of the compound.

Step 1: Stock Solution Preparation
  • Weigh exactly 2.14 mg of 5-(Quinolin-6-yl)oxazolidin-2-one using a microbalance.

  • Dissolve the powder in 1.0 mL of 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution .

  • Causality: Aqueous buffers will cause immediate precipitation of the hybrid scaffold. DMSO ensures complete solvation of the planar aromatic rings.

Step 2: Serial Dilution in Assay Media
  • Dilute the 10 mM stock into cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a top working concentration of 128 µg/mL.

  • Perform 2-fold serial dilutions across a 96-well microtiter plate.

  • Critical Control: Ensure the final concentration of DMSO in all test wells does not exceed 1% (v/v) . Causality: DMSO concentrations above 1% can disrupt bacterial membrane integrity, leading to false-positive synergistic toxicity and artificially lowered Minimum Inhibitory Concentration (MIC) values.

Step 3: Inoculum Preparation and Incubation
  • Prepare a bacterial suspension (e.g., MRSA or M. tuberculosis strains) adjusted to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilute the suspension 1:150 in CAMHB and inoculate 50 µL into each well (final inoculum: 5×105 CFU/mL).

  • Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours (or longer for mycobacteria).

Step 4: Self-Validating Readout
  • Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 1-2 hours.

  • Validation: A color change from blue (oxidized) to pink (reduced) indicates active bacterial metabolism. The MIC is strictly defined as the lowest concentration well that remains visually blue. This metabolic dye step eliminates subjectivity in reading turbid precipitates that might form if the compound crashes out of solution.

Spill Management & Disposal Protocol

Due to the compound's biological activity and potential environmental toxicity, spills must be handled using a self-validating containment system:

  • Containment: Immediately cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or clean sand). Do not use paper towels, as the solvent (if in liquid form) may penetrate gloves during collection.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a chemically compatible, sealable hazardous waste container.

  • Validation (The UV Check): Because the highly conjugated quinoline ring naturally fluoresces under ultraviolet light, use a handheld UV lamp (365 nm) to inspect the spill area. Any residual glowing spots indicate incomplete decontamination. Swab the area with a 70% ethanol/water solution until no fluorescence is detected.

References

  • The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure-activity relationship in the oxazolidinone-quinolone hybrid series: Influence of the central spacer on the antibacterial activity and the mode of action Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL:[Link]

Application Notes & Protocols: A Guide to Antimicrobial Susceptibility Testing of 5-(Quinolin-6-yl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Compound of Converging Classes

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the urgent development of novel antibiotics.[1] 5-(Quinolin-6-yl)oxazolidin-2-one is a synthetic compound of significant interest, representing a molecular hybridization of two potent pharmacophores: the oxazolidinone core and a quinoline moiety.

The oxazolidinone class, which includes the clinically approved drug linezolid, exerts its antimicrobial effect through a unique mechanism: the inhibition of bacterial protein synthesis at the initiation phase.[2][3] These agents bind to the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex, a critical step for translating messenger RNA into protein.[4][5][6] This mechanism distinguishes them from most other protein synthesis inhibitors and is a key reason for their efficacy against many Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][7]

Quinoline derivatives have a long history in antimicrobial chemotherapy, with compounds like nalidixic acid and ciprofloxacin targeting bacterial DNA gyrase and topoisomerase IV.[8] The fusion of a quinoline ring to the oxazolidinone scaffold in 5-(Quinolin-6-yl)oxazolidin-2-one suggests a potential for enhanced or broadened antimicrobial activity.

This guide provides a comprehensive experimental framework for conducting robust antimicrobial susceptibility testing (AST) of 5-(Quinolin-6-yl)oxazolidin-2-one. It moves beyond simple procedural lists to explain the scientific rationale behind each step, ensuring that the generated data is both accurate and meaningful for drug development decisions.

Part 1: Foundational Principles & Pre-Experimental Setup

A successful AST campaign begins with a solid understanding of the compound's expected biological activity and the meticulous preparation of materials.

1.1 Hypothesized Mechanism of Action

The primary mechanism of action for 5-(Quinolin-6-yl)oxazolidin-2-one is predicted to be consistent with other oxazolidinones. The compound likely binds to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit, sterically hindering the correct positioning of the initiator fMet-tRNA.[2][9] This blockade prevents the assembly of the 70S ribosome, thereby halting protein synthesis.[7]

MOA cluster_ribosome Bacterial Ribosome 50S 50S InitiationComplex Functional 70S Initiation Complex 50S->InitiationComplex Joins 30S 30S mRNA mRNA 30S->mRNA Binds 30S->InitiationComplex Joins Compound 5-(Quinolin-6-yl) oxazolidin-2-one Compound->50S Binds to 23S rRNA at Peptidyl Transferase Center fMet_tRNA fMet-tRNA (Initiator tRNA) Compound->fMet_tRNA Blocks proper positioning fMet_tRNA->30S Attempts to bind fMet_tRNA->InitiationComplex Joins ProteinSynthesis Protein Synthesis (Translation) InitiationComplex->ProteinSynthesis

Caption: Hypothesized mechanism of 5-(Quinolin-6-yl)oxazolidin-2-one action.

1.2 Expected Spectrum of Activity & Resistance Considerations
  • Primary Target Organisms: The oxazolidinone class is most effective against Gram-positive bacteria. Therefore, initial screening should prioritize organisms such as Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium, and Streptococcus pneumoniae.[4]

  • Gram-Negative Organisms: Gram-negative bacteria are often intrinsically resistant to oxazolidinones due to the presence of efflux pumps that actively remove the drug from the cell.[9][10] Testing against a panel of Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) is essential to determine if the quinoline moiety confers any activity against this group.

  • Mechanisms of Resistance: Researchers should be aware of established oxazolidinone resistance mechanisms to guide the selection of test strains. These include:

    • Target Site Mutations: Point mutations in the 23S rRNA gene (e.g., G2576U) are a common cause of resistance.[4]

    • Ribosomal Protein Alterations: Mutations in genes encoding ribosomal proteins L3 and L4 can reduce susceptibility.[10]

    • Acquired Resistance Genes: The acquisition of plasmid-mediated genes like cfr (encoding an rRNA methyltransferase) and optrA (encoding an ABC-F transporter protein) can confer resistance.[11][12]

1.3 Preparation of Compound Stock Solution

This step is critical for accuracy, as errors in concentration will invalidate all subsequent results.

  • Determine Solubility: Before preparing a high-concentration stock, test the solubility of 5-(Quinolin-6-yl)oxazolidin-2-one in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial testing of novel compounds.

  • Prepare High-Concentration Stock: Accurately weigh a precise amount of the compound (e.g., 10 mg) using an analytical balance. Dissolve it in a minimal volume of the chosen solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL).

  • Aliquot and Store: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Solvent Control: Crucially, the final concentration of the solvent (e.g., DMSO) in the assay wells must not exceed a level that affects bacterial growth (typically ≤1% v/v). A solvent-only control must be included in all experiments to verify this.

Part 2: Core Protocols for Susceptibility Testing

The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13]

2.1 Recommended Test Organisms and Quality Control

A well-chosen panel of microorganisms is essential for evaluating the breadth and potency of a new antimicrobial agent. Quality control (QC) strains with known MIC values for control antibiotics must be included in every assay run to validate the results.

Organism ATCC® No. Gram Stain Relevance / Rationale
Staphylococcus aureus29213PositiveQC strain; methicillin-susceptible (MSSA).
Staphylococcus aureus43300PositiveMethicillin-resistant S. aureus (MRSA).
Enterococcus faecalis29212PositiveQC strain; common clinical isolate.
Enterococcus faecium700221PositiveVancomycin-resistant Enterococcus (VRE).
Streptococcus pneumoniae49619PositiveImportant respiratory pathogen.
Escherichia coli25922NegativeQC strain; common Gram-negative pathogen.
Pseudomonas aeruginosa27853NegativeQC strain; opportunistic pathogen known for resistance.
Klebsiella pneumoniae700603NegativeCarbapenem-resistant strain (KPC).
2.2 Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[14][15] The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][16]

BMD_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_final Incubation & Reading Stock 1. Prepare Compound Stock (e.g., 1280 µg/mL) Inoculum 2. Prepare 0.5 McFarland Bacterial Suspension AddCompound 5. Add 100 µL Compound (128 µg/mL) to well 1 Stock->AddCompound DiluteInoculum 3. Dilute Suspension to final ~5x10^5 CFU/mL Inoculum->DiluteInoculum AddInoculum 7. Add 50 µL of diluted inoculum to all test wells DiluteInoculum->AddInoculum AddBroth 4. Add 50 µL Broth to wells 2-12 SerialDilute 6. Perform 2-fold Serial Dilution (wells 1-10) AddBroth->SerialDilute AddCompound->SerialDilute SerialDilute->AddInoculum Incubate 8. Incubate Plate (35°C for 16-20h) AddInoculum->Incubate ReadMIC 9. Read MIC: Lowest concentration with no visible growth Incubate->ReadMIC

Caption: Standard workflow for the broth microdilution (MIC) assay.

Step-by-Step Methodology:

  • Plate Preparation: Using a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to columns 2 through 12.

  • Compound Dilution: Prepare an intermediate dilution of your compound stock solution in CAMHB. Add 100 µL of this solution to column 1. This will be your starting concentration (e.g., 128 µg/mL).

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. This creates a concentration gradient.

  • Controls:

    • Column 11 (Growth Control): Add 50 µL of CAMHB. This well will receive bacteria but no compound.

    • Column 12 (Sterility Control): Add 100 µL of CAMHB. This well will receive neither bacteria nor compound.

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Final Inoculum Dilution: Dilute the standardized suspension 1:150 in CAMHB to achieve a final target concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the final diluted inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[16]

  • Reading the MIC: After incubation, examine the plate. The MIC is the lowest concentration of 5-(Quinolin-6-yl)oxazolidin-2-one at which there is no visible turbidity (i.e., the first clear well). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

2.3 Protocol: Agar Disk Diffusion (Kirby-Bauer Test)

This method provides a qualitative assessment of antimicrobial activity and is excellent for initial screening.[13][14][17]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically place a sterile blank paper disk (6 mm diameter) onto the agar surface. Using a micropipette, apply a known amount of the 5-(Quinolin-6-yl)oxazolidin-2-one solution (e.g., 10 µL of a 3 mg/mL solution to yield a 30 µg disk) onto the blank disk. Also apply disks containing standard control antibiotics.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters (mm). A larger zone diameter indicates greater sensitivity of the organism to the compound.

Part 3: Advanced Characterization & Data Interpretation

Determining the MIC is the first step. Further assays are needed to understand if the compound kills bacteria or simply inhibits their growth.

3.1 Protocol: Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Step-by-Step Methodology:

  • Perform MIC Test: First, determine the MIC as described in the broth microdilution protocol.

  • Subculture: From each well that showed no visible growth in the MIC test (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot and spot-plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration from the MIC plate that yields no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count) on the subculture plate.

Interpretation:

  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

3.2 Protocol: Time-Kill Kinetic Assay

This dynamic assay provides insight into the rate of antimicrobial activity over time.[14]

Step-by-Step Methodology:

  • Setup: In sterile flasks or tubes, prepare bacterial cultures in CAMHB containing 5-(Quinolin-6-yl)oxazolidin-2-one at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a no-drug growth control.

  • Inoculation: Inoculate each flask to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling: At defined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA to determine the number of viable cells (CFU/mL).

  • Incubation & Counting: Incubate the plates and count the colonies to calculate the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

3.3 Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison against control antibiotics.

Table 2: Example MIC/MBC Data Summary for 5-(Quinolin-6-yl)oxazolidin-2-one

Organism (ATCC No.) Compound MIC (µg/mL) Compound MBC (µg/mL) Linezolid MIC (µg/mL) Vancomycin MIC (µg/mL)
S. aureus (29213)2421
S. aureus (MRSA, 43300)2421
E. faecalis (29212)4822
E. faecium (VRE, 700221)416>256>256
E. coli (25922)>128>128>256>256

Interpretation of Example Data:

  • The compound shows potent activity against both MSSA and MRSA, with MICs comparable to linezolid. The MBC/MIC ratio of 2 suggests a bactericidal effect against S. aureus.

  • Activity is maintained against VRE, a significant advantage over linezolid in this example.

  • The lack of activity against E. coli (MIC >128 µg/mL) is typical for oxazolidinones and suggests the compound is likely susceptible to efflux in Gram-negative bacteria.

Conclusion

This document provides a structured and scientifically grounded approach to evaluating the antimicrobial properties of 5-(Quinolin-6-yl)oxazolidin-2-one. By progressing from foundational MIC and disk diffusion assays to more advanced MBC and time-kill kinetic studies, researchers can build a comprehensive profile of the compound's spectrum, potency, and bactericidal or bacteriostatic nature. Adherence to these standardized protocols, including the consistent use of quality control strains and appropriate controls, is paramount for generating reproducible and reliable data that can confidently guide the progression of this promising molecule through the drug discovery pipeline.

References
  • BenchChem. An In-depth Technical Guide to the Mechanism of Action for Oxazolidinone Antibacterial Agents.
  • Binda, E., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy. [Link]

  • Buratovich, M. A. Oxazolidinone antibiotics. Research Starters. [Link]

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs. [Link]

  • Binda, E., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link]

  • Iannazzo, D., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, PMC. [Link]

  • Binda, E., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. PubMed. [Link]

  • Mahdi, A., et al. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy. [Link]

  • Liu, B.-G., et al. (2020). Research progress on the oxazolidinone drug linezolid resistance. European Review for Medical and Pharmacological Sciences. [Link]

  • S.K., A., & M., A. (2014). Oxazolidinones: Mechanism of action and molecular characterization of resistance mechanisms in staphylococci. Journal of Medical Society. [Link]

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, PMC. [Link]

  • Khan, Z., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. International Journal of Environmental Research and Public Health. [Link]

  • Desai, N. C., et al. (2011). Synthesis and antimicrobial activity of novel quinazolinone–thiazolidine–quinoline compounds. African Journal of Pure and Applied Chemistry, PMC. [Link]

  • Cardot, L. Latest Developed Methods for Antimicrobial Susceptibility Testing. Longdom Publishing. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]

  • El-Sayed, N. N. E., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutica Analytica Acta. [Link]

  • Choi, M. J., & Ko, K. S. (2017). Current and emerging techniques for antibiotic susceptibility tests. Theranostics. [Link]

  • Ríos-Gutiérrez, M., et al. (2017). Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains. Molecules, PMC. [Link]

  • Wang, T., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]

  • Hester, J. B., et al. (2004). The synthesis and antimicrobial evaluation of a new series of isoxazolinyl oxazolidinones. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kim, Y.-W., et al. (2017). In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria. Molecules. [Link]

  • Phillips, O. A., et al. (2003). Synthesis and antibacterial activity of 5-substituted oxazolidinones. Bioorganic & Medicinal Chemistry. [Link]

  • Özyanik, M., et al. (2012). Preparation and antimicrobial activity evaluation of some quinoline derivatives containing an azole nucleus. Turkish Journal of Chemistry. [Link]

  • Gleave, D. M., et al. (1998). Synthesis and antibacterial activity of[5][9][9] and[5][5][9] tricyclic fused oxazolidinones. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application Note: High-Resolution NMR Sample Preparation of 5-(Quinolin-6-yl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation of 5-(Quinolin-6-yl)oxazolidin-2-one samples for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a hybrid scaffold molecule combining the distinct pharmacophores of quinoline and oxazolidinone, obtaining high-quality NMR data is paramount for unambiguous structural verification, purity assessment, and interaction studies in drug discovery and development.[1] This guide moves beyond a simple checklist of steps to explain the critical reasoning behind each experimental choice, ensuring a robust and reproducible methodology. It is intended for researchers, chemists, and drug development professionals seeking to achieve optimal spectral quality for this class of compounds.

Introduction: The Structural Significance of 5-(Quinolin-6-yl)oxazolidin-2-one

The molecule 5-(Quinolin-6-yl)oxazolidin-2-one represents a strategic amalgamation of two biologically significant heterocyclic systems. The oxazolidinone ring is a cornerstone of modern antibiotics, such as Linezolid, known for its unique mechanism of inhibiting bacterial protein synthesis.[1][2] The quinoline moiety is a privileged scaffold found in a wide array of therapeutic agents, most notably antimalarials like quinine.[3][4] The fusion of these two pharmacophores is a deliberate strategy in medicinal chemistry to develop novel agents, potentially with dual-action mechanisms or improved pharmacological profiles.[1]

Given this context, precise structural characterization is not merely academic; it is a prerequisite for advancing such a compound through the development pipeline. NMR spectroscopy is the definitive tool for this purpose, but its power is contingent on meticulous sample preparation. This protocol is designed to mitigate common pitfalls and maximize the quality of the resulting spectral data.

Physicochemical & Spectroscopic Considerations

A successful NMR experiment begins with an understanding of the analyte's properties.

  • Molecular Structure & Weight: 5-(Quinolin-6-yl)oxazolidin-2-one has a molecular weight of 214.22 g/mol .[1] This falls squarely in the category of "small molecules," for which standard NMR concentration guidelines are well-established.[5][6]

  • Solubility Profile: The molecule possesses both aromatic (quinoline) and polar (oxazolidinone) functionalities.

    • The planar quinoline ring can promote π-π stacking interactions, which may affect solubility and cause concentration-dependent chemical shifts.[3]

    • The oxazolidinone ring contributes polarity.

    • Recommendation: Solubility should be empirically tested. Common deuterated solvents such as Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆ are excellent starting points.[5][7] CDCl₃ is often preferred for its clean spectral window, but its slightly acidic nature can sometimes degrade sensitive compounds.[7] DMSO-d₆ is a powerful solvent for many aromatic and polar compounds but its high boiling point can make sample recovery difficult, and its residual water peak can be prominent.[8]

  • Chemical Stability: The oxazolidinone ring, while generally stable, can be susceptible to hydrolysis under certain conditions (e.g., in the presence of water or strong acid/base) to ring-open into its precursor amino alcohol.[9]

    • Causality: This necessitates the use of high-purity, dry (anhydrous) deuterated solvents and prompt analysis after sample preparation to ensure the observed spectrum is of the intact molecule.

Core Protocol: NMR Sample Preparation

This protocol is a self-validating system designed to produce a homogeneous, particulate-free sample at an optimal concentration for high-resolution NMR analysis.

Materials & Equipment
  • High-quality 5 mm NMR tubes (clean, unscratched, and rated for the spectrometer's field strength).[7][10]

  • High-purity deuterated solvents (e.g., CDCl₃, DMSO-d₆).

  • Glass Pasteur pipettes and bulbs.

  • Small vials (e.g., 1-dram) for initial dissolution.

  • Cotton or glass wool for filtration.

  • Analytical balance.

  • Vortex mixer (optional).

Workflow Diagram

The following diagram outlines the logical flow of the sample preparation protocol.

NMR_Sample_Prep_Workflow cluster_prep Phase 1: Preparation & Dissolution cluster_filter Phase 2: Purification & Transfer cluster_final Phase 3: Finalization A Weigh Sample (See Table 1 for mass) B Transfer to Vial A->B C Add Deuterated Solvent (~80% of final volume) B->C D Dissolve Sample (Vortex/Gentle Warmth if needed) C->D F Filter Solution into Clean NMR Tube D->F E Prepare Pipette Filter (Cotton/Glass Wool Plug) E->F G Adjust Volume to Final Height (4.5-5.0 cm) F->G H Cap, Invert to Mix, and Label Tube G->H I Clean Tube Exterior H->I J Sample Ready for NMR I->J

Caption: Workflow for preparing 5-(Quinolin-6-yl)oxazolidin-2-one for NMR.

Step-by-Step Methodology
  • Solubility Pre-Screen (Optional but Recommended): To conserve expensive deuterated solvents, first test the solubility of a very small amount of your compound in non-deuterated versions (e.g., CHCl₃, DMSO) in a small vial.[11]

  • Weighing the Analyte: Accurately weigh the desired amount of 5-(Quinolin-6-yl)oxazolidin-2-one. Refer to Table 1 for recommended mass ranges. The primary cause for poor signal-to-noise is an insufficient amount of sample.[5]

    • Expertise: For ¹³C NMR, a higher concentration is required due to the low natural abundance (1.1%) of the ¹³C isotope.[6] However, overly concentrated samples for ¹H NMR can lead to viscosity-induced line broadening and difficulty in magnetic field shimming.[5][7]

  • Initial Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.5 mL of the chosen deuterated solvent.[11]

    • Causality: Dissolving in a separate vial before transferring to the NMR tube is crucial.[5] It allows for more effective mixing (e.g., vortexing) and visual confirmation of complete dissolution. Trying to dissolve solids in the constrained space of an NMR tube is inefficient.[5]

  • Filtration into the NMR Tube: Particulate matter in an NMR sample is detrimental to spectral quality, causing broad lines and poor resolution that cannot be corrected by shimming.[6][12]

    • Place a small, tight plug of cotton or glass wool into a Pasteur pipette.

    • Draw the dissolved sample solution into the pipette.

    • Carefully dispense the filtered solution into the NMR tube, ensuring the pipette tip is below the top of the tube to avoid splashing.[12][13]

  • Final Volume Adjustment: Add more deuterated solvent to the NMR tube to bring the final sample height to approximately 4.5 - 5.0 cm (which corresponds to about 0.6 - 0.7 mL in a standard 5 mm tube).[6][7]

    • Trustworthiness: This specific height is critical because it ensures the sample column completely and uniformly fills the detection region of the NMR probe's coil.[6] Too little solvent leads to poor shimming and distorted lineshapes due to magnetic susceptibility differences between the liquid and the air above it.[7]

  • Finalizing the Sample:

    • Cap the NMR tube securely.

    • Gently invert the tube several times to ensure the solution is homogeneous.

    • Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with acetone or isopropanol to remove any fingerprints or dust.[13]

    • Label the sample clearly on the cap or near the top of the tube. Do not use tape or paper labels on the main body of the tube as this can interfere with spinning.[14]

Quantitative Guidelines & Data Presentation

The following table summarizes the recommended parameters for preparing samples of 5-(Quinolin-6-yl)oxazolidin-2-one (MW: 214.22 g/mol ).

Table 1: Recommended NMR Sample Preparation Parameters

Parameter¹H NMR¹³C NMR & 2D NMRRationale
Recommended Mass 5 - 15 mg20 - 50 mgBalances signal strength with risk of line broadening. Higher mass is needed for less sensitive nuclei.[5][14]
Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mLEnsures optimal sample height for uniform magnetic field shimming.[6][7]
Typical Concentration 39 - 117 mM155 - 390 mMSufficient for good signal-to-noise in a reasonable acquisition time.
Optimal Sample Height 4.5 - 5.0 cm4.5 - 5.0 cmFills the active volume of the NMR probe's receiver coil completely.[7]

Troubleshooting & Advanced Considerations

  • Poor Spectral Resolution: If lines are broad, first check for visible particulates. If none are present, the issue may be aggregation. Dilute the sample or acquire the spectrum at a slightly elevated temperature to disrupt intermolecular interactions.[3]

  • Unexpected Peaks: Impurities in the compound or solvent are the likely cause. Ensure high-purity starting materials and solvents. Residual non-deuterated solvent will also appear in ¹H spectra.

  • Internal Standards: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, TMS is not inert in all cases. If reactivity is a concern, referencing can be done post-acquisition using the known chemical shift of the residual solvent peak.[5]

References

  • Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 93. [Link]

  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • Barbieri, G., et al. (1975). The 1H NMR spectra of quinoline, quinoline N-oxide, the quinolinium ion and of their monomethyl derivatives. Organic Magnetic Resonance, 7(9), 451-454. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

  • ETH Zurich. NMR Sample Preparation - NMR Spectroscopy. [Link]

  • ResearchGate. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF. [Link]

  • University of Fribourg. NMR sample preparation. [Link]

  • International Journal of Pharmaceutical Sciences and Research. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Synthesis, NMR studies and conformational analysis of oxazolidine derivatives of the β-adrenoreceptor antagonists metoprolol, atenolol and timolol. [Link]

  • Iraqi Journal of Science. Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. [Link]

  • PMC. Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR. [Link]

  • University of Alberta. NMR Sample Preparation. [Link]

  • University of Victoria. NMR spectroscopy Sample preparation. [Link]

  • PubChem. (5R)-5-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one. [Link]

  • PharmaCompass.com. (5R)-5-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one. [Link]

  • LookChem. 452339-73-0. [Link]

  • ExportersIndia.com. (5R)-5-(2,2-Dimethyl-4H-1,3-Benzodioxin-6-yl). [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline Synthesis Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing bottlenecks in quinoline scaffold construction. By synthesizing technical accuracy with field-proven insights, we address mechanistic failures, regioselectivity issues, and the transition toward sustainable, nanocatalyst-driven methodologies.

Part 1: Troubleshooting Classic Syntheses (Skraup & Friedländer)

Q1: My Skraup synthesis frequently results in an intractable tar rather than the desired quinoline. What is the mechanistic cause, and how can I prevent it?

A1: Tar formation is a classic hallmark of a thermal runaway in the Skraup reaction 1. Mechanistically, the synthesis relies on the strong-acid-catalyzed dehydration of glycerol to form acrolein, a highly reactive α,β-unsaturated aldehyde 2. If the subsequent exothermic Michael addition of the aniline and the cyclization step proceed too rapidly, acrolein and other intermediates undergo uncontrolled polymerization, yielding tar 1.

Causality & Solution: To control the exotherm, you must incorporate a moderator such as ferrous sulfate (FeSO₄) 2. FeSO₄ acts as an oxygen carrier, smoothing the final oxidation step and preventing localized overheating 2. Additionally, implement a two-stage temperature profile: initiate at 130–145°C for controlled dehydration, then carefully ramp to 160°C to drive cyclization 1.

SkraupTroubleshooting Start Skraup Synthesis: Low Yield or Tar Formation CheckTemp Evaluate Reaction Temperature Profile Start->CheckTemp TooHigh Excessive Heat (>150°C) Runaway Exotherm CheckTemp->TooHigh Rapid Polymerization TooLow Insufficient Heat (<130°C) No Dehydration CheckTemp->TooLow Unreacted Materials AddFeSO4 Add FeSO4 Moderator (Controls Oxidation) TooHigh->AddFeSO4 IncreaseTemp Gradual Heating (Initiates Acrolein) TooLow->IncreaseTemp Success Optimized Quinoline Yield & Purity AddFeSO4->Success IncreaseTemp->Success

Caption: Workflow for troubleshooting tar formation and yield issues in the Skraup synthesis.

Q2: When performing a Friedländer annulation with unsymmetrical ketones, I observe poor regioselectivity. How can I drive the reaction toward a single regioisomer?

A2: Regioselectivity in the Friedländer synthesis is strictly dictated by the direction of enolization of the unsymmetrical ketone prior to nucleophilic attack by the amino group 3. Base catalysts (e.g., KOH) deprotonate the α-carbon to form an enolate, while acid catalysts (e.g., p-toluenesulfonic acid, Lewis acids) protonate the carbonyl to facilitate enolization 3.

Causality & Solution: Switch your catalytic system based on the desired intermediate. Specific amine catalysts (like pyrrolidine derivatives) have been shown to favor 2-substituted quinolines 3. Alternatively, utilizing solid-supported acids like P₂O₅/SiO₂ or phosphotungstic acid under solvent-free conditions not only improves regiocontrol by restricting transition-state geometries but also minimizes aldol condensation side products .

FriedlanderOpt Start Friedländer Annulation Optimization Regio Poor Regioselectivity (Unsymmetrical Ketones) Start->Regio Yield Low Yield or Aldol Side Products Start->Yield ChangeCat Modify Catalyst Type (Base to Lewis Acid) Regio->ChangeCat Directs Enolization SolventFree Implement Solvent-Free Nanocatalysis (e.g., ZrO2) Yield->SolventFree Concentrates Reactants ChangeCat->SolventFree Success High Regiocontrol & Quantitative Yield SolventFree->Success

Caption: Optimization logic for improving regioselectivity and yield in Friedländer reactions.

Part 2: Transitioning to Green & Catalytic Syntheses

Q3: We are shifting toward green chemistry. What are the most reliable sustainable protocols for quinoline synthesis that maintain high yields?

A3: Modern green protocols heavily utilize solvent-free conditions combined with heterogeneous, recoverable nanocatalysts . For instance, using phosphotungstic acid (H₃PW₁₂O₄₀) or superparamagnetic ZrO₂/Fe₃O₄-MNPs allows for solvent-free Friedländer condensations at mild temperatures (80°C) with near-quantitative yields 4. Furthermore, ultrasound and microwave irradiation can reduce reaction times from hours to minutes while preventing the thermal degradation associated with prolonged reflux [[5]]().

Quantitative Data: Optimization Parameters for Friedländer Synthesis
Catalytic SystemSubstratesReaction ConditionsTimeYield (%)Ref.
P₂O₅/SiO₂ (0.4 g)2-Amino-5-chlorobenzophenone + DimedoneSolvent-free, 80°C20 min92%
H₃PW₁₂O₄₀ (1 mol%)2-Aminobenzophenone + Ethyl acetoacetateSolvent-free, 80°C10 min100%4
Chloramine-T (10 mol%)2-Aminoacetophenone + Ethyl acetoacetateCH₃CN reflux, 80°C2.5 h88%6
ZrO₂/Fe₃O₄-MNPs 2-Aminoaryl ketones + CarbonylsSolvent-free, 80°C15 min>90%

Part 3: Self-Validating Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

Self-Validating Logic: The stepwise addition and inclusion of FeSO₄ ensure the exothermic dehydration of glycerol is rate-limited. The visual cue of controlled bubbling confirms the moderator is successfully preventing thermal runaway 2.

  • Setup: In a 5-liter round-bottom flask equipped with a wide-bore reflux condenser, combine 80 g of powdered ferrous sulfate (FeSO₄), 218 g of aniline, and 170 g of nitrobenzene 2. Validation Check: Ensure the FeSO₄ is a fine powder to maximize surface area for uniform moderation.

  • Addition: Add 865 g of anhydrous glycerol, followed by the slow, dropwise addition of 400 mL of concentrated sulfuric acid [[2]](). Validation Check: The mixture should turn viscous and darken slightly, but no vigorous boiling should occur during this cold addition.

  • Initiation: Heat the flask gently with a heating mantle, moving it around the bottom to avoid localized hotspots. Validation Check: Once the reaction begins (indicated by spontaneous bubbling), immediately remove the heat source 2. The reaction must proceed vigorously but controllably on its own.

  • Reflux: If the spontaneous boiling subsides, apply gentle heat to maintain a brisk reflux for 2–3 hours [[2]](). Validation Check: The persistence of a steady reflux without violent bumping indicates stable acrolein formation and cyclization.

  • Work-up: Cool the mixture and dilute carefully with water to reduce the viscosity of any formed byproducts 2.

Protocol 2: Solvent-Free Friedländer Synthesis using Phosphotungstic Acid

Self-Validating Logic: Solvent-free conditions increase the effective concentration of reactants, while the heteropolyacid provides strong Brønsted acidity. A rapid phase change (melt) indicates successful initiation [[4]]().

  • Preparation: Mix 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in a reaction vessel 4.

  • Catalyst Addition: Add 1 mol% of phosphotungstic acid (H₃PW₁₂O₄₀) catalyst 4. Validation Check: The catalyst should disperse evenly into the solid/liquid mixture.

  • Heating: Heat the solvent-free mixture to 80°C with continuous stirring 4. Validation Check: The mixture should form a homogenous melt, confirming optimal physical contact between the substrates and the catalyst.

  • Monitoring: Monitor via TLC. Validation Check: Complete disappearance of the 2-aminobenzophenone spot within 10–15 minutes validates the high catalytic efficiency of the heteropolyacid 4.

  • Recovery: Cool to room temperature, extract the product with ethyl acetate, and filter to recover the heterogeneous catalyst 4.

References

  • 2Troubleshooting low yield in Skraup synthesis of quinoline precursors | BenchChem

  • [[1]]() Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide | BenchChem

  • 3Minimizing side products in the Friedländer quinoline synthesis | BenchChem

  • Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 | SID.ir

  • 6A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T | ACG Publications

  • 4Phosphotungstic Acid: An Efficient, Cost-effective and Recyclable Catalyst for the Synthesis of Polysubstituted Quinolines | MDPI

  • Preparation and characterization of ZrO2-supported Fe3O4-MNPs as an effective and reusable superparamagnetic catalyst for the Friedländer synthesis of quinoline derivatives | SHD-PUB

  • 5Green Synthesis of Quinoline Derivatives: Application Notes and Protocols | BenchChem

Sources

Technical Support Center: 5-(Quinolin-6-yl)oxazolidin-2-one Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development pivots toward dual-action antibacterial agents—specifically hybrid scaffolds combining protein synthesis inhibitors (oxazolidinones) and DNA gyrase inhibitors (quinolones)—the synthesis of the 5-(quinolin-6-yl)oxazolidin-2-one core has become a critical bottleneck[1].

While the retrosynthetic disconnection to a 2-amino-1-(quinolin-6-yl)ethanol precursor is mathematically straightforward, the forward synthesis is fraught with chemoselectivity issues, regiochemical scrambling, and heterocyclic side reactions. As a Senior Application Scientist, I have designed this guide to provide field-proven insights and self-validating protocols to troubleshoot these specific challenges.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: During the cyclization of 2-amino-1-(quinolin-6-yl)ethanol with CDI or triphosgene, I am isolating a significant amount of the 4-substituted regioisomer (4-(quinolin-6-yl)oxazolidin-2-one). How is this forming, and how do I prevent it?

Root Cause & Causality: This regiochemical scrambling is driven by the transient formation of an aziridine intermediate. If the hydroxyl group of the amino alcohol is activated by the carbonylating agent before the amine (often due to excess reagent or the use of an improperly matched base), the adjacent primary amine will attack the activated oxygen-bearing carbon intramolecularly. This forms a highly strained aziridine. Subsequent ring-opening by carbonate or carbamate species preferentially attacks the less hindered position, yielding the thermodynamically less desired 4-substituted oxazolidinone instead of your 5-substituted target [3].

Scientist's Recommendation: To ensure absolute regiocontrol, abandon direct one-pot cyclization with aggressive reagents. Instead, utilize a two-step, self-validating protocol: first, selectively protect the amine as an N-Boc carbamate. The bulky Boc group prevents aziridine formation. Second, induce intramolecular cyclization using a strong base, which guarantees the oxygen attacks the carbamate carbonyl, exclusively yielding the 5-isomer.

Q2: My reaction mixture turns black immediately upon the addition of phosgene equivalents, and the yield of the oxazolidinone is abysmal. What is driving this decomposition?

Root Cause & Causality: The quinoline nitrogen is the primary culprit. Unlike the standard phenyl rings found in classical oxazolidinones (e.g., Linezolid precursors), the quinoline nitrogen is highly nucleophilic and basic. It aggressively attacks electrophilic carbonylating agents (like triphosgene or CDI) to form an unstable N-acylquinolinium intermediate. This not only consumes your stoichiometric reagents but also triggers rapid polymerization and degradation of the starting material, resulting in the characteristic "black tar."

Scientist's Recommendation: You must attenuate the electrophilicity of the carbonyl source. Switch to ethyl imidazole-1-carboxylate (EImC) [3] or utilize carbon dioxide (CO 2​ ) fixation methodologies. CO 2​ , in the presence of a base like DBU, forms a transient ionic carbamate with the primary amine that smoothly cyclizes without activating the quinoline nitrogen[2].

Q3: LC-MS analysis of my crude mixture shows a major byproduct with a mass of[M + 44] relative to the target. What is this byproduct?

Root Cause & Causality: This mass corresponds to bis-carbamoylation or N-acylation byproducts. When using excess phosgene equivalents, the initially formed oxazolidinone can undergo further reaction at the ring nitrogen (which remains slightly nucleophilic) to form an N-carboxylic acid or N-carbonyl chloride derivative.

Scientist's Recommendation: Strictly control the stoichiometry of the carbonylating agent to exactly 1.05 equivalents. If using CO 2​ fixation, the unlikely formation of a bis-ionic carbamate naturally suppresses this byproduct, making it a superior choice for complex heterocycles [2].

Section 2: Diagnostic Data & Analytical Markers

To facilitate rapid identification of your reaction components and byproducts, utilize the following NMR and LC-MS diagnostic markers.

CompoundStructural Feature 1 H NMR Marker (CDCl 3​ /DMSO- d6​ )LC-MS (ESI+) m/zMitigation Strategy
5-(Quinolin-6-yl)oxazolidin-2-one Target 5-isomer~5.5 ppm (dd, 1H, O-CH)[M+H] + 215.1N/A (Target)
4-(Quinolin-6-yl)oxazolidin-2-one Regioisomer byproduct~4.8 ppm (dd, 1H, N-CH)[M+H] + 215.1Use N-Boc two-step cyclization
Bis-carbamate Adduct Over-reactionLoss of oxazolidinone NH signal[M+H] + 259.1Strict 1.05 eq stoichiometry
N-Acylquinolinium Tar Heterocycle degradationBroad polymeric baselineVariousSwitch to EImC or CO 2​ /DBU

Section 3: Validated Experimental Protocol

This protocol is designed as a self-validating system . By isolating the N-Boc intermediate, you verify chemoselectivity before committing to the ring-closure, eliminating the black-tar decomposition associated with quinoline-N interference.

Step 1: Chemoselective N-Boc Protection
  • Dissolve 2-amino-1-(quinolin-6-yl)ethanol (10 mmol) in a biphasic mixture of THF (20 mL) and 1M aqueous NaOH (15 mL).

  • Cool the vigorously stirring mixture to 0 °C.

  • Add di-tert-butyl dicarbonate (Boc 2​ O, 10.5 mmol) dropwise as a solution in THF (5 mL).

    • Causality Check: The biphasic system ensures the amine is deprotonated and highly reactive at the interface, while the hydroxyl group remains protonated, strictly preventing O-acylation.

  • Stir for 2 hours at room temperature. Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Validation: Verify the intermediate via LC-MS ([M+H] + = 289.1) before proceeding.

Step 2: Intramolecular Base-Induced Cyclization
  • Dissolve the crude N-Boc intermediate in anhydrous THF (30 mL) under an inert argon atmosphere.

  • Cool to 0 °C. Slowly add Potassium tert-butoxide (t-BuOK, 12 mmol) in portions.

    • Causality Check: Why t-BuOK instead of NaH? NaH can sometimes lead to incomplete deprotonation in THF due to poor solubility. t-BuOK is fully soluble and provides a homogeneous reaction environment, ensuring the alkoxide is generated rapidly before any intermolecular side reactions can occur. The alkoxide acts as an internal nucleophile, attacking the Boc carbonyl carbon and expelling tert-butanol.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH 4​ Cl (10 mL) to neutralize excess base and prevent ring-opening hydrolysis.

  • Extract with EtOAc (3 x 20 mL), dry, and purify via silica gel chromatography (DCM:MeOH 95:5) to yield the pure 5-(quinolin-6-yl)oxazolidin-2-one.

Section 4: Workflows & Visualizations

Mechanism cluster_0 Desired Pathway (N-Activation) cluster_1 Side Reaction (O-Activation) Start 2-amino-1-(quinolin-6-yl)ethanol N_Act N-Boc / N-Carbamate Intermediate Start->N_Act Controlled Stoichiometry / Boc2O O_Act O-Activated Intermediate (Excess Reagent) Start->O_Act Excess CDI / Triphosgene Wrong Base Target 5-(Quinolin-6-yl)oxazolidin-2-one (Target 5-Isomer) N_Act->Target Base-Induced Cyclization Aziridine Aziridine Intermediate (Highly Strained) O_Act->Aziridine Intramolecular NH2 Attack Regio 4-(Quinolin-6-yl)oxazolidin-2-one (Regioisomer Byproduct) Aziridine->Regio Ring Opening by Carbonate

Fig 1: Mechanistic divergence in oxazolidinone synthesis highlighting the aziridine-mediated side reaction.

Workflow A Crude Reaction Mixture B LC-MS / NMR Screening A->B C Black Tar / Low Yield? (Quinoline-N Interference) B->C Visual/Yield E Regioisomer Detected? (Aziridine Pathway) B->E Mass + Isomer D Switch to EImC or CO2/DBU Fixation C->D Yes F Implement N-Boc Two-Step Protocol E->F Yes

Fig 2: Decision-tree workflow for troubleshooting 5-(quinolin-6-yl)oxazolidin-2-one synthesis.

References

  • Benchchem. 5-(Quinolin-6-yl)oxazolidin-2-one | Benchchem: Retrosynthetic Analysis and Key Precursors. Available at: [Link]

  • The Journal of Organic Chemistry - ACS Publications. Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and Limitations. Available at:[Link]

  • ResearchGate. Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. Available at:[Link]

5-(Quinolin-6-yl)oxazolidin-2-one assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the 5-(quinolin-6-yl)oxazolidin-2-one scaffold. While this hybrid moiety is highly valuable—often explored for its potent antibacterial properties and dual-mechanism potential—it presents a "perfect storm" of physicochemical challenges in in vitro assays.

The quinoline ring drives strong hydrophobic stacking and autofluorescence, while the oxazolidinone ring limits aqueous solubility and introduces pH sensitivity. Below is a comprehensive, self-validating troubleshooting guide designed to help you diagnose, mitigate, and control assay variability when working with this compound class.

Diagnostic Workflow for Assay Variability

Workflow Start Assay Variability Detected Sol 1. Assess Aqueous Solubility (Nephelometry/Visual) Start->Sol Agg 2. Check for Aggregation (Dynamic Light Scattering) Sol->Agg Soluble SolFix Optimize DMSO/Co-solvents Sol->SolFix Precipitation Fluor 3. Evaluate Autofluorescence (Spectral Scanning) Agg->Fluor Monomeric AggFix Add Detergent (e.g., 0.01% Triton X-100) Agg->AggFix Colloids >100nm FluorFix Shift to Red-Shifted/TR-FRET Readout Fluor->FluorFix High Background

Fig 1: Stepwise diagnostic workflow for resolving quinoline-oxazolidinone assay interference.

Module 1: Physicochemical Limitations (Solubility & Aggregation)

Q: Why do my dose-response curves flatline or show sudden, steep drop-offs at concentrations above 10 µM? A: This is a classic hallmark of compound precipitation or colloidal aggregation. The 5-(quinolin-6-yl)oxazolidin-2-one scaffold combines two problematic moieties: the quinoline ring, which promotes strong intermolecular π-π stacking, and the oxazolidinone ring, which possesses limited aqueous solubility[1]. When the compound exceeds its thermodynamic solubility limit in your assay buffer, it undergoes hydrophobic collapse to form sub-visible colloidal aggregates. These aggregates sequester the target protein non-specifically, leading to artifactual inhibition (PAINS-like behavior), or they scatter light, disrupting the assay readout[2].

Q: How can I definitively tell if my compound is aggregating rather than just precipitating? A: Precipitation is macro-scale and often visible to the naked eye. Aggregation is micro-scale (colloidal) and invisible without specialized equipment. You must validate this using Dynamic Light Scattering (DLS)[3]. If particles >100 nm are detected in a protein-free buffer control, aggregation is occurring.

Methodology 1: Self-Validating DLS Assay for Colloidal Aggregation
  • Preparation: Prepare your standard assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) without any target protein. Filter through a 0.22 µm membrane to remove dust.

  • Titration: Titrate the compound from a 10 mM DMSO stock into the buffer to achieve final concentrations of 1, 5, 10, and 50 µM. Ensure the final DMSO concentration matches your assay conditions (strictly ≤1%)[1].

  • Incubation: Incubate for 30 minutes at room temperature to allow aggregate formation.

  • Measurement: Read the samples in a DLS instrument (e.g., Malvern Zetasizer).

  • Validation: A monomeric compound will show a hydrodynamic radius of <1 nm. The presence of a peak between 100–1000 nm confirms colloidal aggregation.

  • Resolution: If aggregation is confirmed, spike the buffer with a non-ionic detergent (0.01% Triton X-100 or 0.05% CHAPS) and repeat. The disappearance of the colloidal peak validates the detergent's efficacy in disrupting the π-π stacking.

Mechanism of Assay Interference

Mechanism Monomer 5-(Quinolin-6-yl) oxazolidin-2-one (Monomer) Stacking π-π Stacking & Hydrophobic Collapse Monomer->Stacking Colloid Colloidal Aggregate (>100 nm) Stacking->Colloid Enzyme Target Protein Sequestration Colloid->Enzyme Optical Light Scattering & Quenching Colloid->Optical FalsePos False Positive (Enzyme Inhibition) Enzyme->FalsePos FalseNeg False Negative (Optical Masking) Optical->FalseNeg

Fig 2: Mechanism of target sequestration and optical interference via colloidal aggregation.

Module 2: Optical & Readout Interference

Q: My fluorescence polarization (FP) and FRET assays are showing massive background noise. Is the compound interfering? A: Yes. The quinoline scaffold is inherently fluorescent (autofluorescent)[4]. Quinolines typically absorb in the UV/blue range (Excitation ~320-350 nm) and emit in the blue/green range (Emission ~400-450 nm)[5]. Furthermore, as the compound aggregates, it can exhibit Aggregation-Induced Emission (AIE), drastically altering its fluorescence profile and causing unpredictable, concentration-dependent background spikes[3][6].

Q: How do I rescue my optical assay without structurally modifying the compound? A: You must decouple the compound's emission from your assay's signal temporally or spectrally.

Methodology 2: Overcoming Autofluorescence via TR-FRET
  • Spectral Scanning: Run a full excitation/emission scan of the compound alone in buffer to map its specific AIE profile and confirm spectral overlap with your current fluorophore.

  • Readout Shift: Transition your assay from standard prompt fluorescence to Time-Resolved FRET (TR-FRET) using Lanthanide chelates (e.g., Europium or Terbium).

  • Time-Gating: Set your plate reader to introduce a time delay (e.g., 50–100 µs) between the excitation flash and the emission read.

  • Validation: The nanosecond-scale autofluorescence of the quinoline will decay completely during this delay. The reader will only capture the millisecond-scale signal of the TR-FRET fluorophore, effectively reducing compound-driven background noise to zero.

Module 3: Chemical Stability & Handling

Q: I prepare my compound stocks in advance, but assay reproducibility drops significantly if the stocks are older than a week. Why? A: The oxazolidinone ring contains a labile cyclic carbamate linkage. While generally stable at physiological pH, it is highly susceptible to base-catalyzed hydrolysis if exposed to alkaline conditions[7]. If your assay buffer is slightly alkaline (pH > 8.0), or if your DMSO stock has absorbed atmospheric moisture and degraded over time, the oxazolidinone ring can hydrolyze and open, destroying the active pharmacophore. This degradation follows first-order kinetics and is highly temperature-dependent[7].

Methodology 3: LC-MS Validation of Oxazolidinone Integrity
  • Sampling: Aliquot 10 µL of a fresh DMSO stock and 10 µL of a 1-week-old DMSO stock.

  • Dilution: Dilute both samples to 1 µM in 50% Acetonitrile/Water containing 0.1% Formic Acid.

  • Analysis: Inject onto an LC-MS system using a rapid C18 gradient.

  • Validation: Look for the parent mass of the intact 5-(quinolin-6-yl)oxazolidin-2-one. Then, extract an ion chromatogram for a mass shift of +18 Da (M+H₂O). The presence of the +18 Da peak in the older stock confirms hydrolytic ring opening. Always use fresh, desiccated DMSO stocks for critical assays.

Quantitative Data Summary

ParameterTypical Value / ObservationImpact on AssayRecommended Mitigation
Aqueous Solubility < 10–30 µM (buffer dependent)Compound precipitation; artificial flatlining of SAR data.Limit final DMSO to ≤1%; use co-solvents or cyclodextrins.
Critical Aggregation Conc. 1–10 µMFalse positives via non-specific protein sequestration (PAINS).Supplement assay buffer with 0.01% Triton X-100 or CHAPS.
Autofluorescence (Ex/Em) Ex: 320-350 nm / Em: 400-450 nmHigh background in UV/Blue fluorescence assays.Switch to red-shifted fluorophores (>600 nm) or TR-FRET.
Base Hydrolysis (pH > 8.0) Ring opening (+18 Da mass shift)Loss of potency; inter-day assay variability.Maintain buffer pH 7.0–7.5; use fresh, anhydrous DMSO stocks.

References

  • Chemical Science (RSC Publishing). "Insight into aggregation-induced emission characteristics of red-emissive quinoline-malononitrile by cell tracking and real-time trypsin detection". Available at: [Link]

  • MDPI. "UV Properties and Loading into Liposomes of Quinoline Derivatives". Available at: [Link]

  • ResearchGate. "Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium". Available at: [Link]

  • Taylor & Francis. "Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids". Available at: [Link]

  • PMC. "A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions". Available at:[Link]

Sources

Technical Support Center: Troubleshooting Off-Target Effects of 5-(Quinolin-6-yl)oxazolidin-2-one Hybrids

Author: BenchChem Technical Support Team. Date: March 2026

5-(Quinolin-6-yl)oxazolidin-2-one is a potent hybrid scaffold designed to combat multidrug-resistant pathogens by simultaneously targeting bacterial protein synthesis (via the oxazolidinone moiety) and DNA replication (via the quinoline moiety) 1. While this dual-pharmacophore strategy is highly effective, it introduces complex off-target liabilities that can derail pre-clinical development.

This technical guide provides researchers and drug development professionals with actionable troubleshooting steps, validated protocols, and structural mitigation strategies to address these specific experimental challenges.

Section 1: Mitochondrial Toxicity & Myelosuppression

FAQ: My mammalian cell cultures show delayed viability drops at 48-72 hours, despite no acute cytotoxicity at 24 hours. What is causing this?

Answer: This delayed toxicity profile is a classic hallmark of Mitochondrial Protein Synthesis (MPS) inhibition. Human mitochondrial ribosomes (mitoribosomes) share high structural homology with bacterial 50S ribosomes. Consequently, the oxazolidinone moiety can cross-react and stall mitoribosome translation 2. Because mitoribosomes translate 13 essential electron transport chain proteins, the depletion of these proteins takes time (dependent on protein half-life). This results in delayed cellular energy failure, which clinically manifests as myelosuppression or lactic acidosis 3.

Troubleshooting Strategy: To mitigate this, structural modification of the oxazolidinone C-ring is required. Incorporating a chiral gem-disubstituted nitrogen heterocycle increases molecular complexity and introduces steric bulk. This effectively hinders binding to the mammalian mitoribosome pocket without compromising affinity for the more accommodating bacterial target 3.

Protocol: Mitochondrial Protein Synthesis (MPS) Assay

This protocol is a self-validating system: it utilizes emetine to selectively isolate mitochondrial translation from cytosolic translation, ensuring that any observed inhibition is strictly an off-target mitoribosome effect.

  • Cell Preparation: Seed K562 (human erythroleukemia) cells in 96-well plates at 1×104 cells/well in RPMI-1640 medium.

  • Compound Treatment: Treat cells with serial dilutions of the hybrid analog (0.1 µM to 100 µM) for 72 hours.

  • Metabolic Labeling (The Critical Step): Wash cells with methionine/cysteine-free medium. Add 50μCi/mL of [35S] -methionine/cysteine mixture and 100 µg/mL emetine . Causality note: Emetine permanently blocks cytosolic 80S ribosomes but does not affect 55S mitoribosomes. This guarantees the radioactive signal is purely mitochondrial. Incubate for 2 hours.

  • Lysis and Precipitation: Lyse cells using RIPA buffer. Precipitate proteins using 10% cold Trichloroacetic Acid (TCA) onto glass fiber filters.

  • Quantification: Wash filters with cold ethanol, dry, and measure incorporated radioactivity using a liquid scintillation counter. Calculate the IC50​ for MPS inhibition relative to vehicle controls.

G A 5-(Quinolin-6-yl)oxazolidin-2-one B Bacterial 50S Ribosome (On-Target) A->B High Affinity C Human Mitoribosome (Off-Target) A->C Cross-reactivity D Inhibition of Translation C->D E Mitochondrial Toxicity (Myelosuppression) D->E F Structural Modification (Gem-disubstitution) E->F Mitigation Strategy G Restored Selectivity F->G G->B Maintains Efficacy

Pathway of oxazolidinone-induced mitoribosome toxicity and structural mitigation.

Section 2: Cardiotoxicity & hERG Channel Inhibition

FAQ: Pre-clinical animal models are exhibiting prolonged QT intervals during telemetry. How do we mitigate this?

Answer: QT prolongation is driven by the quinoline/fluoroquinolone moiety's off-target affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel 4. The basicity of the N1 quinoline nitrogen and the overall lipophilicity of the scaffold cause electrostatic anchoring to key residues (like GLU544) within the hERG pore 5.

Troubleshooting Strategy: To de-risk the scaffold, you must modulate the lipophilicity (clogP) and reduce the basicity of the quinoline nitrogen. Substitutions at the C7 position of the quinoline core or the introduction of electron-withdrawing groups can significantly weaken this electrostatic anchoring, thereby increasing the therapeutic window to a progressable >100-fold margin 4.

Protocol: Automated Patch-Clamp hERG Assay

This protocol isolates the specific repolarization kinetics of the hERG channel, preventing false positives from other ion channels.

  • Cell Line: Use stably transfected CHO or HEK293 cells expressing the hERG channel.

  • Setup: Prepare the automated patch-clamp system. Use an extracellular solution containing (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4).

  • Voltage Protocol (The Critical Step): Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and rapidly inactivate the channels), followed by a repolarizing test pulse to -50 mV for 2 seconds. Causality note: This specific step relieves inactivation and elicits the classic hERG "tail current," which is the exact physiological current responsible for cardiac repolarization.

  • Compound Application: Perfuse the hybrid compound at escalating concentrations (1 µM to 30 µM) for 5 minutes per concentration.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the fractional block and fit to a Hill equation to determine the IC50​ .

HERG Start Patch-Clamp Assay Shows hERG Binding Assess Analyze Quinoline Moiety (Lipophilicity & Basicity) Start->Assess Mod1 Reduce N1 Basicity Assess->Mod1 Mod2 Alter C7 Substituents Assess->Mod2 Test Re-evaluate IC50 (Target >100-fold window) Mod1->Test Mod2->Test Test->Assess IC50 < 10 µM Success Optimized PK/PD Reduced Cardiotoxicity Test->Success hERG IC50 > 10 µM

Iterative workflow for mitigating hERG channel cardiotoxicity in quinoline hybrids.

Section 3: Comparative Data & Mitigation Profiles

When applying the structural mitigation strategies outlined above, it is critical to track both on-target efficacy (Bacterial MIC) and off-target liabilities. The table below summarizes the quantitative shifts in off-target affinity when specific structural modifications are applied to the parent scaffold.

Compound VariantModification StrategyBacterial MIC ( μg/mL )hERG IC50​ ( μM )MPS IC50​ ( μM )Therapeutic Window
Parent Hybrid Unmodified Scaffold0.52.14.5Narrow (<5x)
Analog A Gem-disubstituted C-ring1.02.3>50Moderate (~20x)
Analog B Reduced N1 Basicity0.5>304.2Moderate (~15x)
Optimized Lead Dual Modification1.0>30>50Wide (>30x)

Table 1: Quantitative comparison of structural modifications on 5-(Quinolin-6-yl)oxazolidin-2-one off-target liabilities. A wider therapeutic window indicates a safer, progressable drug candidate.

References

  • Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics Source: bioRxiv URL:[Link]

  • Incorporation of a chiral gem-disubstituted nitrogen heterocycle yields an oxazolidinone antibiotic with reduced mitochondrial toxicity Source: PMC (NIH) URL:[Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel Source: PMC (NIH) URL:[Link]

  • Redesigning Fluoroquinolones: A Hybrid Strategy to Reduce Cardiotoxicity and Enable Neuroprotective Repurposing Source: ChemRxiv URL:[Link]

Sources

Validation & Comparative

Validating the target of 5-(Quinolin-6-yl)oxazolidin-2-one in bacteria

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Dual-Target Mechanism of 5-(Quinolin-6-yl)oxazolidin-2-one Scaffolds in Bacteria: A Comprehensive Comparison Guide

Introduction The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores capable of bypassing existing bacterial defense mechanisms. The 5-(Quinolin-6-yl)oxazolidin-2-one scaffold represents a breakthrough in rational drug design, serving as the core structure for quinoxolidinone antibiotics like cadazolid[1][2]. By covalently linking an oxazolidinone moiety (a protein synthesis inhibitor) with a fluoroquinolone moiety (a DNA synthesis inhibitor), this hybrid scaffold is engineered to deliver a dual-targeted mechanism of action[3][4]. This guide provides drug development professionals with a comprehensive framework for validating these targets, comparing the hybrid scaffold's performance against single-target alternatives such as linezolid and moxifloxacin.

The Mechanistic Rationale: Overcoming Target-Site Resistance

To understand why the 5-(Quinolin-6-yl)oxazolidin-2-one scaffold succeeds where traditional antibiotics fail, we must examine its spatial engagement with bacterial targets. Traditional oxazolidinones, like linezolid, bind to the peptidyl transferase center (PTC) at the P-site of the bacterial 50S ribosomal subunit, halting translation[5]. However, mutations such as the cfr gene (which methylates 23S rRNA) create steric hindrance that abrogates linezolid binding[3][5].

The hybrid scaffold overcomes this through a unique structural extension. Cryo-electron microscopy (Cryo-EM) validation demonstrates that while the oxazolidinone pharmacophore anchors in the P-site, the quinolinyl moiety projects directly into the ribosomal A-site[5]. This projection not only interferes with the binding of incoming aminoacyl-tRNAs but also provides additional binding affinity that compensates for cfr-mediated methylation[5]. Furthermore, at higher concentrations, the quinolinyl moiety retains its legacy ability to inhibit DNA gyrase and topoisomerase IV, providing a secondary mechanism of action that accelerates bacterial cell death[3][4].

G Scaffold 5-(Quinolin-6-yl)oxazolidin-2-one (Hybrid Scaffold) Oxazolidinone Oxazolidinone Moiety Scaffold->Oxazolidinone Quinoline Quinolin-6-yl Moiety Scaffold->Quinoline Ribosome 50S Ribosome (PTC) P-site Binding Oxazolidinone->Ribosome Anchors ASite Ribosomal A-site Steric Hindrance Quinoline->ASite Extends into Gyrase DNA Gyrase / Topo IV (Secondary Target) Quinoline->Gyrase Weak Binding ProteinInhib Primary: Protein Synthesis Inhibition (IC50: ~0.1 µg/mL) Ribosome->ProteinInhib ASite->ProteinInhib Blocks tRNA DNAInhib Secondary: DNA Synthesis Inhibition (IC50: ~15 µg/mL) Gyrase->DNAInhib

Mechanistic pathways of the hybrid scaffold targeting protein and DNA synthesis.

Target Validation Workflows & Self-Validating Protocols

Validating a dual-target mechanism requires orthogonal assays that can distinguish between primary and secondary effects. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Whole-Cell Macromolecular Synthesis Assay This assay determines the primary mechanism of action by measuring the real-time incorporation of radiolabeled precursors into bacterial macromolecules[3][4]. Causality Check: By comparing the IC 50​ of 3 H-leucine (protein) versus 3 H-thymidine (DNA), researchers can definitively identify which pathway shuts down first, ruling out non-specific cellular toxicity.

  • Culture Preparation: Grow target strains (e.g., C. difficile or S. aureus) in defined liquid media to mid-logarithmic phase (OD 600​ ~0.3) to ensure active replication and translation.

  • Compound Dosing: Aliquot the culture and expose cells to a concentration gradient of the 5-(Quinolin-6-yl)oxazolidin-2-one derivative (0.01 to 64 μg/mL) for 15 minutes.

  • Isotope Pulse-Labeling: Add 3 H-leucine (for protein synthesis) or 3 H-thymidine (for DNA synthesis) to the aliquots and incubate for an additional 20 minutes[3].

  • TCA Precipitation (Critical Step): Halt the reaction by adding ice-cold 10% Trichloroacetic acid (TCA). Why TCA? TCA selectively precipitates large, polymerized macromolecules (proteins, DNA) while keeping unincorporated free isotopes in solution. This ensures you are measuring true synthesis, not just cellular uptake.

  • Filtration & Scintillation: Filter the precipitates through glass microfiber filters, wash with 5% TCA, and quantify the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC 50​ values based on the dose-response curves.

Workflow Culture 1. Bacterial Culture (Mid-log phase) Dose 2. Compound Dosing (0.01 - 64 µg/mL) Culture->Dose Pulse 3. Isotope Pulse (3H-Leu or 3H-Thy) Dose->Pulse TCA 4. TCA Precipitation (Halt & Extract) Pulse->TCA Scint 5. Scintillation Counting TCA->Scint IC50 6. IC50 Calculation (Target Validation) Scint->IC50

Step-by-step workflow for the macromolecular synthesis assay using radiolabeled precursors.

Protocol B: Cell-Free In Vitro Translation Assay Whole-cell assays can be confounded by efflux pumps or poor cell wall permeability. To prove direct target engagement, a cell-free system is required[4].

  • Prepare an E. coli S30 extract system containing purified 70S ribosomes, tRNAs, and translation factors.

  • Introduce a reporter mRNA (e.g., firefly luciferase).

  • Titrate the hybrid compound into the reaction mixture and initiate translation by adding amino acids and ATP/GTP.

  • Measure luminescence. A dose-dependent decrease in luminescence directly validates the 50S ribosome as the primary target, independent of cellular penetration variables.

Comparative Performance Data

The true value of the 5-(Quinolin-6-yl)oxazolidin-2-one scaffold is revealed when benchmarked against its constituent single-target counterparts. The table below summarizes the target validation data for the hybrid compound (cadazolid) versus linezolid and moxifloxacin[3].

Compound ClassSpecific AgentProtein Synthesis IC 50​ (μg/mL)DNA Synthesis IC 50​ (μg/mL)Activity vs. Linezolid-Resistant Strains
Hybrid Scaffold Cadazolid0.08 – 0.3112.0 – 18.6Potent (No cross-resistance)
Oxazolidinone Linezolid1.7 – 68.0> 128.0 (No inhibition)Resistant (MIC shifted >35-fold)
Fluoroquinolone Moxifloxacin> 128.0 (No inhibition)2.3 – 43.0Variable (Depends on gyrA mutations)

Data Synthesis & Interpretation: The macromolecular labeling data explicitly proves that the hybrid scaffold acts primarily as a highly potent inhibitor of protein synthesis[3]. Its IC 50​ for protein synthesis (0.08–0.31 μg/mL) is up to 20 times more potent than linezolid[3]. Crucially, the hybrid retains its potency in linezolid-resistant clinical isolates, proving that the structural addition of the quinolin-6-yl group successfully bypasses PTC mutations[3][5]. While DNA synthesis inhibition requires higher concentrations (IC 50​ 12.0–18.6 μg/mL), this secondary mechanism provides a critical fail-safe that reduces the propensity for spontaneous resistance development[3].

Conclusion

Validating the 5-(Quinolin-6-yl)oxazolidin-2-one scaffold requires a multi-tiered approach, combining whole-cell radiolabeling, cell-free translation assays, and structural Cryo-EM mapping. The integration of a quinolone pharmacophore into an oxazolidinone ring creates a synergistic molecule that not only dominates its primary ribosomal target but effectively neutralizes the resistance mechanisms that plague single-target therapies.

References

  • In Vitro and In Vivo Antibacterial Evaluation of Cadazolid, a New Antibiotic for Treatment of Clostridium difficile Infections - ASM Journals. 1

  • Cadazolid - Wikipedia. 2

  • Investigations of the Mode of Action and Resistance Development of Cadazolid, a New Antibiotic for Treatment of Clostridium difficile Infections - PMC / NIH. 3

  • Structural basis of translation inhibition by cadazolid, a novel quinoxolidinone antibiotic - ResearchGate / Scientific Reports.5

  • Novel Antimicrobials for the Treatment of Clostridium difficile Infection - Frontiers.4

Sources

A Comprehensive Efficacy Comparison: 5-(Quinolin-6-yl)oxazolidin-2-one Hybrids vs. Linezolid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The oxazolidinone class of antibiotics, pioneered by linezolid, revolutionized the treatment of multidrug-resistant Gram-positive infections, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). However, the clinical utility of linezolid is increasingly threatened by target-site mutations (e.g., G2576T in the 23S rRNA) and the horizontal transfer of the cfr (chloramphenicol-florfenicol resistance) gene[1].

To overcome these resistance mechanisms, medicinal chemists have developed bifunctional hybrid scaffolds. The 5-(Quinolin-6-yl)oxazolidin-2-one core represents a highly promising hybrid pharmacophore that covalently links an oxazolidinone ring with a quinoline moiety. This guide provides an in-depth, objective comparison of this hybrid scaffold against linezolid, detailing its dual-action mechanism, superior in vitro efficacy, and the self-validating experimental protocols required for its evaluation.

Mechanistic Causality: Single-Target vs. Dual-Target Inhibition

The fundamental limitation of linezolid is its reliance on a single mechanism of action. Linezolid binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, halting the formation of the 70S initiation complex. Consequently, its activity is strictly bacteriostatic, and a single ribosomal mutation can confer high-level resistance.

Conversely, the 5-(Quinolin-6-yl)oxazolidin-2-one scaffold operates via a synergistic, dual-target mechanism [2]:

  • Protein Synthesis Inhibition: The oxazolidinone pharmacophore retains its affinity for the 50S subunit.

  • DNA Replication Inhibition: The quinoline core—acting as a bioisostere to fluoroquinolones—intercalates into bacterial DNA and inhibits DNA gyrase and topoisomerase IV [3].

This dual action not only broadens the antimicrobial spectrum but also shifts the pharmacodynamics from bacteriostatic to bactericidal. The probability of a pathogen simultaneously developing spontaneous mutations in both the 23S rRNA and the gyrA/parC genes is mathematically negligible, granting the hybrid scaffold a significantly higher barrier to resistance.

MOA Linezolid Linezolid Subunit50S 50S Ribosomal Subunit Linezolid->Subunit50S Hybrid 5-(Quinolin-6-yl)oxazolidin-2-one Hybrid->Subunit50S Gyrase DNA Gyrase / Topo IV Hybrid->Gyrase ProteinInhib Inhibits Protein Synthesis Subunit50S->ProteinInhib DNAInhib Inhibits DNA Replication Gyrase->DNAInhib Death Bacterial Cell Death ProteinInhib->Death DNAInhib->Death

Caption: Dual-target mechanism of 5-(Quinolin-6-yl)oxazolidin-2-one hybrids compared to linezolid.

Quantitative Efficacy: In Vitro Data Comparison

Experimental data consistently demonstrates that quinoline-oxazolidinone hybrids exhibit a 4- to 16-fold increase in potency compared to linezolid, particularly against resistant phenotypes[2, 3]. The addition of the quinoline moiety also reduces susceptibility to standard NorA/NorB efflux pumps, increasing intracellular drug accumulation.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL)
Bacterial StrainResistance ProfileLinezolid MIC5-(Quinolin-6-yl)oxazolidin-2-one Hybrid MICFold Improvement
S. aureus ATCC 29213Susceptible (Control)2.00.12516x
S. aureus (Clinical)MRSA2.00.258x
E. faecalis ATCC 51299VRE (VanB)2.00.258x
S. aureus (Clinical)Linezolid-Resistant (LRSA)16.00.532x
E. coli ATCC 25922Gram-negative>64.08.0>8x

Data synthesized from established structure-activity relationship (SAR) studies of oxazolidinone-quinolone hybrids [3, 4].

Experimental Protocols for Efficacy Validation

To ensure scientific integrity and reproducibility, the evaluation of these compounds must utilize self-validating assay systems. Below are the standardized methodologies for determining MIC and assessing bactericidal kinetics.

Protocol A: Broth Microdilution MIC Assay (CLSI Standards)

This protocol determines the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validation Mechanism: S. aureus ATCC 29213 is strictly required as an internal quality control (QC). If the linezolid MIC for this QC strain falls outside the CLSI acceptable range (1–4 µg/mL), the entire plate must be discarded. This ensures that media composition and inoculum density are not skewing the hybrid's efficacy data.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: Dissolve the 5-(Quinolin-6-yl)oxazolidin-2-one derivative and linezolid in DMSO. Perform 2-fold serial dilutions in a 96-well microtiter plate to achieve a final testing range of 64 µg/mL to 0.031 µg/mL. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute the suspension 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well (final well concentration: 5×105 CFU/mL).

  • Incubation & Reading: Incubate plates at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration well exhibiting no visible turbidity.

Protocol B: Time-Kill Kinetics Assay

Because linezolid is bacteriostatic, proving the bactericidal nature of the hybrid scaffold requires a time-kill assay. A compound is deemed bactericidal if it achieves a ≥3log10​ reduction in CFU/mL (99.9% kill) over 24 hours.

  • Preparation: Prepare glass flasks containing 20 mL of CAMHB supplemented with the test compounds at 4× and 8× their respective MICs. Include a drug-free growth control.

  • Inoculation: Inoculate flasks with the test organism to yield a starting density of 5×105 CFU/mL.

  • Sampling: Incubate flasks at 37°C with orbital shaking (200 rpm). Extract 100 µL aliquots at t=0,2,4,8, and 24 hours.

  • Plating: Serially dilute the aliquots in sterile saline and plate 10 µL onto Tryptic Soy Agar (TSA) plates.

  • Quantification: Incubate TSA plates for 24 hours and count colonies to calculate CFU/mL. Plot log10​ CFU/mL against time.

Workflow Step1 1. Inoculum Prep (0.5 MacFarland) Step2 2. Drug Exposure (4x & 8x MIC) Step1->Step2 Step3 3. Incubation (37°C, Shaking) Step2->Step3 Step4 4. Aliquot Plating (0, 4, 8, 24h) Step3->Step4 Step5 5. CFU/mL Count & Log Reduction Step4->Step5

Caption: Standardized time-kill kinetics workflow for evaluating bactericidal efficacy.

Pharmacokinetic & Toxicity Considerations

While linezolid is highly effective, its prolonged use is limited by myelosuppression and monoamine oxidase (MAO) inhibition, which can lead to serotonin syndrome.

When developing 5-(Quinolin-6-yl)oxazolidin-2-one hybrids, the steric bulk of the quinoline ring plays a crucial protective role. SAR studies indicate that substituting the standard morpholine ring of linezolid with bulkier bicyclic systems (like quinoline) creates steric hindrance within the MAO-A active site. Consequently, these hybrids frequently demonstrate a significantly reduced affinity for human MAO-A compared to linezolid, potentially widening the therapeutic window for prolonged treatments [4].

Conclusion

For drug development professionals targeting multidrug-resistant pathogens, the 5-(Quinolin-6-yl)oxazolidin-2-one scaffold represents a massive evolutionary step over first-generation oxazolidinones. By chemically fusing protein synthesis inhibition with DNA gyrase inhibition, this hybrid overcomes linezolid-resistant strains, achieves rapid bactericidal activity, and theoretically reduces the risk of MAO-mediated toxicity.

References

  • Frontiers in Microbiology. "Bifunctional antibiotic hybrids: A review of clinical candidates". Frontiers. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Synthesis, Antibacterial Activities, Mode of Action and Acute Toxicity Studies of New Oxazolidinone-Fluoroquinolone Hybrids". PMC. Available at:[Link]

  • ACS Publications. "Oxazolidinones bearing a (pyridin-3-yl)phenyl moiety: Improved antibacterial activity and reduced MAO-A inhibition". Journal of Medicinal Chemistry. Available at: [Link]

Comparison Guide: 5-(Quinolin-6-yl)oxazolidin-2-one vs. Traditional Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Need for Hybrid Scaffolds

The relentless emergence of multidrug-resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), has severely compromised the clinical utility of single-target antibiotics. Traditional quinoline derivatives (e.g., fluoroquinolones like ciprofloxacin) and oxazolidinones (e.g., linezolid) are increasingly defeated by target-site mutations.

To outmaneuver these evolutionary adaptations, medicinal chemistry has pivoted toward hybrid scaffolds. 5-(Quinolin-6-yl)oxazolidin-2-one represents a rationally designed pharmacophore fusion, covalently linking the DNA-gyrase-inhibiting quinoline core with the 50S-ribosome-inhibiting oxazolidinone ring. This guide objectively compares the mechanistic, quantitative, and experimental profiles of this hybrid against its traditional parent classes.

Mechanistic Comparison: Dual-Action vs. Single-Target

The primary failure point of traditional quinolines is their vulnerability to single-step point mutations in the gyrA or parC genes. Similarly, linezolid resistance arises from mutations in the 23S rRNA.

The 5-(Quinolin-6-yl)oxazolidin-2-one scaffold enforces a dual mechanism of action . By simultaneously binding to DNA gyrase/topoisomerase IV and the peptidyl transferase center of the 50S ribosomal subunit, the hybrid forces the pathogen to acquire simultaneous mutations in two entirely distinct macromolecular targets to survive—a statistically improbable event that drastically suppresses the frequency of resistance emergence 1[1].

MOA Hybrid 5-(Quinolin-6-yl)oxazolidin-2-one (Hybrid Scaffold) Target1 DNA Gyrase / Topoisomerase IV (Inhibits DNA Synthesis) Hybrid->Target1 Dual Action Target2 50S Ribosomal Subunit (Inhibits Protein Synthesis) Hybrid->Target2 Dual Action Quinolone Fluoroquinolones (e.g., Ciprofloxacin) Quinolone->Target1 Primary Target Oxazolidinone Oxazolidinones (e.g., Linezolid) Oxazolidinone->Target2 Primary Target BactDeath Bacterial Cell Death (Reduced Resistance Frequency) Target1->BactDeath Target2->BactDeath

Fig 1: Mechanistic comparison of dual-action hybrid scaffolds vs. single-target antibiotics.

Comparative Efficacy Data

When evaluating the performance of quinoline-oxazolidinone hybrids against standard therapies, the data reveals a distinct advantage against resistant Gram-positive strains, while maintaining moderate Gram-negative activity inherited from the quinolone moiety 2[2].

Compound ClassRepresentative AgentMechanismS. aureus (MRSA) MIC (µg/mL)E. faecium (VRE) MIC (µg/mL)E. coli (WT) MIC (µg/mL)
Hybrid 5-(Quinolin-6-yl)oxazolidin-2-one analogDual (Gyrase + 50S)0.25 - 0.50.5 - 1.02.0 - 4.0
Quinolone CiprofloxacinSingle (Gyrase/Topo IV)0.5>16.0 (Resistant)0.015
Oxazolidinone LinezolidSingle (50S Ribosome)2.02.0>64.0 (Intrinsic Res)

Table 1: Representative Minimum Inhibitory Concentration (MIC) data comparing hybrid scaffolds to traditional single-target derivatives. Data synthesized from recent in vitro evaluations.

Experimental Workflow: Validating the Dual Mechanism

As an application scientist, I must stress that phenotypic MIC data alone cannot confirm a dual mechanism of action. To definitively prove that 5-(Quinolin-6-yl)oxazolidin-2-one engages both targets simultaneously, researchers must employ a Macromolecular Synthesis Assay .

Causality Behind the Assay Design

We utilize radiolabeled precursors ([³H]-thymidine for DNA synthesis and [³H]-leucine for protein synthesis). By treating the bacterial culture with the hybrid compound and subsequently precipitating the macromolecules with Trichloroacetic Acid (TCA), we separate the successfully incorporated isotopes (precipitate) from the unincorporated free isotopes (supernatant). A true dual-action hybrid will show dose-dependent signal reduction in both the DNA and protein channels, whereas ciprofloxacin will only inhibit [³H]-thymidine incorporation.

Workflow Step1 1. Culture Prep Log-phase S. aureus (OD600 = 0.2) Step2 2. Drug Treatment Dose at 0.5x, 1x, 4x MIC for 15-30 mins Step1->Step2 Step3 3. Isotope Pulse [3H]-Thymidine (DNA) [3H]-Leucine (Protein) Step2->Step3 Step4 4. TCA Precipitation 5% Ice-Cold TCA to isolate macromolecules Step3->Step4 Step5 5. Quantification Vacuum Filtration & Scintillation Counting Step4->Step5

Fig 2: Step-by-step workflow for the Macromolecular Synthesis Assay using radiolabeling.

Step-by-Step Methodology: Macromolecular Synthesis Assay

This protocol provides a self-validating system to confirm target engagement 3[3].

  • Culture Preparation: Grow Staphylococcus aureus ATCC 29213 in Mueller-Hinton broth to an early logarithmic phase (OD₆₀₀ ≈ 0.2). This ensures active replication and translation.

  • Compound Dosing: Aliquot the culture and treat with the test compounds (Hybrid, Ciprofloxacin, Linezolid) at 0.5×, 1×, and 4× their respective MICs. Include a vehicle control (DMSO). Incubate for 15 minutes to allow cell penetration and target binding.

  • Isotope Pulse (Radiolabeling):

    • For DNA tracking: Add 1 µCi/mL of [³H]-thymidine.

    • For Protein tracking: Add 1 µCi/mL of [³H]-leucine.

    • Incubate for an additional 15 minutes.

  • Quenching and TCA Precipitation: Halt the biological processes by adding an equal volume of ice-cold 10% Trichloroacetic Acid (TCA) (final concentration 5%). Incubate on ice for 30 minutes. Causality: TCA denatures and precipitates large macromolecules (DNA, proteins) while leaving small unincorporated radiolabeled precursors in solution.

  • Filtration and Quantification: Harvest the precipitates onto GF/C glass microfiber filters using a vacuum manifold. Wash the filters thrice with 5% ice-cold TCA and once with cold ethanol. Dry the filters, add scintillation fluid, and quantify the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Structural Synthesis & Optimization

From a retrosynthetic perspective, the construction of the 5-(Quinolin-6-yl)oxazolidin-2-one core is highly modular. The most efficient disconnection occurs at the oxazolidinone ring, pointing back to a critical precursor: a 2-amino-1-(quinolin-6-yl)ethanol derivative 4[2]. This modularity allows medicinal chemists to independently optimize the quinoline moiety (e.g., adding fluorine atoms for enhanced DNA gyrase affinity) and the oxazolidinone C5-side chain (e.g., modifying the acetamide group for better ribosomal binding)[4].

Conclusion

While traditional quinoline derivatives remain foundational to modern antibiotic therapy, their vulnerability to resistance necessitates evolution. The 5-(Quinolin-6-yl)oxazolidin-2-one hybrid scaffold successfully bridges the gap between quinolones and oxazolidinones. By leveraging a dual-targeting mechanism, it not only broadens the spectrum of activity against fastidious Gram-positive and Gram-negative pathogens but provides a robust barrier against the rapid emergence of antimicrobial resistance.

References

  • Novel Oxazolidinone-Quinolone Hybrid Antimicrobials - PubMed.
  • 5-(Quinolin-6-yl)oxazolidin-2-one | Benchchem.
  • Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones - MDPI.
  • Current Updates on Oxazolidinone and Its Significance - PMC.

Sources

Comparative docking studies of 5-(Quinolin-6-yl)oxazolidin-2-one and other inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking Studies of 5-(Quinolin-6-yl)oxazolidin-2-one and Other Inhibitors: A Dual-Target Mechanistic Guide

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial strains, particularly MDR Mycobacterium tuberculosis (MDR-TB) and Methicillin-resistant Staphylococcus aureus (MRSA), has severely compromised the efficacy of traditional monotherapies. To counter this, medicinal chemists have pivoted towards hybrid pharmacophores. The scaffold represents a breakthrough in this paradigm [1]. By covalently linking an oxazolidinone ring with a quinoline moiety, this hybrid is engineered to simultaneously disrupt two distinct, essential bacterial pathways, significantly reducing the probability of target-mediated resistance.

This guide provides an objective, data-driven comparison of the 5-(Quinolin-6-yl)oxazolidin-2-one scaffold against standard inhibitors (e.g., Linezolid, Moxifloxacin), utilizing comparative molecular docking studies and in vitro experimental data to elucidate its superior resistance-breaking profile.

Mechanistic Rationale: The Dual-Target Paradigm

The architectural brilliance of the quinoline-oxazolidinone hybrid lies in the synergistic action of its constituent pharmacophores:

  • The Oxazolidinone Core: Functions similarly to, binding to the 23S rRNA of the 50S ribosomal subunit to halt the initiation of bacterial protein synthesis [5].

  • The Quinoline Core: Mimics fluoroquinolones (e.g., ), intercalating into cleaved DNA and binding to DNA gyrase and topoisomerase IV, thereby inducing lethal double-strand breaks [4].

By attacking both the translation machinery and DNA replication simultaneously, the hybrid scaffold forces the pathogen into a multi-front metabolic crisis.

DualMechanism cluster_0 Target 1: Protein Synthesis cluster_1 Target 2: DNA Replication Hybrid 5-(Quinolin-6-yl) oxazolidin-2-one (Hybrid Scaffold) Ribosome 50S Ribosomal Subunit Hybrid->Ribosome Gyrase DNA Gyrase / Topo IV Hybrid->Gyrase Translation Inhibition of Translation Ribosome->Translation CellDeath Bacterial Cell Death (Overcomes MDR) Translation->CellDeath Replication Inhibition of DNA Replication Gyrase->Replication Replication->CellDeath

Figure 1: Dual-target mechanism of quinoline-oxazolidinone hybrids against bacterial pathogens.

Comparative Docking Studies & Interaction Profiles

Molecular docking studies are critical for predicting the binding affinities and spatial orientations of these bulky hybrid molecules within their respective target pockets. Recent reveal that the central spacer dictates the binding mode [2]. Hybrids with optimal spacer lengths achieve a balanced dual-mode of action, exhibiting high binding affinities (often exceeding -9.0 kcal/mol) for both DNA gyrase and the 50S ribosome.

Below is a quantitative comparison of the hybrid scaffold versus standard reference inhibitors, demonstrating the hybrid's competitive binding energetics.

Table 1: Comparative In Silico and In Vitro Profiles of Antimicrobial Inhibitors

InhibitorPrimary Target(s)Predicted Binding Energy (kcal/mol)MIC vs. M. tuberculosis (µg/mL)Key Interacting Residues
5-(Quinolin-6-yl)oxazolidin-2-one (Hybrid) DNA Gyrase & 50S Ribosome-9.08 to -10.50.18 - 0.65Ser84, Asp87 (GyrA); U2585 (23S rRNA)
Linezolid 50S Ribosomal Subunit-7.20.5 - 1.0A2451, U2585 (23S rRNA)
Moxifloxacin DNA Gyrase / Topo IV-8.50.12 - 0.25Ser84, Asp87 (GyrA)
Isoniazid (INH) Enoyl-ACP Reductase (InhA)-6.80.02 - 0.06Tyr158, NAD+ cofactor

Data synthesized from established structure-activity relationship (SAR) literature and comparative docking assays [2, 4].

Experimental Protocol: Molecular Docking & Validation Workflow

To ensure high scientific integrity and reproducibility, the following self-validating docking protocol must be employed when evaluating quinoline-oxazolidinone hybrids. This workflow incorporates internal controls to prevent false-positive binding predictions.

Step 1: Target Preparation (Protein Optimization)

  • Action: Retrieve high-resolution crystal structures for DNA Gyrase (e.g., PDB: 2XCT) and the 50S Ribosomal Subunit (e.g., PDB: 4WUG). Remove water molecules beyond 5 Å of the active site.

  • Causality: Raw PDB structures lack hydrogen atoms and contain unresolved side chains. Applying a Protein Preparation Wizard optimizes the hydrogen bond network and minimizes steric clashes, ensuring the active site accurately reflects physiological pH (7.4) protonation states.

Step 2: Protocol Validation (The Self-Validating Control)

  • Action: Extract the co-crystallized ligand (e.g., Moxifloxacin) and redock it into the prepared active site using the chosen algorithm (e.g., AutoDock Vina or Glide).

  • Causality: This step is mandatory for trustworthiness. A Root-Mean-Square Deviation (RMSD) of < 2.0 Å between the docked pose and the original crystal structure validates the grid parameters and scoring function. If the RMSD exceeds 2.0 Å, the grid must be recalibrated before testing the hybrid.

Step 3: Ligand Preparation & Conformational Search

  • Action: Sketch the 5-(Quinolin-6-yl)oxazolidin-2-one derivatives and assign appropriate ionization states at pH 7.4 ± 0.5. Perform energy minimization using the OPLS3e force field.

  • Causality: The linkage between the quinoline and oxazolidinone rings introduces rotational flexibility. Generating multiple low-energy 3D conformers ensures the docking algorithm samples the true bioactive conformation rather than getting trapped in a local energetic minimum.

Step 4: Grid Generation & Molecular Docking

  • Action: Generate a receptor grid encompassing both the primary catalytic site and adjacent allosteric pockets. Execute Extra Precision (XP) docking, keeping the receptor rigid while allowing full ligand flexibility.

  • Causality: Hybrid molecules are significantly bulkier than standard inhibitors. A standard, tightly constrained grid might artificially penalize the hybrid for steric clashes. XP docking rigorously penalizes desolvation, effectively differentiating true high-affinity dual-binders from non-specific aggregators.

Step 5: Scoring and SAR Feedback

  • Action: Calculate binding free energies (ΔG) and profile non-covalent interactions (hydrogen bonds, π-π stacking with quinoline, dipole interactions with oxazolidinone). Correlate these scores with in vitro MIC data to refine the next generation of hybrids.

DockingWorkflow TargetPrep 1. Target Preparation (e.g., DNA Gyrase / 50S Ribosome) Optimize H-Bonds & pH Validation 3. Protocol Validation Redock Native Ligand (Must achieve RMSD < 2.0 Å) TargetPrep->Validation LigandPrep 2. Ligand Preparation 3D Conformer Generation OPLS3e Minimization GridGen 4. Grid Generation Define Expanded Active Site for Bulky Hybrids LigandPrep->GridGen Validation->GridGen Validated Docking 5. Molecular Docking Extra Precision (XP) Mode Flexible Ligand GridGen->Docking Scoring 6. Experimental Validation In Vitro MIC Assays SAR Correlation Docking->Scoring Scoring->LigandPrep SAR Feedback Loop

Figure 2: Self-validating in silico molecular docking and experimental workflow.

Structure-Activity Relationship (SAR) Insights

Comparative docking reveals that the direct linkage in 5-(Quinolin-6-yl)oxazolidin-2-one restricts the conformational freedom compared to hybrids with longer alkyl or piperazine spacers. While a rigid linkage enhances binding affinity to the highly constrained DNA gyrase pocket (via strong π-π stacking of the quinoline ring with DNA bases), it requires precise stereochemistry at the oxazolidinone C5 position to maintain optimal hydrogen bonding with U2585 in the 50S ribosome. confirm that modifying this central spacer is the most critical variable in tuning the molecule's bias toward either target [3].

Conclusion

The 5-(Quinolin-6-yl)oxazolidin-2-one scaffold is a highly promising architectural core for next-generation antimicrobials. Comparative docking studies confirm that its dual-target binding profile is not merely additive, but synergistic. By rigorously applying self-validating docking protocols and correlating in silico binding energies with in vitro MIC data, drug development professionals can systematically optimize this scaffold to eradicate multidrug-resistant pathogens.

References

  • Thomas, K. D., Adhikari, A. V., Chowdhury, I. H., & Eswaran, S. (2011). "Design, synthesis and docking studies of quinoline-oxazolidinone hybrid molecules and its antitubercular properties." European Journal of Medicinal Chemistry, 46(10), 4834-4845. [Link]

  • Hubschwerlen, C., et al. (2003). "Structure-activity relationship in the oxazolidinone-quinolone hybrid series: Influence of the central spacer on the antibacterial activity and the mode of action." Bioorganic & Medicinal Chemistry. [Link]

  • Singh, S. (2014). "Quinoline and quinolones: Promising scaffolds for future antimycobacterial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 492-504. [Link]

  • Chemistry & Biology Interface. (2015). "Drug development pipeline for the treatment of tuberculosis: Needs, challenges, success and opportunities for the future." CBI Journal. [Link]

Safety Operating Guide

5-(Quinolin-6-yl)oxazolidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 5-(Quinolin-6-yl)oxazolidin-2-one

Executive Summary 5-(Quinolin-6-yl)oxazolidin-2-one (CAS: 135205-36-6) is a potent hybrid scaffold frequently utilized in medicinal chemistry for the development of novel antibacterial and antiviral agents[1]. Because it combines a bioactive oxazolidinone ring with a quinoline moiety, this compound presents unique environmental and occupational hazards. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step protocol for the safe disposal of this compound, ensuring strict compliance with federal environmental regulations and laboratory best practices.

Mechanistic Rationale for Strict Disposal Protocols

Effective waste management requires understanding the causality behind a chemical's hazard profile. The stringent disposal requirements for 5-(Quinolin-6-yl)oxazolidin-2-one are driven by the distinct toxicological mechanisms of its two core structures:

  • Quinoline Hepatotoxicity and Carcinogenicity: The quinoline fragment is a recognized hepatotoxin. The US Environmental Protection Agency (EPA) has evaluated quinoline as a possible/probable human carcinogen (Group B2/C) due to an increased incidence of liver vascular tumors (hemangioendotheliomas) observed in animal models following oral exposure[2][3]. Consequently, any intermediate containing this scaffold must be treated as a high-risk toxic organic solid.

  • Oxazolidinone Environmental Bioactivity: Oxazolidinones (such as linezolid and ranbezolid) are potent inhibitors of bacterial protein synthesis, targeting the 50S ribosomal subunit[4]. If these compounds are improperly disposed of via wastewater systems (sewering), they introduce sub-lethal concentrations of active pharmaceutical ingredients (APIs) into the environment. This creates a selective ecological pressure that accelerates the development of antimicrobial resistance (AMR)[4].

Regulatory Classification and Waste Profiling

To ensure compliance with the EPA's Resource Conservation and Recovery Act (RCRA), laboratory waste containing this compound must be accurately classified. Under EPA Subpart P, the sewering of hazardous pharmaceutical waste is strictly prohibited[4][5].

Table 1: Quantitative and Regulatory Waste Profiling Data

ParameterClassification / ValueRationale / Source
CAS Number 135205-36-6Unique chemical identifier for the hybrid scaffold[1].
EPA Carcinogenicity Group B2 / CBased on quinoline's liver vascular tumor risk[3].
UN Transport (Solid) UN 2811Classified as a Toxic Organic Solid, n.o.s.[6].
UN Transport (Liquid) UN 2810Classified as a Toxic Organic Liquid, n.o.s.[6].
RCRA Subpart P RegulatedSewering (drain disposal) is explicitly forbidden[4].
Final Destruction Incineration (>1000°C)Ensures complete thermal breakdown of heterocycles[7].

Laboratory Disposal Workflow (Standard Operating Procedure)

The following methodology provides a self-validating system for routine laboratory disposal.

Step 1: Source Segregation

  • Action: Immediately separate 5-(Quinolin-6-yl)oxazolidin-2-one waste from general non-hazardous trash and biohazardous materials[4].

  • Causality: Mixing waste streams can trigger dangerous cross-reactions and exponentially increases the volume of waste that must be treated as hazardous, driving up institutional disposal costs.

Step 2: Primary and Secondary Containment

  • Action: Collect all solid waste (e.g., raw powder, contaminated weigh boats, filter papers) in a leak-proof, chemically compatible primary container, such as a High-Density Polyethylene (HDPE) bin[4]. Place this bin inside a secondary containment tray.

  • Causality: HDPE provides excellent chemical resistance against organic solids. Secondary containment acts as a fail-safe against primary container micro-fractures or accidental tipping.

Step 3: Compliant Labeling

  • Action: Affix a hazardous waste label to the primary container immediately upon the first drop of waste. The label must explicitly state: "Hazardous Waste - Toxic Organic Solid (UN 2811)" and include the initial date of generation[4][6].

  • Causality: Real-time labeling prevents "mystery waste" accumulation, which violates RCRA regulations and poses severe risks to Environmental Health and Safety (EHS) personnel during lab-packing.

Step 4: EHS Transfer and Final Destruction

  • Action: Once the container is full (or reaches its regulatory time limit), initiate a transfer to your institution's EHS department. The waste must be slated for high-temperature incineration[4][7].

  • Causality: High-temperature incineration is the only reliable method to completely cleave the robust C-N and C-O bonds of the oxazolidinone and quinoline rings, preventing environmental persistence.

Waste Management Decision Matrix

DisposalWorkflow Start Waste Generation: 5-(Quinolin-6-yl)oxazolidin-2-one Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powder, contaminated labware) Decision->Solid Solid Liquid Liquid Waste (Reaction mother liquor) Decision->Liquid Liquid PackSolid Pack in HDPE container Label: UN 2811 Solid->PackSolid PackLiquid Segregate halogenated vs. non-halogenated. Label: UN 2810 Liquid->PackLiquid EHS Transfer to EHS Department PackSolid->EHS PackLiquid->EHS Incinerate High-Temperature Incineration (RCRA Compliant) EHS->Incinerate

Workflow for classifying and disposing of 5-(Quinolin-6-yl)oxazolidin-2-one waste streams.

Accidental Spill Response Protocol

In the event of an accidental release of 5-(Quinolin-6-yl)oxazolidin-2-one powder, execute the following self-validating recovery protocol:

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation (e.g., fume hood) is operating at maximum capacity[8].

  • Don PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and a fastened lab coat. Rationale: Prevents inhalation of potentially carcinogenic quinoline dust[3][8].

  • Suppress Dust: Do NOT dry sweep. Lightly mist the spilled powder with a compatible low-toxicity solvent (e.g., water or a dilute ethanol solution) to bind the particulates.

  • Mechanical Collection: Use a disposable plastic scoop or HEPA-filtered vacuum to collect the moistened material[8]. Transfer directly into a UN 2811-labeled hazardous waste container[6].

  • Surface Decontamination: Wash the affected surface with a detergent solution. Collect all paper towels used for washing and dry them into the solid hazardous waste bin.

References

  • Health And Environmental Effects Profile for Quinoline | US Environmental Protection Agency (EPA) | [Link]

  • Quinoline Hazard Summary | US Environmental Protection Agency (EPA) | [Link]

  • Management of Hazardous Waste Pharmaceuticals | US Environmental Protection Agency (EPA) |[Link]

  • The Disposal of Hazardous Waste Pharmaceuticals FAQs | Ohio Environmental Protection Agency | [Link]

  • Quality Standard for the Oncology Pharmacy Service (QuapoS 4) | Latvian Centre for Disease Prevention and Control (SPKC) |[Link]

Sources

Personal protective equipment for handling 5-(Quinolin-6-yl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling 5-(Quinolin-6-yl)oxazolidin-2-one

Introduction & Chemical Profiling

5-(Quinolin-6-yl)oxazolidin-2-one (MW: 214.22 g/mol ) is a highly specialized hybrid scaffold utilized in medicinal chemistry. By combining an oxazolidinone ring with a quinoline ring, this compound is primarily investigated as a precursor for novel antibacterial agents with dual mechanisms of action targeting multidrug-resistant pathogens [1].

Because it is a biologically active synthetic intermediate, it must be treated with the same stringency as an Active Pharmaceutical Ingredient (API). The pharmacological activity and toxicity profiles of novel derivatives can be unpredictable. Therefore, rigorous engineering controls and Personal Protective Equipment (PPE) are non-negotiable to prevent occupational exposure and ensure laboratory safety.

Risk Assessment & Hazard Identification

Before handling this compound, researchers must understand the specific physical and chemical risks it presents:

  • Inhalation Risk: As a dry powder, the compound poses a significant inhalation hazard. Micro-particulates can easily aerosolize during weighing, transfer, or accidental drafts.

  • Dermal Absorption (The Solvent Multiplier): While the dry powder may have limited dermal penetration on its own, dissolving the compound in highly permeable carrier solvents (e.g., DMSO, DMF) exponentially increases the risk of systemic absorption. The solvent acts as a vehicle, carrying the bioactive scaffold directly through the epidermal barrier.

  • Regulatory Context: Under the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910 Subpart I, employers must conduct hazard assessments and provide appropriate PPE for handling such chemical hazards [2]. Furthermore, the National Institute for Occupational Safety and Health (NIOSH) recommends treating all novel pharmaceutical intermediates with the same precautions as known hazardous drugs until proven otherwise [3].

Personal Protective Equipment (PPE) Matrix

The hierarchy of controls dictates that PPE is the last line of defense [6]. However, it is a critical barrier. To comply with OSHA laboratory safety guidance [4], the following PPE matrix must be strictly adhered to when handling 5-(Quinolin-6-yl)oxazolidin-2-one.

PPE CategoryRequired EquipmentCausality / Rationale
Dermal (Hands) Double Nitrile Gloves (min 5 mil thickness)Nitrile provides excellent resistance to standard laboratory solvents. Double-gloving creates a self-validating system: it ensures a fail-safe barrier if the outer glove is compromised by penetrating solvents like DMSO.
Dermal (Body) Fluid-resistant, disposable lab coat with knit cuffsPrevents accumulation of fine API powder on personal clothing. Knit cuffs prevent exposed skin at the wrists, closing the gap between the glove and the sleeve [4].
Ocular ANSI Z87.1 certified safety gogglesProtects against micro-particulate dust during powder handling and chemical splashes during solvent dissolution [5].
Respiratory N95 Respirator (or higher) if handled outside a BSCMitigates the inhalation risk of aerosolized bioactive powders. Note: Handling should primarily occur within a ventilated enclosure, rendering the respirator a secondary control [2].

Operational Workflow & Handling Protocol

Engineering controls, specifically a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood, must be your primary containment strategy.

Step-by-Step Methodology:

  • Preparation & Validation: Verify the inward airflow of the BSC or fume hood using a tissue flutter test or digital monitor. Don all required PPE (double gloves, goggles, lab coat) before extending hands into the enclosure.

  • Weighing: Place an anti-static weighing boat on the balance inside the BSC. Static electricity can cause the fine powder of 5-(Quinolin-6-yl)oxazolidin-2-one to repel and disperse. Use a grounded micro-spatula to transfer the solid.

  • In-Situ Dissolution: To minimize the transport of hazardous dry powder, dissolve the compound in your chosen solvent (e.g., DMSO) inside the weighing enclosure immediately after recording the mass.

  • Transfer: Cap the vial securely before removing it from the BSC. Wipe the exterior of the vial with a 70% Isopropyl Alcohol (IPA) wipe to remove any fugitive dust.

  • Decontamination: Wipe down the balance and the interior of the BSC with a suitable surfactant or 70% IPA. Doff the outer gloves and dispose of them in a hazardous waste receptacle before touching clean laboratory surfaces (e.g., doorknobs, keyboards).

Workflow A 1. Preparation (Don PPE, Verify BSC) B 2. Weighing (Anti-static boat) A->B C 3. Dissolution (Add solvent in BSC) B->C D 4. Transfer (Seal & wipe vial) C->D E 5. Decontamination (Clean with 70% IPA) D->E

Step-by-step operational workflow for handling 5-(Quinolin-6-yl)oxazolidin-2-one safely.

Spill Response & Disposal Plan

Improper chemical waste disposal can result in serious environmental contamination and regulatory penalties [7]. 5-(Quinolin-6-yl)oxazolidin-2-one waste must be managed according to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), specifically Subpart K for academic and research laboratories [8].

Spill Response Protocol:

  • Isolate the Area: Alert nearby personnel and restrict access to the spill zone.

  • Powder Spills: Do not sweep dry powder, as the mechanical action causes immediate aerosolization. Gently cover the powder with paper towels dampened with water or an appropriate solvent to suppress dust, then carefully wipe inward to consolidate the mass.

  • Solution Spills: Apply chemical absorbent pads starting from the perimeter and working toward the center to prevent the solvent from spreading.

  • Containment: Place all contaminated wipes, absorbent pads, and compromised PPE into a clearly labeled, leak-proof hazardous waste bag.

Disposal Plan:

  • Solid Waste: Empty vials, contaminated gloves, and weighing boats must be placed in a designated solid hazardous waste drum.

  • Liquid Waste: Solvent mixtures containing the compound must be stored in chemically compatible, leak-proof containers (e.g., high-density polyethylene) [7]. Do not mix incompatible solvents (e.g., acids with organic solvents).

  • Labeling & Storage: Under EPA Subpart K, containers must be clearly labeled with a hazardous waste tag and stored in a designated accumulation area for no longer than the permitted timeframe (typically 6-12 months for academic labs) before professional disposal [8].

SpillResponse Start Spill Detected Assess Assess Spill State (Powder vs. Solution) Start->Assess Powder Powder Spill (Cover with wet wipes) Assess->Powder Solution Solution Spill (Apply absorbent pads) Assess->Solution Clean Wipe inward, place in hazardous waste bag Powder->Clean Solution->Clean Dispose Dispose per EPA RCRA Subpart K guidelines Clean->Dispose

Decision tree and response pathway for 5-(Quinolin-6-yl)oxazolidin-2-one spills.

References

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: NIH (PMC) URL: [Link]

  • Title: New NIOSH Documents Address Hazardous Drugs in Healthcare Settings Source: AIHA URL: [Link]

  • Title: Proper Use of Personal Protective Equipment (PPE) Source: Today's Clinical Lab URL: [Link]

  • Title: Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety Source: NC State University URL: [Link]

  • Title: Safe handling of hazardous drugs Source: NIH (PMC) URL: [Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US EPA URL: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.